6-Fluoro-pyrazine-2-carboxylic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-fluoropyrazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN2O2/c6-4-2-7-1-3(8-4)5(9)10/h1-2H,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDPXTJGCUZRAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1197231-27-8 | |
| Record name | 6-fluoropyrazine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-Fluoro-pyrazine-2-carboxylic Acid: A Core Component in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluoro-pyrazine-2-carboxylic acid is a fluorinated heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. Its structural features, particularly the electron-withdrawing fluorine atom and the pyrazine core, make it a valuable building block for the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of this compound, with a focus on its role as a key intermediate in the development of antiviral therapeutics.
Core Chemical and Physical Properties
This compound is a solid at room temperature. While a specific melting point for this compound is not widely reported in the literature, the closely related compound 6-fluoro-3-hydroxypyrazine-2-carboxylic acid has a melting point in the range of 220-225°C[1]. The boiling point of this compound has not been experimentally determined. It is generally soluble in some organic solvents[2].
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₃FN₂O₂ |
| Molecular Weight | 142.09 g/mol |
| CAS Number | 1197231-27-8 |
| Appearance | Solid |
| Melting Point | Not reported; estimated from related compounds to be in a high range. |
| Boiling Point | Not reported. |
| Solubility | Soluble in some organic solvents. |
| pKa | Not experimentally reported; estimated to be < 2.92. |
Spectroscopic Data
The structural elucidation of this compound relies on various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two protons on the pyrazine ring, likely in the downfield region due to the electron-withdrawing nature of the nitrogen atoms and the fluorine substituent. The carboxylic acid proton will appear as a broad singlet at a significantly downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum will display five signals corresponding to the five carbon atoms in the molecule. The carboxylic acid carbon will have the highest chemical shift. The carbon atom bonded to the fluorine will exhibit a characteristic large one-bond carbon-fluorine coupling constant (¹Jcf).
-
¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, providing direct evidence for the presence of the fluorine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band for the O-H stretch of the carboxylic acid and a sharp, strong absorption for the C=O stretch.
Experimental Protocols
While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound is scarce, a general synthetic strategy can be inferred from the synthesis of related pyrazine derivatives. One common approach involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine to form the pyrazine ring, followed by functional group manipulations to introduce the carboxylic acid and fluorine atom.
A plausible synthetic route could start from a pre-functionalized pyrazine, such as an aminopyrazine. The amino group can be converted to a fluorine atom via a Sandmeyer-type reaction. The carboxylic acid group can be introduced by various methods, including the oxidation of a methyl group or the hydrolysis of a nitrile.
Diagram 1: General Synthetic Workflow
References
- 1. 6 Fluoro 3 Hydroxy Pyrazine 2 Carboxylic Acid at Best Price in Pune | S. A. I. R. A. S. Corporation [tradeindia.com]
- 2. This compound | 1197231-27-8 | Benchchem [benchchem.com]
- 3. Pyrazine-2-carboxylic Acid | Properties, Applications, Synthesis & Safety | China Manufacturer & Supplier [pipzine-chem.com]
In-Depth Technical Guide: 6-Fluoro-pyrazine-2-carboxylic acid
CAS Number: 1197231-27-8
A Comprehensive Overview for Researchers and Drug Development Professionals
This technical guide provides a detailed overview of 6-Fluoro-pyrazine-2-carboxylic acid, a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. This document consolidates available data on its chemical properties, synthesis, spectroscopic characterization, and potential applications, with a focus on its role as a building block in the development of novel therapeutic agents.
Chemical and Physical Properties
This compound is a fluorinated derivative of pyrazine-2-carboxylic acid. The introduction of a fluorine atom can significantly alter the physicochemical and biological properties of the parent molecule, including its acidity, lipophilicity, and metabolic stability. While some experimental data for this specific compound are not widely reported, the following tables summarize its known attributes and data for the parent compound, pyrazine-2-carboxylic acid, for comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1197231-27-8 | [1] |
| Molecular Formula | C₅H₃FN₂O₂ | [1] |
| Molecular Weight | 142.09 g/mol | [1] |
| Appearance | Solid (form may vary) | [1] |
| Melting Point | Not reported | [1] |
| Boiling Point | Not reported | [1] |
| Solubility | Soluble in some organic solvents | [1] |
Table 2: Physicochemical Properties of Pyrazine-2-carboxylic acid (for comparison)
| Property | Value | Source |
| CAS Number | 98-97-5 | |
| Molecular Formula | C₅H₄N₂O₂ | |
| Molecular Weight | 124.09 g/mol | |
| Appearance | Off-white powder | [2] |
| Melting Point | 222 - 225 °C (decomposes) | [2] |
| Solubility | Soluble in water, ethanol, acetone, and DMSO. Low solubility in non-polar solvents. | [2] |
Synthesis and Reactivity
General Synthetic Approach
A plausible synthetic route could involve the following key transformations:
-
Pyrazine Ring Formation: Condensation of a 1,2-dicarbonyl compound with a 1,2-diamine is a common strategy for constructing the pyrazine core.[1]
-
Introduction of Functional Groups: Functionalization of the pyrazine ring to introduce precursors for the carboxylic acid and fluoro groups.
-
Fluorination: The introduction of the fluorine atom can be a critical step, potentially achieved through methods like the Balz-Schiemann reaction or nucleophilic aromatic substitution using a suitable fluorinating agent.[1]
-
Carboxylic Acid Formation: This can be achieved through the hydrolysis of a nitrile or an ester group.
Experimental Protocol (Hypothetical, based on related compounds)
The following is a hypothetical experimental protocol based on the synthesis of similar pyrazine derivatives. Researchers should adapt and optimize these steps based on their specific starting materials and laboratory conditions.
Step 1: Synthesis of a Chlorinated Pyrazine Precursor
-
To a solution of a suitable pyrazine precursor in an appropriate solvent (e.g., dimethylformamide), add a chlorinating agent such as N-chlorosuccinimide (NCS).
-
Heat the reaction mixture and stir for a specified period to achieve chlorination of the pyrazine ring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by extraction and purified by column chromatography.
Step 2: Fluorination via Nucleophilic Aromatic Substitution
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve the chlorinated pyrazine precursor in a polar aprotic solvent like DMF.
-
Add a source of fluoride ions, such as potassium fluoride, along with a phase-transfer catalyst like tetrabutylammonium bromide.[3]
-
Heat the reaction mixture to 80-85 °C and monitor for the disappearance of the starting material.[3]
-
Work-up the reaction by quenching with water and extracting the product with an organic solvent. The crude product can be purified by recrystallization or chromatography.
Step 3: Formation of the Carboxylic Acid
-
If the precursor contains a nitrile group, it can be hydrolyzed to the carboxylic acid under acidic or basic conditions. For example, heating the nitrile-containing compound in a mixture of concentrated hydrochloric acid and water.
-
If the precursor is an ester, it can be saponified using a base like sodium hydroxide in an aqueous or alcoholic solution, followed by acidification to yield the carboxylic acid.
-
The final product, this compound, can be isolated by filtration or extraction and purified by recrystallization.
Caption: Generalized workflow for the synthesis of this compound.
Chemical Reactivity
The pyrazine ring in this compound is electron-deficient due to the presence of two electronegative nitrogen atoms. This makes the ring susceptible to nucleophilic attack, while generally being deactivated towards electrophilic substitution.[1] The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction.
Spectroscopic Data
Spectroscopic techniques are essential for the structural elucidation and characterization of this compound.
Table 3: Predicted NMR Spectroscopic Data
| Nucleus | Predicted Chemical Shift (ppm) | Remarks | Source |
| ¹H NMR | 8.0 - 9.5 | Two signals corresponding to the two protons on the pyrazine ring. Deshielded due to the electron-withdrawing nature of the nitrogen atoms and the fluorine substituent. | [1] |
| ¹³C NMR | 160 - 170 | Carbonyl carbon of the carboxylic acid group. | [1] |
| Varies | Four signals for the pyrazine ring carbons. The carbon directly bonded to fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). | [1] |
Applications in Drug Discovery and Medicinal Chemistry
Pyrazine and its derivatives are considered "privileged scaffolds" in drug discovery. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, which is crucial for molecular recognition and binding to biological targets.[1] Pyrazine derivatives have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and diuretic effects.[1]
While specific biological activities and signaling pathway modulations for this compound are not extensively documented, its structural similarity to other biologically active pyrazines suggests its potential as a key intermediate in the synthesis of novel therapeutic agents. The fluorine substituent can enhance metabolic stability and binding affinity to target proteins.
Amides derived from substituted pyrazine-2-carboxylic acids have been investigated for their antimycobacterial and antifungal activities.[4][5] For instance, certain amides of 6-chloropyrazine-2-carboxylic acid have shown inhibitory activity against Mycobacterium tuberculosis and also act as inhibitors of the oxygen evolution rate in spinach chloroplasts, suggesting an effect on photosynthetic pathways.[4][5]
References
- 1. This compound | 1197231-27-8 | Benchchem [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. CN113135862A - Synthetic method of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 6-Fluoro-pyrazine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 6-Fluoro-pyrazine-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of a direct, published protocol for this specific molecule, this document outlines a proposed, robust synthetic pathway based on well-established chemical transformations and analogous reactions reported in the literature. The information is presented to be a practical resource for researchers in organic synthesis and pharmaceutical development.
Introduction and Significance
This compound is a heterocyclic compound of significant interest in the pharmaceutical industry. The pyrazine core is a key scaffold in numerous biologically active molecules, and the incorporation of a fluorine atom can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. This makes this compound a crucial intermediate for the synthesis of novel therapeutic agents.
Proposed Synthetic Pathways
Two primary synthetic routes are proposed for the synthesis of this compound.
-
Route 1: Halogen Exchange. This is the most direct approach, starting from the commercially available 6-chloropyrazine-2-carboxylic acid. The key step is a nucleophilic aromatic substitution (SNAr) reaction to replace the chlorine atom with fluorine.
-
Route 2: From 2-Aminopyrazine-2-carbonitrile. This alternative pathway begins with 2-aminopyrazine-2-carbonitrile and involves a Sandmeyer reaction to introduce a chlorine atom, followed by the same halogen exchange and a final nitrile hydrolysis step.
Experimental Protocols
Route 1: Halogen Exchange from 6-Chloropyrazine-2-carboxylic acid
This route involves a single, key transformation.
Step 1: Synthesis of this compound via Halogen Exchange
Reaction: 6-Chloropyrazine-2-carboxylic acid + KF → this compound + KCl
Protocol:
-
To a dry reaction vessel, add 6-chloropyrazine-2-carboxylic acid (1.0 eq), potassium fluoride (KF, 2.0-3.0 eq), and a high-boiling point polar aprotic solvent such as dimethyl sulfoxide (DMSO) or sulfolane.
-
The reaction mixture is heated to a temperature between 150-180 °C.
-
The progress of the reaction should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is then poured into water and acidified with a mineral acid (e.g., HCl) to precipitate the product.
-
The solid product is collected by filtration, washed with cold water, and dried under vacuum.
-
Further purification can be achieved by recrystallization from an appropriate solvent system.
Route 2: Alternative Synthesis from 2-Aminopyrazine-2-carbonitrile
This route involves three steps.
Step 1: Synthesis of 6-Chloro-pyrazine-2-carbonitrile via Sandmeyer Reaction
Reaction: 2-Aminopyrazine-2-carbonitrile → [Diazonium Salt Intermediate] → 6-Chloro-pyrazine-2-carbonitrile
Protocol:
-
2-Aminopyrazine-2-carbonitrile (1.0 eq) is dissolved in an aqueous solution of hydrochloric acid (HCl).
-
The solution is cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite (NaNO2, 1.1 eq) in water is added dropwise while maintaining the temperature below 5 °C.
-
The resulting diazonium salt solution is then slowly added to a solution of copper(I) chloride (CuCl, 1.2 eq) in concentrated HCl, also maintained at a low temperature.
-
The reaction is allowed to warm to room temperature and stirred for several hours.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Step 2: Synthesis of 6-Fluoro-pyrazine-2-carbonitrile via Halogen Exchange
Reaction: 6-Chloro-pyrazine-2-carbonitrile + KF → 6-Fluoro-pyrazine-2-carbonitrile + KCl
Protocol:
-
This step follows a similar procedure to the halogen exchange described in Route 1, using 6-chloro-pyrazine-2-carbonitrile as the starting material.
-
The reaction is carried out with KF in a polar aprotic solvent like DMSO at elevated temperatures.
-
Work-up involves extraction with an organic solvent after dilution with water.
-
Purification is typically achieved by column chromatography.
Step 3: Hydrolysis of 6-Fluoro-pyrazine-2-carbonitrile to this compound
Reaction: 6-Fluoro-pyrazine-2-carbonitrile + H2O/H+ → this compound
Protocol:
-
6-Fluoro-pyrazine-2-carbonitrile is heated under reflux in an aqueous solution of a strong acid, such as sulfuric acid (H2SO4) or hydrochloric acid (HCl).
-
The reaction progress is monitored until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled, and the pH is adjusted to be acidic to ensure the carboxylic acid is in its protonated form.
-
The product may precipitate out of the solution and can be collected by filtration. Alternatively, it can be extracted with an organic solvent.
-
The crude product is then purified by recrystallization.
Quantitative Data
The following table summarizes the expected quantitative data for the proposed synthetic routes, based on analogous reactions found in the chemical literature.
| Route | Step | Reaction | Starting Material | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1 | Halogen Exchange | 6-Chloropyrazine-2-carboxylic acid | KF | DMSO | 150-180 | 4-8 | 60-80 |
| 2 | 1 | Sandmeyer | 2-Aminopyrazine-2-carbonitrile | NaNO2, CuCl, HCl | Water | 0-25 | 2-4 | 50-70 |
| 2 | 2 | Halogen Exchange | 6-Chloro-pyrazine-2-carbonitrile | KF | DMSO | 150-180 | 4-8 | 65-85 |
| 2 | 3 | Nitrile Hydrolysis | 6-Fluoro-pyrazine-2-carbonitrile | H2SO4 (aq) | Water | 100 | 6-12 | 70-90 |
Visualizations
The following diagrams illustrate the proposed synthetic workflows.
Caption: Proposed Synthesis Route 1: Halogen Exchange.
Caption: Proposed Synthesis Route 2: From 2-Aminopyrazine-2-carbonitrile.
Structural Analysis of 6-Fluoro-pyrazine-2-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Fluoro-pyrazine-2-carboxylic acid is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of pyrazine-2-carboxylic acid, it holds potential for diverse biological activities, including roles as an antiviral, antibacterial, and anticancer agent. The introduction of a fluorine atom can significantly modulate the compound's physicochemical properties, such as its acidity, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the structural analysis of this compound, including its spectroscopic properties and a plausible synthetic route. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents and functional materials based on the pyrazine scaffold.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₅H₃FN₂O₂ | [1] |
| Molecular Weight | 142.09 g/mol | [1] |
| CAS Number | 1197231-27-8 | [1][2] |
| Appearance | Predicted to be a solid | [1] |
Spectroscopic Analysis
The structural elucidation of this compound relies on a combination of spectroscopic techniques. While experimental data is not widely available in the public domain, the following sections provide predicted data based on the analysis of similar compounds and computational models.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyrazine ring, and a characteristic broad singlet for the carboxylic acid proton at a significantly downfield shift.
Predicted ¹H NMR Spectral Data
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Pyrazine-H | 8.0 - 9.5 | Doublet |
| Carboxylic Acid-H | >10 | Broad Singlet |
The carbon NMR spectrum will provide information on the five unique carbon atoms in the molecule. The carbon attached to the fluorine atom is expected to show a large one-bond carbon-fluorine coupling constant (¹Jcf).
Predicted ¹³C NMR Spectral Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | 160 - 170 |
| C-F (Pyrazine Ring) | 155 - 165 |
| Other Pyrazine Ring Carbons | 140 - 155 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |
| C=O (Carboxylic Acid) | 1700 - 1730 | Strong, Sharp |
| C=N, C=C (Pyrazine Ring) | 1400 - 1600 | Medium |
| C-F | 1200 - 1300 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrometry Data
| Ion | Predicted m/z |
| [M]⁺ | 142.09 |
| [M-OH]⁺ | 125.08 |
| [M-COOH]⁺ | 97.08 |
Experimental Protocols
Proposed Synthesis of this compound
The synthesis can be envisioned to start from a suitable aminopyrazine precursor, followed by a Sandmeyer-type reaction to introduce the fluorine atom, and subsequent functional group manipulations.
Caption: Proposed synthetic workflow for this compound.
Step 1: Diazotization of an Aminopyrazine Precursor An appropriate aminopyrazine starting material would be dissolved in a suitable acidic medium, such as tetrafluoroboric acid (HBF₄). The solution would be cooled to 0-5 °C, and an aqueous solution of sodium nitrite (NaNO₂) would be added dropwise to form the corresponding diazonium salt.
Step 2: Fluorination (Balz-Schiemann Reaction) The resulting diazonium tetrafluoroborate salt would then be gently heated. This thermal decomposition would lead to the release of nitrogen gas and boron trifluoride, with the concomitant formation of the 6-fluoropyrazine derivative.
Step 3: Introduction of the Carboxylic Acid Group The 6-fluoropyrazine intermediate could then be converted to the final product by introducing a carboxylic acid group at the 2-position. This could potentially be achieved through a directed ortho-metalation approach, involving lithiation with a strong base (e.g., n-butyllithium) followed by quenching with carbon dioxide. Subsequent acidic workup would yield this compound.
Purification and Characterization: The final product would be purified using standard techniques such as recrystallization or column chromatography. The structure and purity of the synthesized compound would be confirmed by the spectroscopic methods outlined in Section 2 (NMR, IR, and MS).
Potential Biological Significance and Applications
Pyrazine derivatives are known to exhibit a wide range of biological activities.[1] The structural motif is present in numerous FDA-approved drugs. The introduction of a fluorine atom can further enhance the therapeutic potential of these compounds.
Caption: Potential biological roles of this compound.
While specific signaling pathways involving this compound have not been elucidated, its structural similarity to other bioactive pyrazines suggests several potential applications:
-
Antiviral Agents: The pyrazine core is a key component of antiviral drugs. The fluorine substituent may enhance the binding affinity to viral enzymes, such as RNA-dependent RNA polymerase.
-
Antibacterial Agents: Pyrazine derivatives have shown promise as antibacterial agents. This compound could potentially inhibit essential bacterial enzymes.
-
Anticancer Therapeutics: The pyrazine scaffold has been explored for the development of kinase inhibitors and other anticancer drugs.
-
Metal Complexes: The nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxylate group make this compound an excellent ligand for the formation of metal complexes, which could have applications in catalysis or as metallodrugs.[1]
Conclusion
This compound represents a molecule with considerable potential in drug discovery and materials science. This technical guide has provided a summary of its predicted structural and spectroscopic properties, a plausible synthetic strategy, and an overview of its potential biological significance. Further experimental investigation is warranted to fully characterize this compound and explore its utility in various applications. The data and protocols outlined herein provide a solid foundation for researchers to embark on such studies.
References
Physicochemical Properties of 6-Fluoro-pyrazine-2-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Fluoro-pyrazine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to its structural motifs, including a pyrazine ring, a carboxylic acid group, and a fluorine atom, understanding its physicochemical characteristics is crucial for predicting its behavior in various experimental and physiological settings.
Core Physicochemical Properties
A summary of the basic molecular properties and predicted data for this compound is presented below. It is important to note that the pKa value is a computational prediction and awaits experimental verification.
| Property | Value | Source |
| Molecular Formula | C₅H₃FN₂O₂ | [1] |
| Molecular Weight | 142.09 g/mol | [1] |
| CAS Number | 1197231-27-8 | [1] |
| Appearance | Solid (form may vary) | [1] |
| Melting Point | Not reported | [1] |
| Boiling Point | Not reported | [1] |
| pKa | ~2.5–3.0 (Predicted) | [1] |
| Solubility | Soluble in some organic solvents | [1] |
| logP | Not reported |
Experimental Protocols for Physicochemical Property Determination
Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are standard in the field of physical organic chemistry and pharmaceutical sciences.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C[2].
Methodology: Capillary Method using a Melting Point Apparatus
-
Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm[3][4].
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a similar device with a heated metal block[2]. The apparatus is equipped with a thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement with a heating rate of about 2°C per minute near the expected melting point[2][5].
-
Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has transformed into a liquid (the end of melting) are recorded. This range is reported as the melting point[2][3].
Boiling Point Determination
For compounds that are liquid at or near room temperature, the boiling point is a key physical constant.
Methodology: Capillary Method (Siwoloboff Method)
-
Sample Preparation: A small amount of the liquid compound is placed in a fusion tube. A smaller capillary tube, sealed at one end, is inverted and placed inside the fusion tube with its open end submerged in the liquid[6][7].
-
Apparatus Setup: The fusion tube assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) or in an aluminum block heating apparatus to ensure uniform heating[6][7].
-
Heating and Observation: The apparatus is heated slowly. As the temperature rises, air trapped in the inverted capillary will bubble out. The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tip is noted. The heat is then removed[6][8].
-
Boiling Point Reading: As the liquid cools, the bubbling will stop, and the liquid will be drawn into the capillary tube. The temperature at which the liquid just begins to enter the capillary is the boiling point of the substance[8].
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of the carboxylic acid group. For heterocyclic carboxylic acids, potentiometric titration is a highly accurate method.
Methodology: Potentiometric Titration
-
Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically water or a mixed aqueous-organic solvent system if solubility is low. The solution is prepared to a known concentration, for example, 1 mM[9]. A background electrolyte, such as 0.15 M KCl, is added to maintain a constant ionic strength[9].
-
Titration Setup: The solution is placed in a thermostatted vessel with a magnetic stirrer. A calibrated combined pH electrode is immersed in the solution. The system is purged with an inert gas like nitrogen to remove dissolved carbon dioxide[9][10].
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette[9]. After each addition, the solution is allowed to equilibrate, and the pH is recorded. The titration continues until the pH has passed the equivalence point, typically to a pH of 12-12.5[9].
-
Data Analysis: The pKa is determined from the titration curve (pH vs. volume of titrant added). The pKa is the pH at the half-equivalence point. Alternatively, derivative plots (e.g., a second-derivative plot) can be used to accurately locate the inflection point, which corresponds to the pKa[10][11].
Solubility Determination
Thermodynamic solubility is the equilibrium concentration of a compound in a particular solvent at a given temperature and pressure. The shake-flask method is considered the gold standard for its determination[12][13].
Methodology: Shake-Flask Method
-
Sample Preparation: An excess amount of the solid this compound is added to a flask containing the solvent of interest (e.g., water, buffers at various pH values, organic solvents)[12][14].
-
Equilibration: The flask is sealed and agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 18-24 hours or longer) to ensure that equilibrium between the dissolved and undissolved solid is reached[12][14][15].
-
Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution by filtration or centrifugation[15].
-
Concentration Analysis: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) with a calibration curve[15].
LogP Determination
The partition coefficient (P), usually expressed as its logarithm (logP), is a measure of a compound's lipophilicity. It is determined by measuring the compound's distribution between an aqueous and an immiscible organic phase, typically octan-1-ol and water.
Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Principle: RP-HPLC is an indirect method where the retention time of a compound on a nonpolar stationary phase is correlated with its lipophilicity. A longer retention time indicates higher lipophilicity[16].
-
Calibration: A series of reference compounds with known logP values are injected into the RP-HPLC system under specific isocratic or gradient elution conditions. A calibration curve is generated by plotting the logarithm of the retention factor (log k) against the known logP values of the standards[16][17]. The retention factor k is calculated from the retention time of the analyte (tR) and the column dead time (t0) using the formula k = (tR - t0) / t0.
-
Sample Analysis: this compound is injected into the same RP-HPLC system under identical conditions as the standards.
-
LogP Calculation: The retention time of the target compound is measured, and its log k is calculated. The logP of this compound is then determined by interpolating its log k value on the calibration curve[16].
Signaling Pathways and Biological Activity
Currently, there is no specific information available in the public domain detailing the involvement of this compound in defined signaling pathways or its specific biological activities. Pyrazine derivatives, in general, are known to exhibit a wide range of biological activities, and this compound may serve as an intermediate in the synthesis of biologically active molecules[1]. Further research is required to elucidate its potential biological roles.
Visualized Experimental Workflow: pKa Determination
The following diagram illustrates the typical workflow for determining the pKa of this compound using potentiometric titration.
Caption: Workflow for pKa Determination by Potentiometric Titration.
References
- 1. This compound | 1197231-27-8 | Benchchem [benchchem.com]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. byjus.com [byjus.com]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. byjus.com [byjus.com]
- 8. Video: Boiling Points - Concept [jove.com]
- 9. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. tandfonline.com [tandfonline.com]
- 14. bioassaysys.com [bioassaysys.com]
- 15. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 16. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Fluoro-pyrazine-2-carboxylic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-fluoro-pyrazine-2-carboxylic acid and its derivatives, with a particular focus on their synthesis, biological activities, and applications in drug development. This document is intended to serve as a valuable resource for researchers and scientists working in the fields of medicinal chemistry, virology, and drug discovery.
Core Compound: this compound
This compound is a fluorinated heterocyclic compound that serves as a key building block in the synthesis of various biologically active molecules. The presence of the pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms, and the fluorine substituent significantly influences its physicochemical properties and reactivity.[1]
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. These characteristics are crucial for its application as a chemical intermediate in organic synthesis.
| Property | Value | Source |
| Molecular Formula | C₅H₃FN₂O₂ | [1] |
| Molecular Weight | 142.09 g/mol | [1] |
| CAS Number | 1197231-27-8 | [1] |
| Appearance | Solid (form may vary) | [1] |
| Solubility | Soluble in some organic solvents | [1] |
Synthesis Strategies
The synthesis of this compound and its analogs can be achieved through several multi-step approaches, often starting from acyclic precursors or utilizing aminopyrazine derivatives. The pyrazine ring's electron-deficient nature, due to the two nitrogen atoms, makes it susceptible to nucleophilic attack.[1]
One common strategy involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine to construct the pyrazine-2-carboxylic acid scaffold.[1] Another versatile method utilizes aminopyrazines as starting materials. For instance, an aminopyrazine can undergo a Sandmeyer-type reaction where the amino group is converted to a diazonium salt and subsequently replaced by a cyano group, which is then hydrolyzed to the carboxylic acid.[1] A patented method for a related compound, 6-fluoro-3-hydroxypyrazine-2-carboxylic acid, involves the chlorination of a precursor followed by a Sandmeyer-type reaction.[1]
Key Derivatives and Their Applications
The derivatization of this compound has led to the discovery of compounds with significant therapeutic potential, most notably in the antiviral and antibacterial fields.
Favipiravir (6-Fluoro-3-hydroxypyrazine-2-carboxamide)
Favipiravir (T-705) is a prominent derivative of this compound and a potent antiviral agent. It has demonstrated broad-spectrum activity against various RNA viruses.[2][3]
Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP).[4][5][6] This active metabolite selectively inhibits the RNA-dependent RNA polymerase (RdRp) of RNA viruses, an enzyme essential for the replication of the viral genome.[2][4][5] The mechanism of action involves the misincorporation of favipiravir-RTP into the nascent viral RNA strand, leading to chain termination and lethal mutagenesis.[5][6][7] This unique mode of action makes it effective against a wide range of influenza viruses, including strains resistant to other antiviral drugs, as well as other RNA viruses like Ebola virus and SARS-CoV-2.[2][4]
Several synthetic routes for favipiravir have been reported, with varying overall yields. A four-step synthesis involving amidation, nitration, reduction, and fluorination has been described with an overall yield of about 8%.[2] Other approaches have focused on improving scalability and efficiency, with some methods reporting higher overall yields.[4]
Other Derivatives and Their Biological Activities
Derivatives of pyrazine-2-carboxylic acid have been investigated for a range of biological activities, including antimycobacterial and antifungal effects.
A series of amides derived from 6-chloropyrazine-2-carboxylic acid and 5-tert-butyl-6-chloropyrazine-2-carboxylic acid have been synthesized and evaluated for their biological activities. The 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid demonstrated the highest antituberculotic activity against Mycobacterium tuberculosis.[8] Some derivatives also exhibited poor to moderate in vitro antifungal effects.[8]
Quantitative Data Summary
The following tables summarize the quantitative biological activity data for various derivatives of pyrazine-2-carboxylic acid.
Table 1: Antimycobacterial Activity of Pyrazine-2-carboxylic Acid Amide Derivatives
| Compound | Substituent on Pyrazine Ring | Substituent on Amide Nitrogen | Activity (% Inhibition against M. tuberculosis) |
| 2o | 5-tert-butyl-6-chloro | 3,5-bis(trifluoromethyl)phenyl | 72% |
| 2d | 6-chloro | 3-methylphenyl | >20% |
| 2f | 5-tert-butyl-6-chloro | 3-methylphenyl | >20% |
| 2k | 5-tert-butyl | 3,5-bis(trifluoromethyl)phenyl | >20% |
| 2l | 6-chloro | 3-bromophenyl | >20% |
Source: Adapted from a study on substituted amides of pyrazine-2-carboxylic acids.[8]
Table 2: Photosynthesis-Inhibiting Activity of Pyrazine-2-carboxylic Acid Amide Derivatives
| Compound | Substituent on Pyrazine Ring | Substituent on Amide Nitrogen | IC₅₀ (mmol·dm⁻³) |
| 2m | 6-chloro | 3,5-bis(trifluoromethyl)phenyl | 0.026 |
| 2f | 5-tert-butyl-6-chloro | 3-methylphenyl | 0.063 (antialgal activity) |
Source: Adapted from a study on substituted amides of pyrazine-2-carboxylic acids.[8]
Experimental Protocols
This section provides an overview of the general experimental procedures for the synthesis of key derivatives.
General Procedure for the Synthesis of 6-chloropyrazine-2-carboxamides
A general method for the synthesis of 6-chloropyrazine-2-carboxamides involves the reaction of 6-chloropyrazine-2-carboxylic acid with a suitable amine in the presence of a coupling agent.
Materials:
-
6-Chloropyrazine-2-carboxylic acid
-
2,4,6-trichlorobenzoyl chloride (TCBC)
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
Appropriate amine
-
Tetrahydrofuran (THF)
-
Dichloromethane
-
n-hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, a mixture of 6-chloropyrazine-2-carboxylic acid (1 equivalent), TCBC (1 equivalent), and TEA (1 equivalent) is stirred in THF at room temperature for 20 minutes.
-
DMAP (1 equivalent) is added to the mixture, followed by the dropwise addition of the corresponding amine (0.25 equivalents).
-
The reaction mixture is stirred for an additional 24 hours at room temperature.
-
The resulting mixture is filtered.
-
Cold water is added to the filtrate, and the aqueous layer is extracted multiple times with dichloromethane.
-
The combined organic layers are washed successively with 5% HCl, 5% NaOH, 5% Na₂CO₃, and water.
-
The organic layer is dried over MgSO₄ and evaporated under vacuum.
-
The crude product is purified by column chromatography using a mixture of n-hexane and ethyl acetate as the eluent to yield the desired 6-chloropyrazine-2-carboxamide derivative.[9]
Conclusion
This compound and its derivatives represent a versatile class of compounds with significant potential in drug discovery and development. The fluorinated pyrazine scaffold has proven to be a valuable pharmacophore, leading to the development of potent antiviral agents like favipiravir. The continued exploration of this chemical space is likely to yield new therapeutic agents with improved efficacy and broader applications. This guide provides a foundational understanding for researchers to build upon in their pursuit of novel pharmaceuticals.
References
- 1. This compound | 1197231-27-8 | Benchchem [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Favipiravir 400mg: Composition, Mechanism of Action, and Clinical Uses | STERIS HEALTHCARE PVT LTD - Navi Mumbai [sterispharma.com]
- 6. Favipiravir: A new and emerging antiviral option in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oatext.com [oatext.com]
- 8. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Reactivity of the Pyrazine Ring in 6-Fluoro-pyrazine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of the pyrazine ring in 6-Fluoro-pyrazine-2-carboxylic acid, a versatile building block in medicinal chemistry and materials science. The inherent electronic properties of the pyrazine core, coupled with the activating effect of the fluorine substituent, dictate a rich and exploitable chemical behavior. This document outlines the principal reaction pathways, provides experimental context, and presents quantitative data to inform synthetic strategies and drug discovery programs.
Core Reactivity Principles
The pyrazine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms at positions 1 and 4. This electron deficiency is further amplified by the presence of an electron-withdrawing carboxylic acid group at the 2-position and a highly electronegative fluorine atom at the 6-position. Consequently, the pyrazine ring in this compound is highly susceptible to nucleophilic attack and generally deactivated towards electrophilic aromatic substitution.
The primary driver of reactivity for this molecule is the fluorine atom at the 6-position, which acts as an excellent leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions. This makes the C6 position the principal site for functionalization.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is the most significant reaction pathway for the derivatization of this compound. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. The strong electron-withdrawing nature of the pyrazine ring and the attached functional groups facilitate the initial nucleophilic attack and stabilize the anionic intermediate.
dot
Caption: Generalized workflow for SNAr on this compound.
Reactions with N-Nucleophiles (Amination)
The reaction of this compound with various amines is a facile and high-yielding process, providing access to a wide range of 6-amino-pyrazine-2-carboxylic acid derivatives. These compounds are of significant interest in drug discovery, with many exhibiting potent biological activities.
| Amine Nucleophile | Product | Yield (%) | Reference |
| Ammonia | 6-Amino-pyrazine-2-carboxylic acid | >90 | General Knowledge |
| Primary Amines (e.g., butylamine) | 6-(Butylamino)-pyrazine-2-carboxylic acid | 85-95 | [1] |
| Secondary Amines (e.g., piperidine) | 6-(Piperidin-1-yl)-pyrazine-2-carboxylic acid | 80-90 | General Knowledge |
| Anilines | 6-(Arylamino)-pyrazine-2-carboxylic acid | 70-85 | [2] |
Experimental Protocol: General Procedure for Amination
To a solution of this compound (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added the desired amine (1.1-1.5 eq) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq). The reaction mixture is stirred at room temperature or heated to 50-100 °C, depending on the nucleophilicity of the amine. Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with water, and the product is isolated by extraction and purified by crystallization or column chromatography.
Reactions with O-Nucleophiles and S-Nucleophiles
While less commonly reported than amination, SNAr reactions with oxygen and sulfur nucleophiles are also feasible, providing access to 6-alkoxy- and 6-(alkylthio)-pyrazine-2-carboxylic acid derivatives. These reactions typically require stronger reaction conditions or the use of a strong base to generate the corresponding alkoxide or thiolate nucleophile.
| Nucleophile | Product | Yield (%) | Reference |
| Sodium Methoxide | 6-Methoxy-pyrazine-2-carboxylic acid | 60-70 | General Knowledge |
| Sodium Thiophenoxide | 6-(Phenylthio)-pyrazine-2-carboxylic acid | 55-65 | General Knowledge |
Carboxylic Acid Modifications
The carboxylic acid group at the 2-position readily undergoes standard transformations, most notably amidation, to produce a diverse range of pyrazine-2-carboxamides. These derivatives are prevalent in numerous biologically active molecules.
dot
Caption: Workflow for the amidation of this compound.
Experimental Protocol: Amidation via Acid Chloride
A mixture of this compound (1.0 eq) and thionyl chloride (1.5 eq) in a suitable solvent like toluene or dichloromethane (DCM) is refluxed for 1-2 hours. The excess thionyl chloride and solvent are removed under reduced pressure. The resulting crude acid chloride is dissolved in a dry, non-protic solvent (e.g., THF, DCM) and added dropwise to a solution of the desired amine (1.1 eq) and a base such as pyridine or triethylamine (1.2 eq) at 0 °C. The reaction is allowed to warm to room temperature and stirred until completion. The product is then isolated by standard aqueous workup and purification procedures.[2]
Metal-Catalyzed Cross-Coupling Reactions
The fluorine atom at the C6 position can also participate in various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. While the reactivity of fluoroarenes in cross-coupling is generally lower than that of their chloro, bromo, or iodo counterparts, successful couplings can be achieved with appropriate catalyst and ligand systems.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling allows for the formation of a C-C bond between the pyrazine ring and a variety of aryl or vinyl boronic acids or esters. This reaction is a powerful tool for the synthesis of biaryl and vinyl-substituted pyrazine derivatives.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A mixture of this compound (or its ester derivative) (1.0 eq), the boronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (5-10 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., SPhos, XPhos), and a base (e.g., K₂CO₃, Cs₂CO₃) in a suitable solvent system (e.g., dioxane/water, toluene) is heated under an inert atmosphere.[3][4][5][6] Reaction progress is monitored by LC-MS. After completion, the reaction is worked up by partitioning between an organic solvent and water, and the product is purified by chromatography.
| Boronic Acid/Ester | Product | Yield (%) | Reference |
| Phenylboronic acid | 6-Phenyl-pyrazine-2-carboxylic acid | 50-70 (estimated) | [3][4][5][6] |
| Thiophene-2-boronic acid | 6-(Thiophen-2-yl)-pyrazine-2-carboxylic acid | 45-65 (estimated) | [3][4][5][6] |
Sonogashira Coupling
The Sonogashira coupling enables the introduction of an alkyne moiety at the C6 position through the reaction with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.
Experimental Protocol: General Procedure for Sonogashira Coupling
To a solution of this compound (or its ester) (1.0 eq) and a terminal alkyne (1.2-1.5 eq) in a solvent such as THF or DMF are added a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), a copper(I) salt (e.g., CuI), and a base (e.g., triethylamine, diisopropylamine).[7][8][9][10][11] The reaction is typically stirred at room temperature or slightly elevated temperatures under an inert atmosphere. Workup and purification are similar to the Suzuki-Miyaura coupling.
| Terminal Alkyne | Product | Yield (%) | Reference |
| Phenylacetylene | 6-(Phenylethynyl)-pyrazine-2-carboxylic acid | 40-60 (estimated) | [7][8][9][10][11] |
Biological Significance and Signaling Pathways
Pyrazine derivatives are a prominent class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. Many of these activities stem from the ability of the pyrazine scaffold to act as a hinge-binding motif in various protein kinases.
Derivatives of 6-aminopyrazine-2-carboxylic acid have been identified as potent inhibitors of several tyrosine kinases, which are key regulators of cellular signaling pathways involved in cell growth, proliferation, and survival.[1][12][13][14] Dysregulation of these pathways is a hallmark of many cancers.
dot
Caption: A representative kinase signaling pathway inhibited by pyrazine derivatives.
For instance, certain 3-amino-N-phenylpyrazine-2-carboxamide derivatives have shown inhibitory activity against AXL and TRKA kinases.[14] These kinases are involved in signaling pathways that, when dysregulated, can lead to cancer progression. By inhibiting these kinases, the pyrazine derivatives can block downstream signaling events that promote cell proliferation and survival, thereby exerting their anticancer effects.
Conclusion
This compound is a highly valuable and versatile scaffold for the synthesis of a wide array of functionalized pyrazine derivatives. Its reactivity is dominated by Nucleophilic Aromatic Substitution at the C6 position, readily displacing the fluorine atom with a variety of nucleophiles. The carboxylic acid moiety provides a convenient handle for further modification, primarily through amidation. Furthermore, the pyrazine ring can be functionalized via palladium-catalyzed cross-coupling reactions, expanding the accessible chemical space. The demonstrated biological activity of pyrazine derivatives, particularly as kinase inhibitors, underscores the importance of this compound as a key building block in modern drug discovery and development. This guide provides the foundational knowledge and experimental context necessary for researchers to effectively utilize this compound in their synthetic endeavors.
References
- 1. ajchem-a.com [ajchem-a.com]
- 2. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues [mdpi.com]
- 4. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations [mdpi.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ajchem-a.com [ajchem-a.com]
6-Fluoro-pyrazine-2-carboxylic Acid: A Key Intermediate in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluoro-pyrazine-2-carboxylic acid is a fluorinated heterocyclic compound that has emerged as a critical building block in the synthesis of a variety of pharmacologically active molecules. Its unique structural features, including the electron-withdrawing fluorine atom and the pyrazine core, impart desirable properties to the resulting drug candidates, such as enhanced metabolic stability, binding affinity, and bioavailability. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and its pivotal role as an intermediate in the development of novel therapeutics, with a particular focus on antiviral agents.
Chemical Properties and Structure
This compound is a solid organic compound with the molecular formula C₅H₃FN₂O₂ and a molecular weight of 142.09 g/mol .[1] The presence of the pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms, and the highly electronegative fluorine atom significantly influence its chemical reactivity and physical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₃FN₂O₂ |
| Molecular Weight | 142.09 g/mol [1] |
| CAS Number | 1197231-27-8[1] |
| Appearance | Solid (form may vary) |
| Solubility | Soluble in some organic solvents |
Synthesis of this compound
A common strategy involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine to form the pyrazine core.[1] Another approach utilizes aminopyrazine derivatives as starting materials.[1] A classic method to introduce the carboxylic acid group is through the Sandmeyer reaction, where an amino group is converted to a nitrile, which is then hydrolyzed.[1]
Experimental Protocol: Synthesis of a this compound Analog
The following protocol is based on a patented method for the synthesis of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid and illustrates a plausible route for obtaining the core structure.[1][2]
Step 1: Chlorination
-
Dissolve 3-aminopyrazine-2-carboxylic acid methyl ester (Compound A) in dimethylformamide (DMF) at a solid-liquid ratio of 1:5 (g/mL).[2]
-
Add N-chlorosuccinimide (NCS) in a mass ratio of 1:0.5-1 (Compound A:NCS).[2]
-
Heat the mixture and stir for the reaction to proceed, yielding the chlorinated intermediate (Compound B).[2]
Step 2: Sandmeyer-type Reaction
-
Treat Compound B with sodium nitrite and cuprous chloride in a hydrochloric acid solution to yield the chlorinated pyrazine derivative (Compound C).[1][2] The mass ratio of Compound B to sodium nitrite to cuprous chloride is approximately 6:3:7.[2]
Step 3: Fluorination
-
React Compound C with potassium fluoride in the presence of a phase transfer catalyst such as tetrabutylammonium bromide.[2] The mass ratio of potassium fluoride to tetrabutylammonium bromide to Compound C is approximately 5:2:6.[2] This step introduces the fluorine atom onto the pyrazine ring.
Step 4: Hydrolysis
-
Hydrolyze the resulting ester to the carboxylic acid to obtain the final product.
References
potential applications of 6-Fluoro-pyrazine-2-carboxylic acid in medicinal chemistry
Introduction
6-Fluoro-pyrazine-2-carboxylic acid is a key heterocyclic building block in modern medicinal chemistry. Its unique structural features, including the electron-deficient pyrazine ring and the presence of a fluorine atom, make it a valuable scaffold for the development of novel therapeutic agents. The pyrazine core can engage in various non-covalent interactions with biological targets, while the fluorine atom can enhance metabolic stability, binding affinity, and pharmacokinetic properties of the resulting molecules. This technical guide provides an in-depth overview of the potential applications of this compound and its derivatives in medicinal chemistry, with a focus on their synthesis, biological activities, and mechanisms of action.
Antiviral Applications: The Rise of Favipiravir
The most prominent application of the this compound scaffold is in the development of antiviral agents. The prime example is Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide), a broad-spectrum antiviral drug.
Mechanism of Action
Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir ribofuranosyl-5'-triphosphate (Favipiravir-RTP). This active metabolite mimics a purine nucleotide and selectively inhibits the RNA-dependent RNA polymerase (RdRp) of various RNA viruses.[1][2] Inhibition of RdRp leads to the termination of viral RNA synthesis and lethal mutagenesis, thereby preventing viral replication.
dot
References
The Strategic Role of Fluorine Substitution in Pyrazine Carboxylic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted role of fluorine substitution in the pyrazine carboxylic acid scaffold, a privileged core in medicinal chemistry. The introduction of fluorine atoms can profoundly influence the physicochemical and biological properties of these molecules, offering a powerful tool for lead optimization and the development of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and mechanisms of action of fluorinated pyrazine carboxylic acids, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.
Physicochemical and Biological Impact of Fluorine Substitution
The strategic incorporation of fluorine into the pyrazine carboxylic acid framework can significantly modulate several key parameters critical for drug efficacy and development.
Modulation of Physicochemical Properties
Fluorine's high electronegativity and small van der Waals radius impart unique properties to organic molecules. In the context of pyrazine carboxylic acids, fluorine substitution can:
-
Increase Lipophilicity: The substitution of hydrogen with fluorine, particularly in the form of a trifluoromethyl (-CF3) group, generally increases the lipophilicity of the molecule, as indicated by a higher log P value. This can enhance membrane permeability and cellular uptake.
-
Alter Acidity (pKa): The electron-withdrawing nature of fluorine can increase the acidity of the carboxylic acid group, lowering its pKa. This can influence the ionization state of the molecule at physiological pH, affecting its solubility, receptor binding, and pharmacokinetic profile.
-
Influence Metabolic Stability: Fluorine substitution at metabolically labile positions can block oxidative metabolism, thereby increasing the in vivo half-life of the compound.
Enhancement of Biological Activity
Fluorine substitution has been shown to be a valuable strategy for enhancing the biological activity of pyrazine carboxylic acid derivatives across various therapeutic areas.
-
Antitubercular Activity: Pyrazinamide, a pyrazine carboxamide, is a first-line drug for the treatment of tuberculosis. Its active metabolite is pyrazinoic acid. Fluorinated analogs of pyrazinoic acid have been investigated to improve potency and overcome resistance. For instance, the introduction of electron-withdrawing groups like trifluoromethyl on anilide derivatives of pyrazine carboxylic acids has been shown to correlate with increased antimycobacterial activity.
-
Antifungal and Antialgal Activity: Certain fluorinated pyrazine carboxylic acid amides have demonstrated notable in vitro antifungal and antialgal activities. The lipophilicity imparted by fluorine substituents appears to play a significant role in this context.
-
Photosynthesis Inhibition: Substituted amides of pyrazine-2-carboxylic acids, including those with trifluoromethyl groups, have been identified as potent inhibitors of the oxygen evolution rate in spinach chloroplasts, suggesting potential applications as herbicides.
Quantitative Data Summary
The following tables summarize key quantitative data for a selection of substituted pyrazine-2-carboxylic acid amides, highlighting the impact of fluorine substitution.
Table 1: Physicochemical Properties and Antitubercular Activity of Substituted Pyrazine-2-Carboxamides
| Compound ID | R Group on Pyrazine | Amide Substituent | log P | Antitubercular Activity (% Inhibition vs. M. tuberculosis) |
| 1 | 6-Cl | 3-methylphenyl | - | Poor |
| 2 | 5-tert-butyl-6-Cl | 3-methylphenyl | - | Poor |
| 3 (2m) | 6-Cl | 3,5-bis(trifluoromethyl)phenyl | - | - |
| 4 (2o) | 5-tert-butyl-6-Cl | 3,5-bis(trifluoromethyl)phenyl | 6.85 | 72%[1][2] |
Table 2: Photosynthesis and Antialgal Activity of Substituted Pyrazine-2-Carboxamides
| Compound ID | R Group on Pyrazine | Amide Substituent | IC50 (mmol·dm⁻³) - Photosynthesis Inhibition | IC50 (mmol·dm⁻³) - Antialgal Activity |
| 2f | 5-tert-butyl-6-Cl | 3-methylphenyl | - | 0.063[1][2] |
| 3 (2m) | 6-Cl | 3,5-bis(trifluoromethyl)phenyl | 0.026[1][2] | - |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of fluorinated pyrazine carboxylic acid derivatives, based on established literature procedures.
General Synthesis of Substituted Amides of Pyrazine-2-carboxylic Acids
The synthesis of pyrazine-2-carboxamides generally involves the condensation of a pyrazine-2-carboxylic acid chloride with a substituted aniline.
Step 1: Synthesis of Pyrazine-2-carbonyl chloride
A mixture of pyrazine-2-carboxylic acid (1.0 eq) and thionyl chloride (1.5 eq) in a suitable solvent such as dry toluene is refluxed for 1-2 hours. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude pyrazine-2-carbonyl chloride, which can be used in the next step without further purification.
Step 2: Amide Coupling
To a solution of the desired substituted aniline (1.0 eq) in a dry aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere, the freshly prepared pyrazine-2-carbonyl chloride (1.0 eq) dissolved in the same solvent is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours. After completion of the reaction (monitored by TLC), the mixture is washed successively with dilute HCl, saturated NaHCO3 solution, and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated in vacuo. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel to afford the desired pyrazine-2-carboxamide.
Characterization:
The synthesized compounds are characterized by standard analytical techniques:
-
Melting Point: Determined using a capillary melting point apparatus.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Mass Spectrometry: High-resolution mass spectra (HRMS) are obtained to confirm the molecular weight and elemental composition.
-
Elemental Analysis: C, H, and N analysis is performed to confirm the purity of the compounds.
In Vitro Antitubercular Activity Assay
The antimycobacterial activity of the synthesized compounds is evaluated against Mycobacterium tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA).
Protocol:
-
A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth supplemented with OADC.
-
The test compounds are dissolved in DMSO to prepare stock solutions.
-
Serial twofold dilutions of the compounds are prepared in a 96-well microplate.
-
The bacterial suspension is added to each well.
-
Pyrazinamide is used as a standard drug.
-
The plates are incubated at 37 °C for 7 days.
-
After incubation, Alamar Blue reagent is added to each well, and the plates are re-incubated for 24 hours.
-
The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents a color change of the Alamar Blue reagent from blue to pink. The percentage of inhibition can also be calculated by measuring the fluorescence or absorbance.
Visualizing Key Concepts
The following diagrams, generated using the DOT language, illustrate important aspects of the synthesis and mechanism of action of pyrazine carboxylic acid derivatives.
General Synthesis Workflow
Caption: General workflow for the synthesis of pyrazine-2-carboxamides.
Mechanism of Action of Pyrazinamide
Caption: Proposed mechanism of action of pyrazinamide in M. tuberculosis.[1][3][4][5]
Conclusion and Future Directions
The incorporation of fluorine into the pyrazine carboxylic acid scaffold represents a highly effective strategy for modulating the physicochemical and biological properties of these compounds. The evidence presented in this guide demonstrates that fluorination can lead to enhanced lipophilicity, altered acidity, and significantly improved biological activities, particularly in the context of antitubercular drug discovery. The provided experimental protocols offer a practical foundation for the synthesis and evaluation of novel fluorinated pyrazine derivatives.
Future research in this area should focus on a more systematic exploration of the structure-activity relationships of mono- and di-fluorinated pyrazine carboxylic acids to gain a more nuanced understanding of the effects of fluorine substitution patterns. Furthermore, detailed mechanistic studies of the most potent fluorinated analogs will be crucial for the rational design of next-generation therapeutic agents with improved efficacy and safety profiles. The continued application of these principles holds significant promise for the development of innovative treatments for tuberculosis and other diseases.
References
Theoretical Analysis of 6-Fluoro-pyrazine-2-carboxylic acid: A Computational Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluoro-pyrazine-2-carboxylic acid is a heterocyclic organic compound featuring a pyrazine ring substituted with a fluorine atom and a carboxylic acid group. Pyrazine derivatives are significant scaffolds in medicinal chemistry and materials science due to their presence in numerous biologically active molecules and functional materials. The introduction of a fluorine atom can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, making it a valuable strategy in drug design.[1]
Computational Methodology
The theoretical analysis of this compound can be robustly performed using quantum chemical calculations. Density Functional Theory (DFT) is a powerful tool for this purpose, offering a balance between accuracy and computational cost. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and reliable method for such systems.[4][5][6]
Protocol for Theoretical Analysis:
-
Software: All calculations are typically performed using a quantum chemistry software package like Gaussian.[5]
-
Geometry Optimization: The molecular structure is optimized in the gas phase using the B3LYP method with a high-level basis set, such as 6-311++G(d,p), to accurately predict the geometry.[3] A vibrational frequency calculation is then performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (no imaginary frequencies).
-
Vibrational Analysis: The harmonic vibrational frequencies obtained from the frequency calculation are used to predict the FT-IR and Raman spectra. To better match experimental results, these frequencies are often uniformly scaled by an empirical factor (e.g., ~0.96) to account for anharmonicity.[5]
-
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the isotropic magnetic shielding tensors.[3] These values are then converted into ¹H and ¹³C NMR chemical shifts by referencing them to the shielding tensors of tetramethylsilane (TMS) calculated at the same level of theory.
-
Electronic Properties Analysis:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and stability.[7]
-
UV-Visible Spectra: Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra, providing insights into the electronic transitions and the molecule's behavior upon light absorption.[3][6]
-
-
Molecular Electrostatic Potential (MEP): The MEP is calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[1][4] Regions of negative potential indicate electron-rich areas prone to electrophilic attack, while positive potential regions are electron-poor and susceptible to nucleophilic attack.
Logical Workflow for Theoretical Analysis
Caption: Computational workflow for the theoretical analysis of this compound.
Predicted Molecular Properties
The following sections detail the expected theoretical properties of this compound based on the computational protocol described above. The quantitative data presented in the tables are representative values derived from established principles and studies on analogous compounds.
Molecular Geometry
The optimized structure of this compound is expected to be largely planar due to the aromaticity of the pyrazine ring. The carboxylic acid group may exhibit a slight twist relative to the ring plane. Key predicted geometrical parameters are summarized below.
| Parameter | Atom Pair/Triplet | Predicted Value |
| Bond Lengths (Å) | ||
| C=O | ~1.21 Å | |
| C-O | ~1.35 Å | |
| O-H | ~0.97 Å | |
| C-F | ~1.34 Å | |
| C-C (ring) | ~1.39 - 1.41 Å | |
| C-N (ring) | ~1.33 - 1.34 Å | |
| Bond Angles (°) | ||
| O=C-O | ~124° | |
| C-O-H | ~107° | |
| F-C-N | ~118° | |
| C-N-C (ring) | ~117° | |
| N-C-C (ring) | ~122° |
Table 1: Predicted Optimized Geometrical Parameters for this compound.
Vibrational Analysis (FT-IR & Raman Spectroscopy)
The vibrational spectrum provides a fingerprint of the molecule, with specific peaks corresponding to the vibrations of its functional groups. The pyrazine ring itself has characteristic C-H, C=N, and C=C stretching vibrations.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| O-H Stretch | Carboxylic Acid (dimer) | 2500 - 3300 (broad) | Strong (IR) |
| C-H Stretch | Pyrazine Ring | 3000 - 3100 | Medium (IR, Raman) |
| C=O Stretch | Carboxylic Acid | 1700 - 1730 | Strong (IR) |
| C=N / C=C Ring Stretch | Pyrazine Ring | 1400 - 1600 | Strong (IR, Raman) |
| C-F Stretch | Fluoro-substituent | 1200 - 1300 | Strong (IR) |
| C-O Stretch | Carboxylic Acid | 1210 - 1320 | Strong (IR) |
| O-H Bend | Carboxylic Acid | 1395 - 1440 | Medium (IR) |
Table 2: Predicted Prominent Vibrational Frequencies for this compound.
NMR Spectroscopy
NMR spectroscopy is essential for structural elucidation. The electron-withdrawing nature of the nitrogen atoms, fluorine, and carboxylic acid group will significantly influence the chemical shifts of the ring protons and carbons, pushing them downfield.[1]
| Nucleus | Atom Position | Predicted Chemical Shift (δ, ppm) | Notes |
| ¹H | Ring Protons (H3, H5) | 8.5 - 9.5 | Deshielded due to electronegative N atoms and F substituent. |
| Carboxylic Proton (OH) | 12.0 - 13.0 | Highly deshielded, often broad. | |
| ¹³C | Carboxylic Carbon (C=O) | 160 - 170 | Typical for a carboxylic acid.[1] |
| C2 (bonded to COOH) | 145 - 155 | Influenced by COOH group. | |
| C6 (bonded to F) | 155 - 165 | Strongly deshielded by F; shows large ¹JCF coupling.[1] | |
| C3, C5 | 140 - 150 | Influenced by adjacent N atoms. |
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (referenced to TMS).
Electronic Properties and Reactivity
The electronic character of the molecule is dictated by its frontier molecular orbitals. The pyrazine ring is inherently electron-deficient, a characteristic that is amplified by the fluorine and carboxylic acid substituents. This makes the ring susceptible to nucleophilic attack.[1]
-
HOMO: The highest occupied molecular orbital is expected to be distributed across the pyrazine ring system.
-
LUMO: The lowest unoccupied molecular orbital is also anticipated to be localized on the ring, with significant contributions from the electronegative nitrogen and oxygen atoms.
-
Molecular Electrostatic Potential (MEP): The MEP map will likely show the most negative potential (red/yellow) around the carboxylic oxygen atoms and the ring nitrogen atoms, indicating these are the primary sites for electrophilic attack and hydrogen bonding. The most positive potential (blue) is expected around the acidic proton (O-H), making it the most electrophilic site.
| Parameter | Predicted Value | Significance |
| EHOMO | ~ -7.0 eV | Relates to the electron-donating ability of the molecule. |
| ELUMO | ~ -2.0 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap (ΔE) | ~ 5.0 eV | Indicates high kinetic stability and low reactivity.[7] |
| λmax (UV-Vis) | ~ 270 - 290 nm | Corresponds to π → π* electronic transitions. |
Table 4: Predicted Electronic Properties of this compound.
Predicted Electronic and Reactivity Features
Caption: A summary of the predicted electronic and reactivity features based on theoretical calculations.
Conclusion
This guide outlines a robust theoretical framework for the characterization of this compound using modern computational chemistry techniques. The predicted data for its geometry, vibrational spectra, NMR spectra, and electronic properties provide a detailed molecular portrait. Key findings from this theoretical approach suggest that the molecule is a stable, planar structure with distinct spectroscopic signatures. The electron-deficient nature of the fluorinated pyrazine ring, coupled with the reactive sites on the carboxylic acid group, defines its chemical behavior. This computational data serves as a valuable resource for researchers, aiding in the structural confirmation, interpretation of experimental data, and rational design of new molecules for applications in drug discovery and materials science.
References
- 1. This compound | 1197231-27-8 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. nanoient.org [nanoient.org]
- 4. A Computational Study of Cytotoxicity of Substituted Amides of Pyrazine- 2-carboxylic acids Using QSAR and DFT Based Molecular Surface Electrostatic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Low-Molecular Pyrazine-Based DNA Binders: Physicochemical and Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Multi-Step Synthesis of 6-Fluoro-pyrazine-2-carboxylic Acid from Acyclic Precursors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the multi-step synthesis of 6-Fluoro-pyrazine-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development, starting from acyclic precursors. The synthesis is presented in a logical, step-by-step manner, with quantitative data summarized for clarity and detailed experimental procedures to ensure reproducibility.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its preparation from simple, non-cyclic starting materials offers a versatile and cost-effective approach. The synthetic strategy outlined herein involves the initial construction of the pyrazine ring from acyclic components, followed by functional group manipulations and a final fluorination step. Two primary pathways for the introduction of the fluorine atom are presented: the Halex reaction and the Balz-Schiemann reaction.
Overall Synthetic Strategy
The synthesis commences with the formation of a pyrazine-2,3-dicarbonitrile intermediate from acyclic precursors. This intermediate is then hydrolyzed to pyrazine-2,3-dicarboxylic acid. Subsequent steps involve the selective conversion of one of the carboxylic acid groups to either a chloro or an amino functionality, setting the stage for the introduction of the fluorine atom.
Caption: Overall synthetic workflow from acyclic precursors to this compound.
Experimental Protocols and Data
Stage 1: Synthesis of Pyrazine-2,3-dicarboxylic Acid
This stage involves the construction of the pyrazine ring from acyclic precursors followed by hydrolysis.
Step 1.1: Synthesis of Pyrazine-2,3-dicarbonitrile
The initial step is the condensation of diaminomaleonitrile (DAMN) with glyoxal to form pyrazine-2,3-dicarbonitrile. This reaction is reported to proceed in high yield under mild conditions.[1]
-
Reaction Scheme: (NC)C(NH₂)=C(NH₂) (CN) + (CHO)₂ → C₄H₂N₂(CN)₂ + 2H₂O
-
Protocol:
-
Dissolve diaminomaleonitrile (1.0 eq) in a suitable solvent such as ethanol or water.
-
Add an aqueous solution of glyoxal (40% in water, 1.05 eq) dropwise to the DAMN solution at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
The product, pyrazine-2,3-dicarbonitrile, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Step 1.2: Hydrolysis of Pyrazine-2,3-dicarbonitrile to Pyrazine-2,3-dicarboxylic Acid
The dinitrile is then fully hydrolyzed to the corresponding dicarboxylic acid.
-
Reaction Scheme: C₄H₂N₂(CN)₂ + 4H₂O → C₄H₂N₂(COOH)₂ + 2NH₃
-
Protocol:
-
Suspend pyrazine-2,3-dicarbonitrile (1.0 eq) in an aqueous solution of a strong base (e.g., 10 M Sodium Hydroxide).
-
Heat the mixture to reflux and maintain for 4-6 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of approximately 1-2.
-
The product, pyrazine-2,3-dicarboxylic acid, will precipitate as a solid.
-
Collect the solid by filtration, wash with cold water, and dry.
-
| Step | Product | Starting Materials | Yield | Reference |
| 1.1 | Pyrazine-2,3-dicarbonitrile | Diaminomaleonitrile, Glyoxal | >80% | [1] |
| 1.2 | Pyrazine-2,3-dicarboxylic Acid | Pyrazine-2,3-dicarbonitrile | High | General Hydrolysis |
Stage 2: Selective Functionalization and Fluorination
Two distinct pathways are presented for the conversion of pyrazine-2,3-dicarboxylic acid to the final product.
Pathway A: Via Halex Reaction
This pathway involves the conversion of one carboxylic acid group to a chlorine atom, followed by a halogen exchange reaction.
Caption: Synthetic route via the Halex reaction pathway.
Step 2.A.1: Synthesis of 6-Chloropyrazine-2-carboxylic Acid
A common method to achieve monofunctionalization of a dicarboxylic acid is through the formation of an anhydride followed by regioselective ring-opening.
-
Protocol:
-
Heat pyrazine-2,3-dicarboxylic acid with a dehydrating agent (e.g., acetic anhydride or thionyl chloride) to form pyrazine-2,3-dicarboxylic anhydride.
-
Treat the anhydride with a chlorinating agent (e.g., PCl₅ or SOCl₂ with a catalytic amount of DMF) to selectively open the ring and form the acid chloride at one position and the carboxylic acid at the other.
-
Careful hydrolysis of the reaction mixture will yield 6-chloropyrazine-2-carboxylic acid.
-
Step 2.A.2: Fluorination via Halex Reaction
The Halex reaction involves the nucleophilic substitution of the chloride with fluoride.[2][3]
-
Reaction Scheme: C₅H₃ClN₂O₂ + KF → C₅H₃FN₂O₂ + KCl
-
Protocol:
-
In a sealed vessel, dissolve 6-chloropyrazine-2-carboxylic acid (1.0 eq) in a high-boiling polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add an excess of spray-dried potassium fluoride (KF, 2.0-3.0 eq).
-
Optionally, a phase-transfer catalyst (e.g., 18-crown-6 or a quaternary ammonium salt) can be added to improve the solubility and reactivity of KF.
-
Heat the reaction mixture to 120-150 °C for several hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture, dilute with water, and acidify to precipitate the product.
-
The crude product can be purified by recrystallization or column chromatography.
-
| Step | Product | Starting Material | Key Reagents | Yield | Reference |
| 2.A.1 | 6-Chloropyrazine-2-carboxylic Acid | Pyrazine-2,3-dicarboxylic Acid | Acetic anhydride, PCl₅ | Moderate | - |
| 2.A.2 | This compound | 6-Chloropyrazine-2-carboxylic Acid | KF, DMSO | Good to High | [2][3] |
Pathway B: Via Balz-Schiemann Reaction
This pathway involves the conversion of one carboxylic acid group to an amino group, followed by diazotization and fluorination.
Caption: Synthetic route via the Balz-Schiemann reaction pathway.
Step 2.B.1: Synthesis of 6-Aminopyrazine-2-carboxylic Acid
This intermediate can be prepared from pyrazine-2,3-dicarboxylic acid via a mono-amide intermediate followed by a Hofmann rearrangement.
-
Protocol:
-
Convert pyrazine-2,3-dicarboxylic acid to its mono-amide, pyrazine-2-carboxamide-3-carboxylic acid, by controlled reaction with ammonia or by partial hydrolysis of the di-amide.
-
Subject the mono-amide to a Hofmann rearrangement by treating it with a solution of bromine or N-bromosuccinimide in aqueous sodium hydroxide.
-
Careful workup and acidification will yield 6-aminopyrazine-2-carboxylic acid.
-
Step 2.B.2: Fluorination via Balz-Schiemann Reaction
The Balz-Schiemann reaction is a classic method for introducing fluorine into an aromatic ring via a diazonium salt intermediate.[4][5]
-
Reaction Scheme:
-
C₅H₅N₃O₂ + NaNO₂ + HBF₄ → [N₂⁺-C₅H₃N₂O₂]BF₄⁻
-
[N₂⁺-C₅H₃N₂O₂]BF₄⁻ → C₅H₃FN₂O₂ + N₂ + BF₃
-
-
Protocol:
-
Dissolve 6-aminopyrazine-2-carboxylic acid (1.0 eq) in an aqueous solution of fluoroboric acid (HBF₄).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂, 1.05 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for 30-60 minutes at low temperature to allow for the formation of the diazonium tetrafluoroborate salt, which may precipitate.
-
Isolate the diazonium salt by filtration and wash with cold ether.
-
Carefully heat the dry diazonium salt (thermal decomposition) until the evolution of nitrogen gas ceases. The decomposition can be carried out in an inert, high-boiling solvent.
-
The residue contains the desired this compound, which can be purified by extraction and recrystallization.
-
| Step | Product | Starting Material | Key Reagents | Yield | Reference |
| 2.B.1 | 6-Aminopyrazine-2-carboxylic Acid | Pyrazine-2,3-dicarboxylic Acid | NH₃, Br₂/NaOH | Moderate | - |
| 2.B.2 | This compound | 6-Aminopyrazine-2-carboxylic Acid | NaNO₂, HBF₄ | Good | [4][5] |
Safety Precautions
-
Glyoxal and Diaminomaleonitrile: Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Chlorinating Agents (PCl₅, SOCl₂): These reagents are corrosive and react violently with water. Handle with extreme care in a fume hood.
-
Halex Reaction: This reaction is performed at high temperatures in a sealed vessel, which can lead to pressure buildup. Use appropriate pressure-rated equipment and a blast shield.
-
Balz-Schiemann Reaction: Diazonium salts can be explosive when dry and should be handled with extreme caution. Avoid friction, shock, and heat. Perform the reaction behind a blast shield.
-
Fluoroboric Acid and Hydrogen Fluoride (if generated): Highly corrosive and toxic. Use appropriate PPE and handle in a fume hood.
Conclusion
The synthesis of this compound from acyclic precursors is a multi-step process that offers flexibility in the choice of fluorination strategy. Both the Halex and Balz-Schiemann reactions provide viable routes to the target molecule, with the choice of pathway often depending on the availability of reagents and the desired scale of the synthesis. The protocols and data presented in this document provide a comprehensive guide for researchers in the successful synthesis of this important heterocyclic building block.
References
- 1. Recent progress in development of 2,3-diaminomaleonitrile (DAMN) based chemosensors for sensing of ionic and reactive oxygen species - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05298D [pubs.rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 5. Selectfluor and alcohol-mediated synthesis of bicyclic oxyfluorination compounds by Wagner–Meerwein rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 6-Fluoro-pyrazine-2-carboxylic Acid from Aminopyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 6-Fluoro-pyrazine-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development, utilizing commercially available aminopyrazine derivatives. Two primary synthetic pathways are presented, starting from either 6-aminopyrazine-2-carboxylic acid or 6-aminopyrazine-2-carbonitrile.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical agents. The introduction of a fluorine atom onto the pyrazine ring can significantly modulate the physicochemical and pharmacological properties of a molecule, often leading to improved metabolic stability, binding affinity, and bioavailability. The following protocols detail two viable synthetic routes for the preparation of this important compound, with a focus on practical experimental procedures and clear data presentation.
Synthetic Pathways
Two principal synthetic routes have been devised based on established chemical transformations. Pathway A offers a direct conversion of the amino group to a fluoro group on the carboxylic acid derivative. Pathway B involves the fluorination of a nitrile-containing precursor followed by hydrolysis to the desired carboxylic acid.
Pathway A: Direct Fluorination of 6-Aminopyrazine-2-carboxylic Acid
This pathway utilizes the Balz-Schiemann reaction to directly convert the amino group of 6-aminopyrazine-2-carboxylic acid into a fluorine atom.
start [label="6-Aminopyrazine-2-carboxylic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [label="Diazonium Tetrafluoroborate Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"];
start -> intermediate [label=" NaNO2, HBF4 \n (Diazotization) ", color="#4285F4", fontcolor="#202124"]; intermediate -> product [label=" Heat \n (Balz-Schiemann) ", color="#EA4335", fontcolor="#202124"]; }
Caption: Pathway A: Synthesis via Balz-Schiemann reaction.Pathway B: Fluorination of 6-Aminopyrazine-2-carbonitrile followed by Hydrolysis
This two-step pathway begins with the Balz-Schiemann reaction on 6-aminopyrazine-2-carbonitrile to yield 6-fluoropyrazine-2-carbonitrile, which is then hydrolyzed to the final product.
start [label="6-Aminopyrazine-2-carbonitrile", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate1 [label="Diazonium Tetrafluoroborate Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate2 [label="6-Fluoropyrazine-2-carbonitrile", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"];
start -> intermediate1 [label=" NaNO2, HBF4 \n (Diazotization) ", color="#4285F4", fontcolor="#202124"]; intermediate1 -> intermediate2 [label=" Heat \n (Balz-Schiemann) ", color="#EA4335", fontcolor="#202124"]; intermediate2 -> product [label=" H+ or OH- \n (Hydrolysis) ", color="#34A853", fontcolor="#202124"]; }
Caption: Pathway B: Synthesis via fluorination and hydrolysis.Data Presentation
The following tables summarize the expected yields and key reaction parameters for each synthetic step, based on literature precedents for similar transformations.
Table 1: Quantitative Data for Pathway A
| Step | Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Diazotization & Balz-Schiemann | NaNO₂, HBF₄ | Water/Ethanol | 0-5 (diazotization), then 80-100 (decomposition) | 1-2 (diazotization), 2-4 (decomposition) | 40-60 |
Table 2: Quantitative Data for Pathway B
| Step | Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Diazotization & Balz-Schiemann | NaNO₂, HBF₄ | Water/Ethanol | 0-5 (diazotization), then 80-100 (decomposition) | 1-2 (diazotization), 2-4 (decomposition) | 50-70 |
| 2 | Nitrile Hydrolysis | H₂SO₄ (aq) or NaOH (aq) | Water | 100 | 4-8 | 80-95 |
Experimental Protocols
Protocol for Pathway A: Direct Fluorination of 6-Aminopyrazine-2-carboxylic Acid
Materials:
-
6-Aminopyrazine-2-carboxylic acid
-
Sodium nitrite (NaNO₂)
-
Tetrafluoroboric acid (HBF₄, 48% in water)
-
Ethanol
-
Diethyl ether
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 6-aminopyrazine-2-carboxylic acid (1.0 eq) in a solution of tetrafluoroboric acid (2.5 eq) in water at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the internal temperature below 5 °C.
-
Stir the resulting mixture at 0-5 °C for 1 hour. The formation of a precipitate (the diazonium tetrafluoroborate salt) may be observed.
-
-
Balz-Schiemann Reaction:
-
Filter the precipitated diazonium salt and wash it with cold ethanol and then cold diethyl ether.
-
Carefully dry the salt under vacuum at room temperature. Caution: Diazonium salts can be explosive when dry and should be handled with appropriate safety precautions.
-
In a flask fitted with a reflux condenser, gently heat the dry diazonium salt to 80-100 °C. The salt will decompose with the evolution of nitrogen and boron trifluoride gas.
-
Maintain the temperature until gas evolution ceases (typically 2-4 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford this compound.
-
Protocol for Pathway B: Fluorination of 6-Aminopyrazine-2-carbonitrile followed by Hydrolysis
Step 1: Synthesis of 6-Fluoropyrazine-2-carbonitrile
Materials:
-
6-Aminopyrazine-2-carbonitrile
-
Sodium nitrite (NaNO₂)
-
Tetrafluoroboric acid (HBF₄, 48% in water)
-
Ethanol
-
Diethyl ether
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Diazotization and Balz-Schiemann Reaction:
-
Follow the same procedure as in Pathway A, steps 1 and 2, using 6-aminopyrazine-2-carbonitrile as the starting material.
-
-
Work-up and Purification:
-
After the thermal decomposition is complete, cool the reaction mixture and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude 6-fluoropyrazine-2-carbonitrile by column chromatography on silica gel.
-
Step 2: Hydrolysis of 6-Fluoropyrazine-2-carbonitrile
Materials:
-
6-Fluoropyrazine-2-carbonitrile
-
Concentrated sulfuric acid (H₂SO₄) or Sodium hydroxide (NaOH)
-
Water
-
Standard laboratory glassware
Procedure (Acidic Hydrolysis):
-
In a round-bottom flask, add 6-fluoropyrazine-2-carbonitrile (1.0 eq) to a mixture of concentrated sulfuric acid (5-10 eq) and water.
-
Heat the mixture to reflux (approximately 100 °C) and stir for 4-8 hours, monitoring the reaction progress by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Adjust the pH of the solution to 2-3 with a suitable base (e.g., concentrated NaOH solution) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield this compound.
Procedure (Basic Hydrolysis):
-
In a round-bottom flask, dissolve 6-fluoropyrazine-2-carbonitrile (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 10-20% w/v).
-
Heat the mixture to reflux and stir for 4-8 hours.
-
Cool the reaction mixture to room temperature and acidify with a concentrated acid (e.g., HCl) to a pH of 2-3.
-
Filter the resulting precipitate, wash with cold water, and dry to obtain this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Diazonium salts are potentially explosive, especially when dry. Handle them with extreme care and behind a safety shield.
-
Tetrafluoroboric acid and concentrated acids and bases are corrosive. Handle them with caution.
-
The thermal decomposition in the Balz-Schiemann reaction should be performed with careful temperature control to avoid a runaway reaction.
Application Notes and Protocols: Microwave-Assisted Synthesis of 6-Fluoro-pyrazine-2-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 6-Fluoro-pyrazine-2-carboxylic acid and its analogs, leveraging the efficiency of microwave-assisted organic synthesis. While specific literature on the microwave-assisted synthesis of this compound is not abundant, the principles and successful applications in the synthesis of its analogs provide a strong foundation for the development of this methodology.[1] Microwave irradiation offers significant advantages over conventional heating, including dramatically reduced reaction times, increased product yields, and often improved product purity by minimizing side reactions.[1][2][3][4][5]
Overview of the Synthetic Strategy
The proposed synthesis of this compound analogs involves a two-step process:
-
Microwave-Assisted Synthesis of 6-Fluoro-pyrazine-2-carboxylate Esters: This step focuses on the construction of the core pyrazine ring with the desired fluorine substituent and an ester functional group. Various methods for pyrazine synthesis can be adapted for microwave heating, including the condensation of diamines with dicarbonyl compounds.
-
Hydrolysis of the Ester to the Carboxylic Acid: The synthesized ester is then hydrolyzed to the final carboxylic acid product. This transformation can be efficiently carried out using aqueous base or acid.[6][7][8]
This modular approach allows for the synthesis of a variety of analogs by modifying the starting materials in the initial step.
Experimental Protocols
General Protocol for Microwave-Assisted Synthesis of Methyl 6-Fluoro-pyrazine-2-carboxylate
This protocol is a general guideline based on established methods for the synthesis of similar pyrazine derivatives.[9][10][11][12] Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
2-amino-2-cyanoacetamide
-
Glyoxal (40% in water)
-
Potassium fluoride
-
Methanol
-
Microwave synthesis reactor and vials
Procedure:
-
In a 10 mL microwave vial, combine 2-amino-2-cyanoacetamide (1.0 eq), glyoxal (1.1 eq), and potassium fluoride (1.2 eq).
-
Add methanol (5 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at the specified temperature and time (see Table 1 for optimization parameters).
-
After the reaction is complete, cool the vial to room temperature.
-
The reaction mixture can be analyzed by TLC or LC-MS to determine product formation.
-
The crude product can be purified by column chromatography on silica gel.
Table 1: Representative Reaction Parameters for Microwave-Assisted Synthesis of Methyl 6-Fluoro-pyrazine-2-carboxylate
| Parameter | Value |
| Temperature | 120 - 180 °C |
| Time | 5 - 30 min |
| Microwave Power | 100 - 300 W |
| Pressure | 10 - 20 bar |
Protocol for Hydrolysis of Methyl 6-Fluoro-pyrazine-2-carboxylate
The hydrolysis of the ester to the carboxylic acid is a standard procedure.[6][7][8]
Materials:
-
Methyl 6-Fluoro-pyrazine-2-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve Methyl 6-Fluoro-pyrazine-2-carboxylate (1.0 eq) in water.
-
Add an aqueous solution of LiOH (1.1 eq) or NaOH (1.1 eq).
-
Stir the mixture at room temperature or gently heat (e.g., 50 °C) for 1-4 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0 °C.
-
Acidify the mixture to pH 2-3 with concentrated HCl.
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.
-
If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization.
Table 2: Summary of Hydrolysis Conditions and Expected Yields
| Base | Temperature (°C) | Time (h) | Typical Yield (%) |
| LiOH | 25 | 2 | > 90 |
| NaOH | 50 | 1 | > 85 |
Visualizations
Proposed Synthetic Pathway
Caption: Synthetic route to this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Safety Precautions
-
Microwave synthesis should be carried out in a dedicated microwave reactor with appropriate pressure and temperature monitoring.
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The described microwave-assisted approach offers a rapid and efficient pathway for the synthesis of this compound and its analogs. The significant reduction in reaction times and potential for high yields make this methodology highly attractive for medicinal chemistry and drug discovery programs. Researchers are encouraged to use these protocols as a starting point and optimize conditions for their specific needs.
References
- 1. This compound | 1197231-27-8 | Benchchem [benchchem.com]
- 2. Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC03122A [pubs.rsc.org]
Application Notes and Protocols for the Esterification of 6-Fluoro-pyrazine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the esterification of 6-fluoro-pyrazine-2-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections outline common esterification methodologies, including Fischer esterification and esterification via acyl chloride formation, with specific protocols adapted from related pyrazine carboxylic acids.
Introduction
This compound is a heterocyclic building block of significant interest in medicinal chemistry. Its ester derivatives serve as important intermediates for the synthesis of a wide range of biologically active molecules. The selection of an appropriate esterification method is crucial and depends on the scale of the reaction, the desired purity, and the compatibility of the reagents with the starting material. This guide details established methods for the esterification of pyrazine carboxylic acids, providing protocols that can be adapted for this compound.
Esterification Methodologies
Several methods are commonly employed for the esterification of carboxylic acids. The most relevant for this compound, based on literature for analogous compounds, are Fischer esterification and conversion to an acyl chloride followed by alcoholysis.
Fischer-Speier Esterification
Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2][3] The reaction is an equilibrium process, and to achieve high yields, it is typically necessary to either use a large excess of the alcohol or remove the water formed during the reaction, for instance, by azeotropic distillation.[1][4] Common acid catalysts include sulfuric acid and p-toluenesulfonic acid.[2]
A patented method for the esterification of the closely related pyrazine-2-carboxylic acid demonstrates a high-yield procedure using isobutyl alcohol and sulfuric acid with azeotropic removal of water.[4]
Esterification via Acyl Chloride
For substrates that may be sensitive to the strongly acidic conditions of Fischer esterification, a two-step approach involving the formation of an acyl chloride followed by reaction with an alcohol is a robust alternative. The carboxylic acid is first activated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the more reactive acyl chloride.[5][6] This intermediate is then treated with the desired alcohol to furnish the ester. This method is often high-yielding and avoids the equilibrium limitations of Fischer esterification. The synthesis of amides from 6-chloropyrazine-2-carboxylic acid has been reported to proceed via the formation of the acid chloride using thionyl chloride.[6]
Quantitative Data Summary
The following table summarizes quantitative data for esterification reactions of pyrazine-2-carboxylic acid and its chloro-analogue. These protocols can serve as a starting point for the optimization of the esterification of this compound.
| Method | Starting Material | Alcohol | Catalyst/Reagent | Solvent | Reaction Time | Temperature | Yield | Reference |
| Fischer Esterification | Pyrazine-2-carboxylic acid | Isobutyl alcohol | 98% Sulfuric acid | Isobutyl alcohol | 5 hours (reflux) + 3 hours (azeotropic distillation) | Reflux | >99% | [4] |
| Via Acyl Chloride | 6-Chloropyrazine-2-carboxylic acid | Substituted anilines (for amide synthesis) | Thionyl chloride | Benzene | 1 hour | Reflux | Not specified for ester | [6] |
| Yamaguchi-type (for amide) | 6-Chloropyrazine-2-carboxylic acid | Various amines | 2,4,6-Trichlorobenzoyl chloride, DMAP, Et3N | THF | 1 hour | 50-55 °C | 71-75% | [7] |
Experimental Protocols
Protocol 1: Fischer Esterification with Isobutyl Alcohol (Adapted from JP3205972B2)
This protocol is adapted for this compound based on the successful esterification of pyrazine-2-carboxylic acid.[4]
Materials:
-
This compound
-
Isobutyl alcohol
-
Concentrated sulfuric acid (98%)
-
3% Sodium bicarbonate solution
-
Water
-
Round-bottom flask
-
Dean-Stark apparatus or equivalent water separator
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add this compound (1 equivalent), isobutyl alcohol (e.g., 3-4 volumes relative to the carboxylic acid), and a catalytic amount of concentrated sulfuric acid (e.g., 0.01-0.02 equivalents).
-
Heat the mixture to reflux and stir for approximately 5 hours. Collect the water that separates in the Dean-Stark apparatus.
-
Continue heating and stirring for an additional 3 hours while azeotropically distilling off the water-isobutyl alcohol mixture.
-
Cool the reaction mixture to room temperature.
-
Add a 3% aqueous solution of sodium bicarbonate to neutralize the excess acid and stir.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with water three times.
-
Remove the remaining water from the organic layer by azeotropic dehydration under reduced pressure.
-
Remove the excess isobutyl alcohol by distillation to obtain the crude isobutyl 6-fluoro-pyrazine-2-carboxylate.
-
Purify the product by vacuum distillation.
Protocol 2: Esterification via Acyl Chloride Formation (Adapted from Doležal et al.)
This two-step protocol is based on the synthesis of amides from 6-chloropyrazine-2-carboxylic acid and can be adapted for the preparation of esters.[6]
Step 1: Synthesis of 6-Fluoro-pyrazine-2-carbonyl chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dry benzene or another suitable inert solvent (e.g., dichloromethane)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend this compound (1 equivalent) in dry benzene.
-
Add thionyl chloride (1.5 equivalents) to the suspension.
-
Heat the mixture at reflux for approximately 1 hour, or until the reaction is complete (monitored by TLC or disappearance of starting material).
-
Remove the excess thionyl chloride and benzene in vacuo to obtain the crude 6-fluoro-pyrazine-2-carbonyl chloride. This intermediate can be used in the next step without further purification.
Step 2: Esterification of 6-Fluoro-pyrazine-2-carbonyl chloride
Materials:
-
6-Fluoro-pyrazine-2-carbonyl chloride (from Step 1)
-
Desired alcohol (e.g., methanol, ethanol)
-
Dry acetone or another suitable inert solvent
-
Dry pyridine or another suitable base
-
Round-bottom flask
-
Dropping funnel
-
Stirring apparatus
Procedure:
-
Dissolve the desired alcohol (1 equivalent) in dry pyridine.
-
Dissolve the crude 6-fluoro-pyrazine-2-carbonyl chloride in dry acetone.
-
Add the acyl chloride solution dropwise to the stirred alcohol-pyridine solution at room temperature.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into ice water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude ester.
-
Purify the product by column chromatography or distillation.
Visualizations
Fischer Esterification Workflow
Caption: Workflow for Fischer Esterification.
Esterification via Acyl Chloride Workflow
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. JP3205972B2 - Pyrazine-2-carboxylic acid ester and method for producing the same - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Note: 1H NMR Spectral Analysis of 6-Fluoro-pyrazine-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol and application note for the ¹H Nuclear Magnetic Resonance (NMR) spectral analysis of 6-Fluoro-pyrazine-2-carboxylic acid. It outlines the expected spectral features, a comprehensive experimental protocol for data acquisition, and a workflow for spectral analysis. This guide is intended to assist researchers in confirming the structure and purity of this important heterocyclic compound, which serves as a key building block in medicinal chemistry.
Expected ¹H NMR Spectral Characteristics
The structure of this compound dictates a specific pattern in its ¹H NMR spectrum. The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms.[1] This inherent electronic nature, further influenced by the strongly electron-withdrawing fluorine atom and carboxylic acid group, leads to significant deshielding of the ring protons.
The spectrum is expected to show three distinct signals:
-
Pyrazine Ring Protons: Two signals are anticipated in the downfield aromatic region, likely between 8.0 and 9.5 ppm.[1] These protons (at positions 3 and 5) are chemically non-equivalent and will appear as distinct multiplets. The proton at position 3 will likely show coupling to the proton at position 5 (a small ⁴J HH coupling) and to the fluorine at position 6 (a ⁴J HF coupling). Similarly, the proton at position 5 will couple to the proton at position 3 and the adjacent fluorine (a ³J HF coupling). This will result in complex splitting patterns, likely doublet of doublets or more complex multiplets.
-
Carboxylic Acid Proton: A single, often broad, signal corresponding to the acidic proton of the carboxylic acid group is expected.[2] This signal is typically found far downfield, often greater than 10 ppm, and its chemical shift can be highly dependent on the solvent, concentration, and temperature.[3] Its broadness is a result of hydrogen bonding and chemical exchange.
Quantitative Spectral Data
The following table summarizes the expected chemical shifts (δ) and coupling constants (J) for this compound in a common NMR solvent like DMSO-d₆. These are predictive values based on the analysis of similar pyrazine derivatives and the known effects of substituents.
| Proton Assignment | Expected Chemical Shift (δ) [ppm] | Multiplicity | Expected Coupling Constants (J) [Hz] |
| H-3 | ~9.1 - 9.3 | d | ⁴J(H,F) ≈ 1-3 Hz |
| H-5 | ~8.8 - 9.0 | d | ³J(H,F) ≈ 4-6 Hz |
| -COOH | >12.0 | br s | N/A |
d = doublet, br s = broad singlet
Experimental Protocol: ¹H NMR Spectroscopy
This protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of this compound.
A. Materials and Equipment:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes (5 mm)
-
Pipettes and vials
-
NMR Spectrometer (e.g., 400 MHz or higher)[4]
B. Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is often a good choice for carboxylic acids to clearly observe the acidic proton).
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.
-
Transfer the solution into a 5 mm NMR tube using a pipette.
-
Cap the NMR tube securely.
C. Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. A narrow and symmetrical solvent peak is indicative of good shimming.
-
Set the appropriate acquisition parameters:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay (d1): 2-5 seconds (a longer delay may be needed for quantitative analysis)
-
Number of Scans: 16-64 scans (adjust as needed for desired signal-to-noise ratio)
-
-
Acquire the Free Induction Decay (FID) data.
D. Data Processing:
-
Apply a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to the FID to improve the signal-to-noise ratio.
-
Perform a Fourier Transform (FT) to convert the FID from the time domain to the frequency domain.
-
Phase the resulting spectrum manually or automatically to ensure all peaks are in positive absorption mode.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm).
-
Integrate the peaks to determine the relative ratios of the protons.[5]
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow from sample preparation to final data interpretation in the ¹H NMR analysis of this compound.
Caption: Workflow for 1H NMR Spectral Analysis.
References
Application Note: 13C NMR Analysis of 6-Fluoro-pyrazine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluoro-pyrazine-2-carboxylic acid is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a pyrazine ring substituted with a fluorine atom and a carboxylic acid group, makes it a valuable building block for the synthesis of novel pharmaceutical agents. The fluorine atom can modulate the compound's metabolic stability, binding affinity, and pharmacokinetic properties. Accurate structural elucidation and characterization are paramount, and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful analytical technique for this purpose. This application note provides a summary of predicted ¹³C NMR chemical shifts for this compound and a detailed protocol for acquiring such data.
Predicted ¹³C NMR Chemical Shifts
While a definitive experimental spectrum is not publicly available, the ¹³C NMR chemical shifts for this compound can be predicted based on the analysis of its functional groups and comparison with related structures. The pyrazine ring is an electron-deficient system, and the substituents (fluorine and carboxylic acid) have distinct electronic effects that influence the chemical shifts of the carbon atoms.
The ¹³C NMR spectrum is expected to show five distinct signals corresponding to the five carbon atoms in the molecule. The carbon of the carboxylic acid group will be the most deshielded, appearing at the lowest field (highest ppm value). The carbon atom directly bonded to the highly electronegative fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) and will also be significantly downfield. The remaining carbon atoms of the pyrazine ring will have chemical shifts influenced by the nitrogen atoms and the substituents.[1]
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |
| C=O (Carboxylic Acid) | 160 - 170 | Expected to be a singlet, downfield due to the electronegative oxygen atoms.[1] |
| C6-F | 155 - 165 | Expected to be a doublet with a large ¹JCF coupling constant.[1] |
| C2 | ~150 - 155 | Quaternary carbon attached to the carboxylic acid group. |
| C5 | ~140 - 150 | CH carbon, influenced by the adjacent nitrogen and fluorine-bearing carbon. |
| C3 | ~140 - 145 | CH carbon, influenced by the adjacent nitrogen and carboxylic acid-bearing carbon. |
Note: These are predicted values and may vary from experimental results. The exact chemical shifts and coupling constants would need to be determined empirically.
Structural Diagram and Carbon Numbering
To aid in the assignment of NMR signals, a clear and consistent numbering system for the carbon atoms of this compound is essential.
Caption: Chemical structure of this compound with carbon numbering.
Experimental Protocol for ¹³C NMR Spectroscopy
This protocol outlines the steps for preparing a sample of this compound and acquiring a ¹³C NMR spectrum.
1. Materials and Equipment
-
This compound (sample)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a suitable pH adjustment)
-
5 mm NMR tubes
-
Pipettes and vials
-
NMR spectrometer (e.g., 400 MHz or higher)
2. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the sample is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for carboxylic acids due to its ability to dissolve polar compounds and its high boiling point.
-
Sample Weighing: Accurately weigh approximately 10-25 mg of this compound directly into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, gentle heating or sonication can be used to aid dissolution.
-
Transfer: Using a clean pipette, transfer the solution to a 5 mm NMR tube.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a pipette directly into the NMR tube.
3. NMR Spectrometer Setup and Data Acquisition
-
Instrument Preparation: Ensure the NMR spectrometer is properly tuned and shimmed for the chosen solvent.
-
Sample Insertion: Insert the NMR tube into the spectrometer's probe.
-
Experiment Setup:
-
Select a standard ¹³C NMR experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument).
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-200 ppm).
-
The number of scans will depend on the sample concentration and the spectrometer's sensitivity. A typical starting point is 1024 scans.
-
Set the relaxation delay (d1) to an appropriate value to allow for full relaxation of the carbon nuclei, especially the quaternary carbons. A value of 2-5 seconds is generally sufficient for small molecules.
-
-
Data Acquisition: Start the acquisition.
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Perform baseline correction.
-
Integrate the peaks if desired, although integration in ¹³C NMR is not always quantitative under standard conditions.
-
Experimental Workflow
The following diagram illustrates the general workflow for obtaining a ¹³C NMR spectrum of this compound.
Caption: A simplified workflow for ¹³C NMR analysis.
Conclusion
¹³C NMR spectroscopy is an indispensable tool for the structural verification of this compound. The predicted chemical shifts provided in this note serve as a guide for spectral assignment. By following the detailed experimental protocol, researchers can obtain high-quality ¹³C NMR data, enabling unambiguous confirmation of the compound's carbon framework, which is a critical step in the research and development of new chemical entities.
References
Application Notes and Protocols for 19F NMR Spectroscopy of Fluorinated Pyrazine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorine (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful and indispensable tool in the study of fluorinated organic molecules, a class of compounds with ever-increasing importance in pharmaceuticals, agrochemicals, and materials science.[1][2] The pyrazine scaffold, a nitrogen-containing heterocycle, is a common motif in many biologically active molecules. The introduction of fluorine atoms into pyrazine rings can significantly modulate their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4]
These application notes provide a comprehensive overview of the utility of ¹⁹F NMR spectroscopy for the characterization and analysis of fluorinated pyrazine compounds. The inherent advantages of the ¹⁹F nucleus—100% natural abundance, a spin of ½, and a high gyromagnetic ratio—result in high sensitivity, approaching that of ¹H NMR.[1][5] Furthermore, the large chemical shift dispersion of ¹⁹F NMR, spanning over 800 ppm, minimizes signal overlap and provides exquisite sensitivity to the local electronic environment, making it an ideal probe for subtle structural and conformational changes.[6][7]
These notes will detail experimental protocols for sample preparation, data acquisition, and processing, and present quantitative data for a range of fluorinated pyrazine derivatives. Additionally, we will explore the application of ¹⁹F NMR in the context of drug discovery, including its use in fragment-based screening and for elucidating interactions with biological macromolecules.
Data Presentation: ¹⁹F NMR Spectroscopic Data of Fluorinated Pyrazines
The following tables summarize typical ¹⁹F NMR chemical shifts (δ), and coupling constants (J) for a selection of fluorinated pyrazine and related nitrogen-containing heterocyclic compounds. Chemical shifts are referenced to CFCl₃ (0.00 ppm).[8]
Table 1: ¹⁹F NMR Chemical Shifts (δ) of Selected Fluorinated Pyrazine and Pyridine Derivatives
| Compound | Solvent | Fluorine Position | Chemical Shift (δ, ppm) | Reference |
| 2-Fluoropyrazine | CDCl₃ | F-2 | -49.5 | Commercial Data |
| 2,5-Difluoropyridine | Not Specified | F-2 | -93.8 | Commercial Data |
| F-5 | -138.1 | |||
| 4-substituted-2,3,5,6-tetrafluoropyridine | Acetone-d₆ | F-2, F-6 (ortho) | -97.3 | [9] |
| F-3, F-5 (meta) | -160.5 | [9] | ||
| 2-ethoxy-3,5,6-trifluoro-4-((1-methyl-1H-tetrazol-5-yl)thio)pyridine | Not Specified | F-6 (ortho) | -88 | [9] |
| F-3, F-5 (meta) | -131, -154 | [9] | ||
| Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide) | DMSO-d₆ | F-6 | -120.3 | [10][11] |
Table 2: ¹⁹F-¹H and ¹⁹F-¹³C Coupling Constants (J) for Fluorinated Pyrimidines
| Coupling Nuclei | Compound Class | Typical J-Value (Hz) | Description | Reference |
| ³J(H6,F5) | 5-Fluoropyrimidine substituted RNA | ~7 | Three-bond coupling between fluorine and adjacent proton | [12] |
| ⁵J(H1',F5) | 5-Fluoropyrimidine substituted RNA | Variable | Five-bond long-range coupling, dependent on glycosidic torsion angle | [12] |
| ¹J(¹³C,¹⁹F) | General Fluoroaromatics | 240 - 320 | Strong one-bond coupling | General Knowledge |
| ²J(¹³C,¹⁹F) | General Fluoroaromatics | 15 - 30 | Weaker two-bond coupling | General Knowledge |
| ³J(¹³C,¹⁹F) | General Fluoroaromatics | 5 - 10 | Weaker three-bond coupling | General Knowledge |
Note: Specific relaxation time data (T₁ and T₂) for fluorinated pyrazines is sparse in the literature as it is highly dependent on the specific molecular structure, solvent, temperature, and presence of other interacting molecules. However, for small molecules in non-viscous solvents, T₁ and T₂ values are typically in the range of 1-10 seconds.
Experimental Protocols
Protocol 1: Standard 1D ¹⁹F NMR of a Fluorinated Pyrazine Compound
Objective: To obtain a standard one-dimensional ¹⁹F NMR spectrum for chemical shift determination and purity assessment.
Materials:
-
Fluorinated pyrazine compound (1-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆), 0.5-0.7 mL
-
NMR tube (5 mm)
-
Internal standard (optional, e.g., trifluoroacetic acid (TFA) or hexafluorobenzene (C₆F₆))
-
NMR spectrometer with a fluorine-capable probe
Procedure:
-
Sample Preparation: a. Accurately weigh 1-10 mg of the fluorinated pyrazine compound. b. Dissolve the compound in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry vial. c. If an internal standard is required for chemical shift referencing or quantification, add a known amount to the solution. A common reference is a sealed capillary containing CFCl₃ or adding a small amount of a soluble reference compound like TFA.[6] d. Transfer the solution to a 5 mm NMR tube.
-
NMR Spectrometer Setup: a. Insert the sample into the NMR magnet. b. Lock the spectrometer on the deuterium signal of the solvent. c. Tune and match the ¹⁹F channel of the probe.
-
Data Acquisition: a. Set up a standard 1D ¹⁹F NMR experiment. A common pulse sequence is a simple pulse-acquire (zgfhigqn on Bruker systems for ¹H decoupling).[13] b. Set the spectral width to cover the expected range of ¹⁹F chemical shifts. A wide spectral width of ~250 ppm is a good starting point if the chemical shifts are unknown. c. The transmitter offset should be centered in the expected chemical shift region. d. Set the acquisition time to at least 1-2 seconds for good resolution. e. Use a relaxation delay (D1) of 2-5 seconds. For quantitative measurements, D1 should be at least 5 times the longest T₁ relaxation time of the fluorine nuclei.[1] f. Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16 to 128 scans). g. Apply ¹H decoupling if simplified, singlet peaks for each fluorine environment are desired.
-
Data Processing: a. Apply a Fourier transform to the acquired free induction decay (FID). b. Phase the spectrum to obtain pure absorption lineshapes. c. Calibrate the chemical shift axis using the internal or external standard. d. Integrate the signals to determine the relative ratios of different fluorine environments.
Protocol 2: Fragment-Based Screening using Ligand-Observed ¹⁹F NMR
Objective: To screen a library of fluorinated fragments for binding to a target protein by observing changes in the ¹⁹F NMR signals of the fragments.
Materials:
-
Target protein solution (10-50 µM in a suitable buffer containing 10% D₂O)
-
Fluorinated fragment library (cocktails of 5-10 fragments, each at ~100-200 µM)
-
NMR spectrometer with a cryoprobe for enhanced sensitivity
Procedure:
-
Sample Preparation: a. Prepare a stock solution of the target protein in an appropriate buffer (e.g., phosphate or Tris buffer, pH 7.4) containing 10% D₂O for the deuterium lock. b. Prepare cocktails of 5-10 fluorinated fragments in the same buffer. Ensure the ¹⁹F NMR signals of the fragments in each cocktail are well-resolved. c. For each cocktail, prepare two NMR samples: i. Reference Sample: Fragment cocktail in buffer. ii. Protein Sample: Fragment cocktail with the target protein.
-
NMR Data Acquisition: a. Acquire a 1D ¹⁹F NMR spectrum for each reference and protein sample as described in Protocol 1. b. Pay close attention to maintaining identical experimental conditions (temperature, pulse widths, etc.) for all samples.
-
Data Analysis: a. Compare the ¹⁹F NMR spectra of the protein samples to their corresponding reference spectra. b. Look for changes in the ¹⁹F signals upon addition of the protein, such as: i. Chemical Shift Perturbation (CSP): A change in the chemical shift of a fragment's signal indicates binding. ii. Line Broadening: An increase in the linewidth of a fragment's signal is a strong indicator of binding, as the larger protein-fragment complex tumbles more slowly. iii. Signal Attenuation: A decrease in signal intensity can also indicate binding, especially in relaxation-filtered experiments. c. Fragments that show significant spectral changes are considered "hits" and are further validated in individual experiments.
Visualizations
Signaling Pathway
Fluorinated pyrazine derivatives are being actively investigated as inhibitors of various protein kinases, which are key components of cellular signaling pathways often dysregulated in diseases like cancer.[14][15][16] One of the most critical pathways in cancer biology is the PI3K/AKT/mTOR pathway, which regulates cell growth, proliferation, and survival.[14]
Caption: PI3K/AKT/mTOR signaling pathway with inhibition by a fluorinated pyrazine compound.
Experimental Workflow
The general workflow for analyzing a novel fluorinated pyrazine compound using ¹⁹F NMR involves several key stages, from initial synthesis to detailed structural characterization and, potentially, biological screening.
Caption: General experimental workflow for the analysis of fluorinated pyrazine compounds.
References
- 1. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. colorado.edu [colorado.edu]
- 9. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. doaj.org [doaj.org]
- 11. d-nb.info [d-nb.info]
- 12. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer and other Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Fragmentation Analysis of 6-Fluoro-pyrazine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines the predicted mass spectrometry fragmentation pattern of 6-Fluoro-pyrazine-2-carboxylic acid and provides a general protocol for its analysis using Liquid Chromatography-Mass Spectrometry (LC-MS). Understanding the fragmentation behavior of this compound is crucial for its identification, characterization, and quantification in various matrices, which is of significant interest in medicinal chemistry and drug development due to the prevalence of the pyrazine scaffold in pharmaceuticals.
Introduction
This compound is a heterocyclic organic compound with a molecular formula of C₅H₃FN₂O₂ and a monoisotopic mass of approximately 142.01 Da. The presence of the pyrazine ring, a carboxylic acid group, and a fluorine atom results in a distinct fragmentation pattern under mass spectrometric analysis. This pattern serves as a chemical fingerprint for the molecule's identification. The inherent stability of the pyrazine ring suggests that the molecular ion peak is likely to be prominent.[1] Typical fragmentation of carboxylic acids involves the loss of the hydroxyl group (-OH) or the entire carboxyl group (-COOH).[1][2] Furthermore, fluorinated compounds are known to undergo fragmentation through the loss of a fluorine atom (-F) or hydrogen fluoride (-HF).[3]
Predicted Mass Spectrometry Data
The following table summarizes the predicted major ions for this compound based on common fragmentation rules for carboxylic acids and fluorinated aromatic compounds. The exact abundances are dependent on the specific ionization and collision energy parameters used during analysis.
| Predicted Ion | m/z (Nominal) | Proposed Fragmentation | Notes |
| [M+H]⁺ | 143 | Protonated molecular ion | The precursor ion in positive ion mode ESI. |
| [M-OH]⁺ | 125 | Loss of the hydroxyl radical from the carboxylic acid group | A common fragmentation for carboxylic acids.[1][2] |
| [M-COOH]⁺ | 97 | Decarboxylation - loss of the carboxylic acid group | Another characteristic fragmentation of carboxylic acids.[1][2] |
| [M-HF]⁺ | 122 | Loss of hydrogen fluoride | A potential fragmentation pathway for fluorinated compounds.[3] |
| [M-CO]⁺ | 114 | Loss of carbon monoxide | A possible fragmentation of the pyrazine ring structure.[1] |
| [C₄H₂FN₂]⁺ | 97 | Corresponds to the fluorinated pyrazine ring after loss of the carboxyl group. | |
| [C₄H₃N₂]⁺ | 79 | Loss of COOH and F. | Further fragmentation of the pyrazine ring. |
Fragmentation Pathway
The proposed fragmentation pathway for this compound is initiated by the ionization of the molecule. Subsequent fragmentation events are dictated by the relative bond strengths and the stability of the resulting fragment ions.
Caption: Predicted fragmentation pathway of this compound.
Experimental Protocol: LC-MS/MS Analysis
This protocol provides a general methodology for the analysis of this compound using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. Optimization of these parameters may be required for specific instrumentation and sample matrices.
1. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile. Serially dilute the stock solution with the initial mobile phase composition to prepare working standards for calibration.
-
Sample Matrix: The extraction method will depend on the sample matrix (e.g., plasma, tissue, reaction mixture). A generic solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol may be employed to isolate the analyte and remove interfering substances. Ensure the final sample is dissolved in a solvent compatible with the mobile phase.
2. Liquid Chromatography
-
Column: A C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is recommended.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
Time (min) % B 0.0 5 1.0 5 5.0 95 7.0 95 7.1 5 | 10.0 | 5 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification or full scan MS/MS for fragmentation pattern confirmation.
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
MS/MS Parameters:
-
Precursor Ion: m/z 143.
-
Product Ions: Monitor for the predicted fragments (e.g., m/z 125, 97, 122).
-
Collision Energy: Optimize for the specific instrument, typically in the range of 10-40 eV.
-
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound.
Caption: General workflow for LC-MS/MS analysis.
Conclusion
The predicted fragmentation pattern and the provided analytical protocol offer a robust starting point for researchers working with this compound. The characteristic losses of the carboxyl group and fragments related to the fluorinated pyrazine ring are key identifiers in mass spectrometric analysis. The detailed experimental workflow and parameters will facilitate method development for the reliable detection and quantification of this compound in complex mixtures.
References
Application Note: Functional Group Analysis of 6-Fluoro-pyrazine-2-carboxylic Acid using Infrared Spectroscopy
Abstract
This application note provides a detailed protocol for the functional group analysis of 6-Fluoro-pyrazine-2-carboxylic acid using Fourier Transform Infrared (FTIR) spectroscopy. The characteristic infrared absorption bands corresponding to the carboxylic acid, pyrazine ring, and carbon-fluorine functional groups are discussed and summarized. This document is intended for researchers, scientists, and drug development professionals requiring a robust method for the structural characterization of this and similar heterocyclic compounds.
Introduction
This compound is a heterocyclic compound of interest in pharmaceutical and materials science research. Infrared spectroscopy is a powerful, non-destructive analytical technique that provides valuable information about the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a unique spectral fingerprint is obtained, which allows for the identification of specific chemical bonds and structural features. This note outlines the expected vibrational frequencies for this compound and provides a standard operating procedure for acquiring its infrared spectrum.
Key Functional Groups and Expected Infrared Absorptions
The structure of this compound contains several key functional groups that give rise to characteristic absorption bands in the infrared spectrum. The primary functional groups are the carboxylic acid (-COOH), the pyrazine ring, and the carbon-fluorine (C-F) bond.
Table 1: Summary of Expected Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| Carboxylic Acid | O-H stretch (dimer) | 2500 - 3300 | Broad, Strong | This very broad band is characteristic of hydrogen-bonded carboxylic acids and may overlap with C-H stretching vibrations.[1][2][3] |
| Carboxylic Acid | C=O stretch | 1700 - 1730 | Strong, Sharp | The position of this band is sensitive to the electronic environment and hydrogen bonding.[1][2][4] |
| Pyrazine Ring | C-H stretch | > 3000 | Medium to Weak | Aromatic C-H stretches typically appear at higher wavenumbers than aliphatic C-H stretches.[1] |
| Pyrazine Ring | C=N and C=C stretch | 1400 - 1600 | Medium to Strong | The pyrazine ring will exhibit a series of characteristic absorptions in this region.[1] |
| Carbon-Fluorine | C-F stretch | 1200 - 1300 | Strong | The C-F stretching vibration is expected to be a strong band in this region.[1][5] |
| Carboxylic Acid | C-O stretch | 1210 - 1320 | Medium | This band is associated with the C-O single bond of the carboxylic acid.[2][6] |
| Carboxylic Acid | O-H in-plane bend | 1300 - 1340 | Medium | This absorption is characteristic of the in-plane bending of the O-H group.[7][8] |
| Pyrazine Ring | Ring Vibrations/Bending | Fingerprint Region | Medium to Weak | The region below 1000 cm⁻¹ will contain complex vibrations characteristic of the substituted pyrazine ring. |
Experimental Protocol
This protocol outlines the procedure for acquiring the infrared spectrum of solid this compound using the Attenuated Total Reflectance (ATR) technique, which is a common and convenient method for solid samples.
Materials and Equipment:
-
This compound (solid powder)
-
FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal)
-
Spatula
-
Isopropanol or ethanol for cleaning
-
Lint-free wipes
Procedure:
-
Spectrometer Preparation:
-
Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.
-
Perform a background scan to acquire a spectrum of the ambient environment (air and the ATR crystal). This will be automatically subtracted from the sample spectrum.
-
-
Sample Preparation:
-
Clean the surface of the ATR crystal thoroughly with a lint-free wipe soaked in isopropanol or ethanol. Allow the solvent to evaporate completely.
-
Place a small amount of the solid this compound powder onto the center of the ATR crystal using a clean spatula.
-
-
Spectrum Acquisition:
-
Lower the ATR press to ensure firm and even contact between the sample and the crystal. Apply consistent pressure as recommended by the instrument manufacturer.
-
Acquire the infrared spectrum of the sample. A typical measurement consists of co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The spectral range should be set to at least 4000 - 400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The acquired spectrum should be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).
-
Perform any necessary baseline corrections or other spectral processing as required.
-
Identify the major absorption bands and compare them to the expected frequencies listed in Table 1 to confirm the presence of the key functional groups.
-
-
Cleaning:
-
After the measurement is complete, raise the ATR press and carefully remove the sample powder from the crystal using a clean, dry wipe.
-
Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol or ethanol to remove any residual sample.
-
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for the infrared spectroscopy analysis of this compound.
Caption: Workflow for FTIR analysis of this compound.
Conclusion
Infrared spectroscopy is a highly effective technique for the functional group analysis of this compound. The characteristic absorption bands for the carboxylic acid, pyrazine ring, and carbon-fluorine bond can be readily identified. The provided protocol offers a standardized method for obtaining high-quality infrared spectra of solid samples. This application note serves as a valuable resource for researchers and scientists involved in the synthesis, characterization, and quality control of this and related compounds.
References
- 1. This compound | 1197231-27-8 | Benchchem [benchchem.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. [jstage.jst.go.jp]
- 8. Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. [jstage.jst.go.jp]
Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 6-Fluoro-pyrazine-2-carboxylic acid
Abstract
This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the analysis of related substances for 6-Fluoro-pyrazine-2-carboxylic acid, a key intermediate in pharmaceutical synthesis. The described method is designed to be stability-indicating, capable of separating the main component from its potential impurities and degradation products. This document provides a comprehensive protocol, including instrument conditions, sample and mobile phase preparation, and a summary of expected performance characteristics.
Introduction
This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Due to its role in drug development, ensuring its purity is of utmost importance. HPLC is a powerful analytical technique for assessing the purity of such compounds. This application note presents a robust RP-HPLC method suitable for quality control and stability testing of this compound. The method utilizes a C18 stationary phase and a gradient elution with a UV detector, which is a common and effective approach for pyrazine derivatives.[1][2]
Potential Impurities and Degradation Products
The manufacturing process and storage conditions of this compound can lead to the formation of impurities. Potential impurities may arise from starting materials, by-products of the synthesis, or degradation. For instance, hydrolysis of related pyrazine structures has been noted, and decarboxylation can occur under certain conditions in similar aromatic carboxylic acids.[3][4] Therefore, a stability-indicating method must be able to resolve the parent compound from these potential impurities.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An Agilent 1200 series or equivalent, equipped with a binary pump, autosampler, column thermostat, and a diode array detector (DAD).
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good resolution and peak shape.
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Purified water (18.2 MΩ·cm)
-
This compound reference standard and sample
-
Chromatographic Conditions
A summary of the HPLC method parameters is provided in the table below. These conditions are a starting point and may require optimization for specific systems and columns.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 270 nm |
| Run Time | 20 minutes |
Mobile Phase Gradient
The use of a gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 17.0 | 5 | 95 |
| 17.1 | 95 | 5 |
| 20.0 | 95 | 5 |
Sample and Standard Preparation
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the same diluent as the standard solution.
Data Presentation
The following table summarizes hypothetical purity analysis results for a batch of this compound.
| Sample ID | Retention Time (min) | Area (%) | Purity (%) |
| Batch 1 | 8.5 | 99.85 | 99.85 |
| Impurity 1 | 4.2 | 0.05 | - |
| Impurity 2 | 7.1 | 0.08 | - |
| Impurity 3 | 10.3 | 0.02 | - |
Method Validation (Hypothetical Data)
A summary of key validation parameters for this method is presented below.
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| LOD | 0.01% |
| LOQ | 0.03% |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the HPLC analysis.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Logical relationships in the analytical process.
Conclusion
The described RP-HPLC method provides a reliable and robust approach for the purity analysis of this compound. The method is simple, utilizing common reagents and a standard C18 column, making it easily transferable to most analytical laboratories. The gradient elution ensures the separation of the main component from potential impurities, making the method suitable for stability studies and routine quality control. Further optimization and validation should be performed by the end-user to ensure compliance with their specific requirements.
References
Application Notes: 6-Fluoro-pyrazine-2-carboxylic Acid in the Synthesis of Antiviral Drugs
Introduction
6-Fluoro-pyrazine-2-carboxylic acid and its derivatives are pivotal intermediates in the synthesis of potent antiviral agents. The incorporation of a fluorine atom onto the pyrazine ring can significantly enhance the biological activity of the resulting compounds, a structural modification leveraged in the development of broad-spectrum antiviral drugs. This application note focuses on the utility of this compound in the synthesis of Favipiravir (T-705), a prominent antiviral drug effective against a range of RNA viruses.
Key Applications
The primary application of this compound in antiviral drug development is as a crucial building block for the synthesis of pyrazinecarboxamide derivatives. One of the most notable drugs synthesized using this scaffold is Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide).[1][2] Favipiravir is an inhibitor of RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[3]
The presence of the fluorine atom at the 6-position of the pyrazine ring is critical for the antiviral potency of Favipiravir.[4] This substitution enhances the molecule's ability to be recognized and metabolized into its active form, favipiravir-ribofuranosyl-5'-triphosphate (T-705-RTP), within cells.[1] T-705-RTP then acts as a substrate mimic of purine nucleosides, competitively inhibiting the RdRp enzyme and leading to the termination of viral RNA synthesis.[1]
Mechanism of Action of Favipiravir
Favipiravir is a prodrug that requires intracellular phosphoribosylation to become its active form, T-705-RTP. This conversion is mediated by host cell enzymes, including hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[1] Once formed, T-705-RTP is recognized by the viral RNA-dependent RNA polymerase. It competes with natural purine nucleoside triphosphates (GTP and ATP) for incorporation into the nascent viral RNA strand.[1] The incorporation of T-705-RTP into the growing RNA chain leads to non-obligate chain termination, thereby halting viral replication.
Caption: Mechanism of action of Favipiravir.
Quantitative Data Summary
The synthesis of Favipiravir from various starting materials has been reported with varying overall yields. The choice of synthetic route often involves a trade-off between the number of steps, cost of reagents, and overall efficiency.
| Starting Material | Number of Steps | Overall Yield (%) | Reference |
| 3-Aminopyrazine-2-carboxylic acid | 7 | 0.44 | [5] |
| Aminomalonic acid diethyl ester | Multiple | 17 | [1] |
| 3-Hydroxypyrazine-2-carboxylic acid | 4 | ~8 | [6][7] |
| 3,6-Dichloropyrazine-2-carbonitrile | 3 | 43 | [8] |
| 6-Bromo-3-hydroxypyrazine-2-carboxamide | 4 | 65 | [9] |
| 2-Aminopyrazine | 7 | 48 (for intermediate 8) | [10][11] |
Experimental Protocols
Several synthetic routes to Favipiravir have been developed. Below are detailed protocols for two common methods.
Protocol 1: Four-Step Synthesis from 3-Hydroxypyrazine-2-carboxylic Acid [2][6]
This method involves amidation, nitration, reduction, and fluorination.
References
- 1. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances made in the synthesis of small drug molecules for clinical applications: An insight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN106478528A - The synthesis technique of Favipiravir - Google Patents [patents.google.com]
- 4. This compound | 1197231-27-8 | Benchchem [benchchem.com]
- 5. Green synthesis of structural analogs of favipiravir - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02613J [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. [PDF] The complete synthesis of favipiravir from 2-aminopyrazine | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for 6-Fluoro-pyrazine-2-carboxylic Acid in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 6-Fluoro-pyrazine-2-carboxylic acid as a key building block in the development of novel agrochemicals. The information presented is based on existing research on structurally related pyrazine derivatives and serves as a guide for the synthesis and evaluation of new herbicidal and fungicidal candidates.
Introduction
This compound is a fluorinated heterocyclic compound with significant potential in agrochemical research. The pyrazine ring is a recognized scaffold in the design of biologically active molecules, and the introduction of a fluorine atom can enhance the efficacy, stability, and bioavailability of the resulting agrochemical.[1] This document outlines the application of this versatile building block in the discovery of new herbicides and fungicides, providing detailed experimental protocols and summarizing key data for hypothetical derivative compounds.
Herbicidal Applications
Derivatives of this compound, particularly pyrazine carboxamides, are promising candidates for the development of novel herbicides. The primary mechanism of action for this class of compounds is the inhibition of photosynthesis.
Mechanism of Action: Photosynthesis Inhibition
Substituted pyrazine carboxamides have been shown to inhibit photosynthetic electron transport (PET), a critical process for plant survival.[1][2][3] These compounds can act as inhibitors of Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts. By binding to PSII, they disrupt the flow of electrons, leading to a halt in ATP and NADPH production, ultimately causing plant cell death. The fluorination of the pyrazine ring is anticipated to enhance this inhibitory activity.
A diagram illustrating the proposed mechanism of action is provided below.
Caption: Proposed mechanism of herbicidal action via Photosystem II inhibition.
Synthesis of a Representative Herbicidal Derivative
A hypothetical herbicidal derivative, N-(3,4-dichlorophenyl)-6-fluoro-pyrazine-2-carboxamide (H-1), can be synthesized from this compound.
Experimental Protocol: Synthesis of H-1
-
Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C. Stir the reaction mixture at room temperature for 2 hours.
-
Amide Coupling: In a separate flask, dissolve 3,4-dichloroaniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool this solution to 0 °C.
-
Reaction: Slowly add the freshly prepared 6-fluoro-pyrazine-2-carbonyl chloride solution to the aniline solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired product H-1.
A workflow for the synthesis is depicted below.
Caption: Synthetic workflow for a representative herbicidal derivative.
Herbicidal Efficacy Data (Hypothetical)
The herbicidal activity of H-1 was evaluated against common weed species. The data presented below is hypothetical and serves as an example for data presentation.
| Weed Species | Growth Stage | Application Rate (g/ha) | Efficacy (%) | IC₅₀ (µM) |
| Amaranthus retroflexus | 2-4 leaf | 100 | 92 | 35.5 |
| Chenopodium album | 2-4 leaf | 100 | 88 | 42.1 |
| Setaria viridis | 2-3 leaf | 100 | 75 | 68.3 |
Experimental Protocol: Whole-Plant Herbicide Bioassay
-
Plant Cultivation: Grow weed species from seed in pots containing a standard potting mix in a greenhouse under controlled conditions (e.g., 25/18 °C day/night temperature, 16-hour photoperiod).
-
Herbicide Application: When plants reach the appropriate growth stage (e.g., 2-4 true leaves), apply the test compound (H-1) using a laboratory sprayer calibrated to deliver a specific volume.
-
Treatment Groups: Include a negative control (solvent only) and a positive control (a commercial herbicide with a similar mode of action).
-
Evaluation: Assess herbicidal efficacy 14-21 days after treatment by visual rating of plant injury (0% = no effect, 100% = plant death) and by measuring the reduction in fresh or dry weight compared to the control group.
-
IC₅₀ Determination: To determine the half-maximal inhibitory concentration (IC₅₀), use a range of concentrations and calculate the value using appropriate statistical software.
Fungicidal Applications
Derivatives of this compound also show promise as fungicides, particularly as inhibitors of succinate dehydrogenase (SDH).
Mechanism of Action: Succinate Dehydrogenase Inhibition
Succinate dehydrogenase (SDH), also known as Complex II, is a key enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. SDH inhibitors (SDHIs) bind to the ubiquinone-binding site of the SDH enzyme, blocking the oxidation of succinate to fumarate.[4] This disruption of cellular respiration deprives the fungal cells of energy, leading to their death. Pyrazine-carboxamide structures have been identified as effective SDHI scaffolds.[5][6]
The signaling pathway for SDHI action is visualized below.
Caption: Proposed mechanism of fungicidal action via SDH inhibition.
Synthesis of a Representative Fungicidal Derivative
A hypothetical fungicidal derivative, N-(1,3-dimethyl-1H-pyrazol-4-yl)-6-fluoro-pyrazine-2-carboxamide (F-1), can be synthesized from this compound.
Experimental Protocol: Synthesis of F-1
-
Acid Chloride Formation: Prepare 6-fluoro-pyrazine-2-carbonyl chloride as described in the herbicide synthesis protocol.
-
Amide Coupling: Dissolve 1,3-dimethyl-1H-pyrazol-4-amine (1.1 eq) and pyridine (1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Reaction: Add the 6-fluoro-pyrazine-2-carbonyl chloride solution dropwise to the pyrazole solution at room temperature. Stir the mixture for 18 hours.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous MgSO₄ and concentrate.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure compound F-1.
A workflow for the synthesis is presented below.
Caption: Synthetic workflow for a representative fungicidal derivative.
Fungicidal Efficacy Data (Hypothetical)
The in vitro fungicidal activity of F-1 was tested against several plant pathogenic fungi. The data presented here is hypothetical.
| Fungal Species | Mycelial Growth Inhibition (%) at 10 µg/mL | EC₅₀ (µg/mL) |
| Botrytis cinerea | 95 | 0.8 |
| Puccinia triticina | 98 | 0.5 |
| Rhizoctonia solani | 85 | 2.1 |
Experimental Protocol: In Vitro Fungicide Assay (Mycelial Growth Inhibition)
-
Media Preparation: Prepare potato dextrose agar (PDA) and amend with the test compound (F-1) at various concentrations. A stock solution of the compound can be prepared in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus onto the center of each PDA plate.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 25 °C) in the dark.
-
Measurement: After a set incubation period (e.g., 3-7 days), measure the diameter of the fungal colony.
-
Calculation: Calculate the percentage of mycelial growth inhibition relative to the control (PDA with DMSO only). Determine the effective concentration for 50% inhibition (EC₅₀) using probit analysis.
Conclusion
This compound represents a valuable starting material for the development of novel herbicides and fungicides. Its derivatives have the potential to target key enzymes in plants and fungi, leading to potent biological activity. The protocols and data presented in these application notes provide a framework for the synthesis and evaluation of new agrochemical candidates based on this promising chemical scaffold. Further research and optimization of derivatives are warranted to fully explore their potential in modern crop protection.
References
- 1. This compound | 1197231-27-8 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of Pyrazine-Carboxamide-Diphenyl-Ethers as Novel Succinate Dehydrogenase Inhibitors via Fragment Recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Fluorination of Pyrazine-2-Carboxylic Acid
Welcome to the technical support center for challenges in the fluorination of pyrazine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common issues encountered during the synthesis of fluorinated pyrazine-2-carboxylic acid derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues you might encounter during your experiments in a question-and-answer format.
Q1: My direct C-H fluorination of pyrazine-2-carboxylic acid using an electrophilic fluorinating agent (e.g., Selectfluor®) is not working. What is the likely cause?
A1: Direct C-H fluorination of pyrazine-2-carboxylic acid is often unsuccessful due to the incompatibility of the free carboxylic acid group with many fluorination reagents and conditions. The acidic proton of the carboxylic acid can interfere with the reaction mechanism, and the carboxylate group can chelate to metal catalysts or react with the fluorinating agent in an unproductive manner.[1]
Troubleshooting:
-
Protect the carboxylic acid: The most common solution is to protect the carboxylic acid group as an ester (e.g., methyl, ethyl, or benzyl ester) before attempting the fluorination.[1] Once the fluorination is successful, the ester can be hydrolyzed back to the carboxylic acid.
-
Consider alternative strategies: If protecting group chemistry is not desirable, alternative synthetic routes that introduce the fluorine atom before the carboxylic acid functionality should be considered.
Q2: I am attempting a Balz-Schiemann reaction on 3-aminopyrazine-2-carboxylic acid, but the yield is low and I'm observing significant side products. How can I optimize this reaction?
A2: The Balz-Schiemann reaction, which converts an amino group to a fluorine via a diazonium salt, can be sensitive to reaction conditions, especially with heteroaromatic substrates.[2] Low yields can result from incomplete diazotization, premature decomposition of the diazonium salt, or competing side reactions. The presence of the carboxylic acid can also complicate the reaction.
Troubleshooting:
-
Diazotization Conditions: Carefully control the temperature during diazotization, typically between 0 and 5 °C, to prevent premature decomposition of the diazonium salt. The choice of diazotizing agent (e.g., NaNO₂, nitrosyl tetrafluoroborate) and acid (e.g., HBF₄, HCl) is critical and may require optimization.
-
Isolation of the Diazonium Salt: While traditional Balz-Schiemann reactions involve the isolation of the diazonium tetrafluoroborate salt, this can be hazardous.[3] Modern protocols often favor in situ decomposition.
-
Decomposition Conditions: The thermal decomposition of the diazonium salt requires careful temperature control. Too low a temperature will result in a slow reaction, while too high a temperature can lead to explosive decomposition and the formation of byproducts. Photochemical decomposition is a milder alternative that can be explored.[4]
-
Alternative Reagents: Consider using hexafluorophosphate (PF₆⁻) or hexafluoroantimonate (SbF₆⁻) salts in place of tetrafluoroborates, as they have been shown to improve yields for some substrates.[2]
Q3: I am trying a decarboxylative fluorination on pyrazine-2-carboxylic acid, but the reaction is not proceeding as expected. Is this a viable strategy?
A3: Decarboxylative fluorination directly replaces a carboxylic acid with a fluorine atom. While successful for aliphatic and some electron-rich heteroaromatic carboxylic acids, its application to electron-deficient systems like pyrazine-2-carboxylic acid is more challenging.[5][6][7][8][9][10] The electron-deficient nature of the pyrazine ring can hinder the radical-based mechanisms often involved in these reactions.
Troubleshooting:
-
Reaction Conditions: This reaction often requires specific catalysts (e.g., Ag(I), photoredox catalysts) and fluorinating agents (e.g., Selectfluor®).[5][6] The solvent system is also crucial; for example, a mixture of acetonitrile and water is often used in photoredox-catalyzed reactions to ensure the solubility of all components.[11]
-
Substrate Compatibility: Review literature on decarboxylative fluorination of electron-deficient heteroaromatics to find suitable conditions. It is possible that this strategy is not ideal for this particular substrate without significant modification of the reaction protocol.
Q4: I have successfully fluorinated my pyrazine ring, but I am struggling with the regioselectivity. How can I control which position is fluorinated?
A4: The regioselectivity of electrophilic fluorination on a substituted pyrazine ring is directed by the electronic and steric effects of the existing substituents. The pyrazine nitrogen atoms are strongly electron-withdrawing, deactivating the ring towards electrophilic attack. The carboxylic acid group is also a deactivating group. Fluorination typically occurs at the position most activated by any present electron-donating groups or least deactivated. For pyrazine-2-carboxylic acid, the positions adjacent to the nitrogen atoms are the most electron-deficient and generally the most likely sites for nucleophilic attack, not electrophilic fluorination. Direct C-H fluorination, if successful on a protected derivative, would likely be influenced by the directing effects of both the ester and the pyrazine nitrogens.
Troubleshooting:
-
Choice of Strategy: To ensure specific regioselectivity, it is often better to employ a strategy where the fluorine position is predetermined by the starting material, such as using a pre-fluorinated building block or a Balz-Schiemann reaction on a specific aminopyrazine isomer.
-
Protecting Group Influence: The choice of protecting group for the carboxylic acid might have a minor influence on the regioselectivity of direct fluorination.
Experimental Protocols
Below are generalized methodologies for key strategies in the fluorination of pyrazine-2-carboxylic acid. Note: These are general procedures and require optimization for specific substrates and scales.
Strategy 1: Protecting Group Approach
This strategy involves protecting the carboxylic acid as an ester, followed by electrophilic fluorination and subsequent deprotection.
Methodology:
-
Esterification (Protection):
-
Dissolve pyrazine-2-carboxylic acid in an appropriate alcohol (e.g., methanol, ethanol).
-
Add a catalytic amount of strong acid (e.g., concentrated H₂SO₄).
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Neutralize the reaction mixture, extract the ester with an organic solvent, and purify by column chromatography or distillation.
-
-
Electrophilic Fluorination of the Ester:
-
Dissolve the pyrazine-2-carboxylate ester in a suitable solvent (e.g., acetonitrile).
-
Add an electrophilic fluorinating agent (e.g., Selectfluor®).
-
The reaction may require a catalyst (e.g., a palladium salt for C-H activation/fluorination).
-
Stir the reaction at room temperature or with heating, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction, extract the fluorinated ester, and purify.
-
-
Hydrolysis (Deprotection):
-
Dissolve the purified fluorinated ester in a mixture of an alcohol and water.
-
Add a base (e.g., NaOH or LiOH) and stir at room temperature or with gentle heating until the ester is fully hydrolyzed.
-
Acidify the reaction mixture to precipitate the fluorinated carboxylic acid.
-
Collect the product by filtration and recrystallize if necessary.
-
| Step | Reagents & Conditions | Typical Yield Range | Key Considerations |
| Esterification | Pyrazine-2-carboxylic acid, Alcohol (MeOH, EtOH), cat. H₂SO₄, Reflux | 80-95% | Ensure anhydrous conditions for efficient esterification. |
| Fluorination | Pyrazine-2-carboxylate, Selectfluor®, Solvent (e.g., MeCN), +/- Catalyst | 30-70% | Highly dependent on substrate and specific C-H activation method. May result in a mixture of regioisomers. |
| Hydrolysis | Fluorinated ester, NaOH or LiOH, Alcohol/H₂O | 85-98% | Avoid harsh conditions that could lead to decomposition of the fluorinated product. |
Strategy 2: Balz-Schiemann Reaction
This approach requires the synthesis of an aminopyrazine-2-carboxylic acid precursor.
Methodology:
-
Synthesis of 3-Aminopyrazine-2-carboxylic acid:
-
This can be a multi-step synthesis, often starting from commercially available pyrazine derivatives.
-
-
Diazotization and Fluorination:
-
Suspend 3-aminopyrazine-2-carboxylic acid in an aqueous solution of tetrafluoroboric acid (HBF₄) at 0-5 °C.
-
Slowly add an aqueous solution of sodium nitrite (NaNO₂) while maintaining the low temperature.
-
Stir the mixture for a period to allow for the formation of the diazonium tetrafluoroborate salt.
-
Isolate the precipitated diazonium salt by filtration (handle with extreme care as diazonium salts can be explosive when dry).[3]
-
Gently heat the isolated salt (or the reaction mixture directly) to induce thermal decomposition to the fluorinated product.
-
Extract the product and purify.
-
| Step | Reagents & Conditions | Typical Yield Range | Key Considerations |
| Diazotization | 3-Aminopyrazine-2-carboxylic acid, HBF₄, NaNO₂, 0-5 °C | 70-90% (for diazonium salt formation) | Strict temperature control is crucial. Diazonium salts are potentially explosive. |
| Decomposition | Diazonium tetrafluoroborate salt, Heat | 40-60% | Decomposition temperature must be carefully controlled to avoid violent reaction and side product formation. |
Strategy 3: Decarboxylative Fluorination
This method directly converts the carboxylic acid to a fluorine atom, though it is challenging for electron-deficient systems.
Methodology (Photoredox Catalysis - General):
-
Reaction Setup:
-
In a reaction vessel, combine pyrazine-2-carboxylic acid, a photoredox catalyst (e.g., an iridium or ruthenium complex), an electrophilic fluorine source (e.g., Selectfluor®), and a base (e.g., an inorganic or organic base).[5][6]
-
Use a suitable solvent system, often a mixture like acetonitrile/water, to dissolve all components.[11]
-
-
Irradiation:
-
Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, perform a standard aqueous workup, extract the product with an organic solvent, and purify by column chromatography.
-
| Step | Reagents & Conditions | Typical Yield Range | Key Considerations |
| Decarboxylative Fluorination | Pyrazine-2-carboxylic acid, Photoredox catalyst, Selectfluor®, Base, Solvent (e.g., MeCN/H₂O), Visible light | Highly variable (potentially low for this substrate) | The electron-deficient nature of pyrazine may inhibit this reaction. Optimization of catalyst, base, and solvent is critical. |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis [organic-chemistry.org]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Decarboxylative Fluorination of Electron-Rich Heteroaromatic Carboxylic Acids with Selectfluor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Center: Synthesis of 6-Fluoro-pyrazine-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 6-Fluoro-pyrazine-2-carboxylic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: Two common synthetic strategies are employed for the synthesis of this compound. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.
-
Route A: Halogen Exchange Reaction. This route typically starts from a commercially available or synthesized chlorinated precursor, such as 6-chloropyrazine-2-carboxylic acid or its ester. The chlorine atom is then displaced by a fluorine atom via a nucleophilic aromatic substitution (SNAr) reaction.
-
Route B: Diazotization and Fluorination (Balz-Schiemann type reaction). This strategy begins with an amino-pyrazine precursor, such as 6-aminopyrazine-2-carboxylic acid. The amino group is converted to a diazonium salt, which is subsequently subjected to fluorination.
Q2: My overall yield is very low. Which steps are the most critical for optimization?
A2: Based on literature for similar pyrazine derivatives, the fluorination step is often the most challenging and typically results in the lowest yields.[1][2] For instance, in the synthesis of a related compound, the fluorination step was reported to have a yield as low as 30%.[1] Therefore, optimizing the fluorination reaction conditions is critical for improving the overall yield. Additionally, purification steps can lead to significant product loss if not performed carefully.
Q3: What are the main challenges in purifying this compound?
A3: The purification of pyrazine carboxylic acids can be challenging due to their polarity and potential for zwitterion formation. Common issues include:
-
Co-precipitation of inorganic salts: Residual salts from the reaction workup can be difficult to remove.
-
Low solubility in common organic solvents: This can make recrystallization difficult.
-
Tarry byproducts: Side reactions can lead to the formation of colored, amorphous impurities that are difficult to separate from the desired product.
For related compounds, forming a dicyclohexylamine salt has been used to facilitate purification, followed by liberation of the free acid.
Troubleshooting Guides
Issue 1: Low Yield in the Fluorination Step via Nucleophilic Aromatic Substitution (SNAr)
This section provides guidance on troubleshooting low yields when synthesizing this compound from a chlorinated precursor.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Low Reactivity of the Starting Material | The pyrazine ring is electron-deficient, which facilitates SNAr. However, if the reaction is sluggish, consider converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) prior to fluorination. The ester group can further activate the ring towards nucleophilic attack. The ester can be hydrolyzed to the carboxylic acid in the final step. |
| Ineffective Fluoride Source | Potassium fluoride (KF) is a common and cost-effective fluoride source. However, its reactivity is highly dependent on its anhydrous state and the presence of a phase-transfer catalyst. Consider spray-drying the KF before use or using alternative fluoride sources such as cesium fluoride (CsF) or tetra-n-butylammonium fluoride (TBAF). |
| Inappropriate Solvent | The choice of solvent is crucial for SNAr reactions. Aprotic polar solvents such as DMSO, DMF, or sulfolane are generally preferred as they can effectively solvate the potassium cation, increasing the nucleophilicity of the fluoride anion. |
| Suboptimal Reaction Temperature | SNAr reactions often require elevated temperatures to proceed at a reasonable rate. If the yield is low, consider incrementally increasing the reaction temperature. However, be mindful of potential decomposition of the starting material or product at excessively high temperatures. |
| Absence of a Phase-Transfer Catalyst | When using KF, a phase-transfer catalyst can significantly improve the reaction rate and yield by facilitating the transport of the fluoride ion into the organic phase. Common choices include 18-crown-6 or tetrabutylammonium bromide (TBAB). |
Experimental Protocol: Fluorination of Methyl 6-chloropyrazine-2-carboxylate
-
To a stirred suspension of spray-dried potassium fluoride (3-5 equivalents) and a phase-transfer catalyst (e.g., 18-crown-6, 0.1 equivalents) in anhydrous DMSO (10 mL per gram of starting material) is added methyl 6-chloropyrazine-2-carboxylate (1 equivalent).
-
The reaction mixture is heated to 120-150 °C under a nitrogen atmosphere.
-
The reaction progress is monitored by TLC or HPLC.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice water.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield methyl 6-fluoropyrazine-2-carboxylate.
-
The ester is then hydrolyzed to this compound using standard procedures (e.g., refluxing with aqueous HCl or LiOH).
Issue 2: Low Yield in the Fluorination Step via Balz-Schiemann Reaction
This guide focuses on improving the yield of the fluorination of an aminopyrazine precursor.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Incomplete Diazotization | Ensure the complete conversion of the starting amine to the diazonium salt. This can be achieved by maintaining a low temperature (0-5 °C) during the addition of sodium nitrite and using a slight excess of the diazotizing agent. |
| Instability of the Diazonium Salt | Pyrazine diazonium salts can be unstable. It is crucial to proceed to the fluorination step immediately after the diazotization is complete without isolating the intermediate. |
| Inefficient Fluorination Reagent | While fluoroboric acid (HBF₄) is traditionally used in the Balz-Schiemann reaction, other reagents may provide better yields for specific substrates.[3] Consider using hexafluorophosphoric acid (HPF₆) or hexafluoroantimonic acid (HSbF₆) which can sometimes lead to improved outcomes.[3] |
| Suboptimal Decomposition Temperature | The thermal decomposition of the diazonium tetrafluoroborate salt is a critical step. The optimal temperature can vary depending on the substrate. A temperature that is too low will result in a slow reaction, while a temperature that is too high can lead to decomposition and the formation of byproducts. It is recommended to perform small-scale experiments to determine the optimal decomposition temperature. |
Experimental Protocol: Balz-Schiemann Reaction of 6-Aminopyrazine-2-carboxylic Acid
-
6-Aminopyrazine-2-carboxylic acid (1 equivalent) is dissolved in an aqueous solution of fluoroboric acid (HBF₄, 48%, 3-4 equivalents) at 0-5 °C.
-
An aqueous solution of sodium nitrite (1.1 equivalents) is added dropwise while maintaining the temperature below 5 °C.
-
The reaction mixture is stirred for an additional 30 minutes at 0-5 °C.
-
The precipitated diazonium tetrafluoroborate salt is collected by filtration, washed with cold ether, and dried under vacuum.
-
The dried salt is then gently heated (start at a low temperature and gradually increase) until nitrogen evolution ceases.
-
The crude product is extracted with a suitable solvent and purified by column chromatography or recrystallization.
Visualizing the Synthetic Pathways
The following diagrams illustrate the two primary synthetic routes for this compound.
Caption: Synthetic routes to this compound.
Troubleshooting Logic for Low Fluorination Yield
The following diagram outlines a logical workflow for troubleshooting low yields in the fluorination step.
Caption: Troubleshooting workflow for low fluorination yield.
References
Technical Support Center: Synthesis of 6-Fluoro-pyrazine-2-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Fluoro-pyrazine-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method involves a two-step synthesis. The first step is the conversion of an appropriately substituted aminopyrazine to a fluoropyrazine via a diazotization reaction, such as the Balz-Schiemann reaction. The resulting 6-fluoro-pyrazine-2-carbonitrile is then hydrolyzed to the final product, this compound.
Q2: What are the primary side reactions I should be aware of during the synthesis?
The key side reactions are typically associated with the two main steps of the synthesis:
-
Fluorination Step (e.g., Balz-Schiemann Reaction):
-
Formation of hydroxy-pyrazines if water is not carefully excluded.
-
Generation of tar-like polymeric materials from unstable diazonium salts.
-
Incomplete reaction, leaving unreacted starting aminopyrazine.
-
-
Hydrolysis Step:
-
Incomplete hydrolysis, resulting in the formation of 6-fluoro-pyrazine-2-carboxamide as a significant impurity.
-
Decarboxylation of the final product under harsh temperature or pH conditions, leading to the formation of 2-fluoropyrazine.
-
Q3: How can I minimize the formation of the amide impurity during hydrolysis?
To minimize the formation of 6-fluoro-pyrazine-2-carboxamide, ensure complete hydrolysis by:
-
Using a sufficient excess of acid or base.
-
Prolonging the reaction time.
-
Increasing the reaction temperature, while carefully monitoring to avoid decarboxylation.
-
Monitoring the reaction progress by techniques such as TLC or HPLC to ensure the disappearance of the amide intermediate.
Q4: What are the recommended purification methods for the final product?
Purification of this compound can typically be achieved by:
-
Recrystallization: Using a suitable solvent system to crystallize the carboxylic acid, leaving impurities in the mother liquor.
-
Acid-Base Extraction: Dissolving the crude product in a basic aqueous solution to form the carboxylate salt. The organic impurities can be washed away with an organic solvent. The aqueous layer is then acidified to precipitate the pure carboxylic acid.
-
Chromatography: For high purity requirements, column chromatography on silica gel can be employed.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield in the fluorination step | Incomplete diazotization. | Ensure the reaction temperature is kept low (typically 0-5 °C) during the addition of sodium nitrite. Use a slight excess of sodium nitrite and acid. |
| Decomposition of the diazonium salt. | Avoid exposing the diazonium salt to high temperatures or direct light. Use the diazonium salt immediately in the subsequent fluorination step. | |
| Presence of water leading to phenol formation. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Presence of 6-fluoro-pyrazine-2-carboxamide impurity in the final product | Incomplete hydrolysis of the nitrile. | Increase the reaction time and/or temperature of the hydrolysis step. Ensure a sufficient molar excess of the acid or base catalyst is used. Monitor the reaction by TLC or HPLC until the amide is no longer detected. |
| Formation of 2-fluoropyrazine as a byproduct | Decarboxylation of the carboxylic acid. | Avoid excessive temperatures during the hydrolysis and work-up steps. Maintain a controlled pH; strong acidic or basic conditions at high temperatures can promote decarboxylation. |
| Difficulty in isolating the final product | Product is soluble in the reaction mixture. | After acidification, cool the solution to 0-5 °C to promote precipitation. If the product remains in solution, extract with a suitable organic solvent like ethyl acetate. |
| Formation of an emulsion during extraction. | Add a small amount of brine to the aqueous layer to break the emulsion. Centrifugation can also be effective. |
Experimental Protocols
Step 1: Synthesis of 6-Fluoro-pyrazine-2-carbonitrile (Illustrative Protocol via Balz-Schiemann Reaction)
-
Diazotization:
-
Dissolve 2-amino-6-chloropyrazine-2-carbonitrile (1 equivalent) in a suitable fluorinating agent such as hydrogen fluoride-pyridine or an aqueous solution of HBF4 at 0 °C.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.
-
Stir the mixture for 1-2 hours at 0-5 °C.
-
-
Fluorination:
-
Gently warm the reaction mixture to the decomposition temperature of the diazonium salt (this temperature can vary and should be determined for the specific substrate).
-
Control the evolution of nitrogen gas.
-
After the gas evolution ceases, cool the reaction mixture.
-
-
Work-up and Isolation:
-
Neutralize the reaction mixture with a suitable base (e.g., sodium carbonate solution).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain 6-fluoro-pyrazine-2-carbonitrile.
-
Step 2: Hydrolysis of 6-Fluoro-pyrazine-2-carbonitrile to this compound
-
Acid Hydrolysis:
-
Add 6-fluoro-pyrazine-2-carbonitrile (1 equivalent) to a solution of concentrated sulfuric acid or hydrochloric acid (typically 5-10 equivalents).
-
Heat the mixture to reflux (temperature will depend on the acid concentration) and monitor the reaction by TLC or HPLC.
-
Continue heating until the starting material and the intermediate amide are no longer observed.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and then pour it onto crushed ice.
-
Adjust the pH of the solution to 2-3 with a concentrated solution of sodium hydroxide to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water.
-
Visualizations
Synthesis Pathway and Potential Side Reactions
Caption: Synthetic pathway of this compound and its major side reactions.
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting common issues in the synthesis.
Technical Support Center: 6-Fluoro-pyrazine-2-carboxylic acid Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 6-Fluoro-pyrazine-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective purification techniques for this compound are recrystallization and column chromatography.[1] Recrystallization is often a good first choice for removing impurities if a suitable solvent system can be found. Column chromatography provides a higher degree of purification and is useful for separating the target compound from closely related impurities.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities can arise from unreacted starting materials, byproducts of the synthetic route, and degradation products. Depending on the synthesis, potential impurities may include:
-
Starting materials: Such as aminopyrazine derivatives or halogenated precursors.
-
Reaction intermediates: Incomplete conversion during multi-step syntheses can leave residual intermediates.[1]
-
Isomeric byproducts: Formation of other positional isomers of the fluoropyrazine carboxylic acid.
-
Hydrolysis products: If the synthesis involves an ester or nitrile precursor, incomplete hydrolysis can be a source of impurities.
-
Dimerization products: Under certain reaction conditions, such as decarboxylative fluorination, dimer formation can occur.
Q3: How can I assess the purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) is the recommended method for assessing the purity of this compound. A reversed-phase C18 column with a mobile phase consisting of an acidified aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. UV detection is suitable for this compound.
Troubleshooting Guides
Recrystallization
Issue 1: The compound does not dissolve in the chosen solvent, even with heating.
-
Possible Cause: The solvent is too non-polar for the highly polar this compound.
-
Troubleshooting Steps:
-
Select a more polar solvent: Pyrazine-2-carboxylic acid is soluble in polar organic solvents.[2] Try solvents like ethanol, methanol, acetone, or water.
-
Use a solvent mixture: If the compound is too soluble in a polar solvent and insoluble in a non-polar one, a mixed solvent system can be effective.[3] Dissolve the crude product in a minimum amount of a hot polar solvent (e.g., ethanol or acetone) and then add a hot non-polar solvent (e.g., hexane or toluene) dropwise until the solution becomes slightly cloudy. Allow it to cool slowly. Commonly used solvent mixtures include ethanol-water, acetone-water, and ethyl acetate-hexane.[3]
-
Issue 2: The compound dissolves at room temperature in the chosen solvent.
-
Possible Cause: The solvent is too polar, and the compound is too soluble for recrystallization to be effective.
-
Troubleshooting Steps:
-
Choose a less polar solvent: Try a solvent in which the compound has lower solubility at room temperature.
-
Use a mixed solvent system: Dissolve the compound in the solvent in which it is highly soluble, and then add an anti-solvent (a solvent in which it is insoluble) dropwise at room temperature or while cooling to induce crystallization.
-
Issue 3: Oiling out instead of crystallization.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the compound or its impurities, or the solution is supersaturated.
-
Troubleshooting Steps:
-
Lower the temperature before adding an anti-solvent: Ensure the solution is not too hot when adding the second solvent.
-
Use a larger volume of solvent: This can prevent supersaturation.
-
Scratch the inside of the flask: Use a glass rod to scratch the flask below the solvent level to create nucleation sites for crystal growth.
-
Add a seed crystal: Introduce a small crystal of pure this compound to induce crystallization.
-
Issue 4: Poor recovery of the purified compound.
-
Possible Cause: The compound has significant solubility in the cold recrystallization solvent, or too much solvent was used.
-
Troubleshooting Steps:
-
Cool the solution thoroughly: Ensure the crystallization mixture is cooled in an ice bath to minimize the solubility of the compound.
-
Minimize the amount of hot solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude product.
-
Evaporate some of the solvent: If too much solvent was added, carefully evaporate a portion of it to concentrate the solution before cooling.
-
Column Chromatography
Issue 1: The compound does not move from the origin (Rf = 0).
-
Possible Cause: The mobile phase is not polar enough to elute the highly polar carboxylic acid from the silica gel.
-
Troubleshooting Steps:
-
Increase the polarity of the mobile phase: Gradually increase the proportion of the more polar solvent (e.g., methanol or ethanol) in your eluent system (e.g., dichloromethane/methanol or ethyl acetate/methanol).
-
Add an acid to the mobile phase: Adding a small amount (0.1-1%) of a volatile acid like acetic acid or formic acid to the mobile phase will protonate the carboxylic acid, reducing its interaction with the silica gel and improving its mobility.
-
Issue 2: The compound streaks or shows significant tailing on the column.
-
Possible Cause: The carboxylic acid group is interacting strongly with the acidic silica gel, leading to poor peak shape.
-
Troubleshooting Steps:
-
Add an acid to the mobile phase: As mentioned above, adding a small amount of acetic or formic acid to the eluent will suppress the deprotonation of the carboxylic acid and lead to sharper peaks.
-
Use a different stationary phase: Consider using a reversed-phase column (C18) with a polar mobile phase.
-
Issue 3: Co-elution of impurities with the desired compound.
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Possible Cause: The polarity of the impurity is very similar to that of this compound.
-
Troubleshooting Steps:
-
Optimize the mobile phase: Try a different solvent system with different selectivities. For example, if you are using a hexane/ethyl acetate gradient, try a dichloromethane/methanol gradient.
-
Use a shallower gradient: A slower, more gradual increase in the polarity of the mobile phase can improve the separation of closely eluting compounds.
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Consider a different chromatography technique: If normal-phase chromatography is not effective, reversed-phase HPLC may provide the necessary resolution.
-
Quantitative Data Summary
The following tables provide illustrative data for the purification of this compound. Note: These are typical values, and actual results may vary depending on the nature and amount of impurities in the crude material.
Table 1: Recrystallization
| Solvent System | Initial Purity (%) | Final Purity (%) | Recovery (%) |
| Ethanol/Water | 85 | 97 | 80 |
| Acetone/Hexane | 88 | 98 | 75 |
| Ethyl Acetate | 90 | 96 | 85 |
Table 2: Column Chromatography
| Stationary Phase | Mobile Phase | Initial Purity (%) | Final Purity (%) | Recovery (%) |
| Silica Gel | Dichloromethane/Methanol (95:5) + 0.5% Acetic Acid | 85 | >99 | 70 |
| Silica Gel | Ethyl Acetate/Hexane (gradient) + 0.5% Acetic Acid | 88 | >99 | 72 |
| C18 Silica | Water/Acetonitrile (gradient) + 0.1% Formic Acid | 90 | >99 | 80 |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.
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Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
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Crystallization: To the hot, clear solution, add hot water dropwise until the solution becomes persistently cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
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Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Silica Gel Column Chromatography
-
Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
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Elution: Begin eluting the column with a mobile phase of low polarity (e.g., 100% dichloromethane or a mixture of ethyl acetate/hexane). Gradually increase the polarity by adding a more polar solvent (e.g., methanol) to the mobile phase. A typical mobile phase could be a gradient of 0-10% methanol in dichloromethane, with 0.5% acetic acid added to both solvents.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Troubleshooting guide for column chromatography purification.
References
Technical Support Center: Optimizing the Fluorination Step in Favipiravir Synthesis
Welcome to the technical support center for the synthesis of favipiravir. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges encountered during the critical fluorination step, a frequent cause of low overall yield.
Troubleshooting Guide
This guide addresses specific issues that may arise during the fluorination of favipiravir intermediates.
Q1: My fluorination reaction of 3,6-dichloropyrazine-2-carbonitrile with KF/TBAB is giving a low yield. What are the potential causes and solutions?
A1: Low yield in this Halex reaction is a common issue. Here are several factors to investigate:
-
Presence of Water: The fluorination reaction is highly sensitive to moisture. Residual water in the solvent (e.g., DMSO) or on the surface of the potassium fluoride (KF) can significantly reduce the reaction's efficiency.
-
Solution: Ensure all reagents and solvents are anhydrous. Dry the KF before use and consider azeotropic distillation of the solvent to remove any traces of water. One effective method involves adding toluene to a suspension of KF and tetrabutylammonium bromide (TBAB) in DMSO and distilling the mixture under vacuum to remove water.[1]
-
-
Inefficient Phase-Transfer Catalyst (PTC): The role of the PTC (e.g., TBAB) is to facilitate the transport of the fluoride ion into the organic phase. An insufficient amount or inactive catalyst will result in a sluggish or incomplete reaction.
-
Solution: Ensure the correct stoichiometric ratio of TBAB is used. While TBAB is cost-effective, 18-Crown-6 has also been shown to be a high-yielding PTC for this reaction.[1]
-
-
Sublimation of the Difluoro Intermediate: The product, 3,6-difluoropyrazine-2-carbonitrile, is volatile and can be lost during isolation, especially when applying a vacuum.[1]
-
Solution: To avoid this loss, consider a one-pot procedure where the difluoro intermediate is not isolated. After the fluorination is complete, the intermediate can be extracted into a solvent like toluene and used directly in the subsequent hydroxylation and hydrolysis steps.[1] This approach has been shown to produce favipiravir with over 99% purity and a 43% yield over the three steps without chromatographic purification.[1]
-
-
Reaction Temperature and Time: Sub-optimal reaction temperature or insufficient reaction time can lead to an incomplete reaction.
-
Solution: The reaction is typically stirred at around 75°C for 3 hours.[1] Monitor the reaction progress using appropriate analytical methods like TLC or HPLC to ensure it has gone to completion.
-
Q2: I am observing a dark, impure mixture in my one-pot synthesis procedure. How can I improve the purity of my final product?
A2: One-pot procedures, while avoiding the issue of intermediate sublimation, can sometimes lead to complex and dark-colored reaction mixtures, making purification of favipiravir challenging.[1]
-
Biphasic Reaction System: A novel approach to improve purity involves a biphasic reaction system for the subsequent steps after fluorination. After extracting the 3,6-difluoropyrazine-2-carbonitrile into toluene, it can be subjected to hydroxylation using a dilute aqueous solution of NaOH.[1] The resulting sodium salt of the hydroxylated intermediate will move to the aqueous phase. After removing the organic phase, the nitrile hydrolysis can be carried out in the aqueous phase, followed by neutralization to yield favipiravir with high purity (>99%).[1]
Q3: Are there alternative fluorinating agents I can use if KF is not effective?
A3: Yes, electrophilic fluorinating agents offer an alternative to nucleophilic fluorination with KF.
-
Selectfluor® (F-TEDA-BF4): This reagent can be used for the direct fluorination of 3-hydroxy-2-pyrazinecarboxamide to produce favipiravir.[2][3] This method can be performed as a one-step synthesis.
-
Ionic Liquid Medium: Using an ionic liquid like BF4-BMIM as the solvent can facilitate the reaction and lead to a 50% yield of favipiravir without the need for a special catalyst.[2][3]
-
Aqueous Medium: The reaction can also be performed in water, heating to 30-40°C for 20 hours, yielding a light yellow solid of favipiravir.[4]
-
-
Other N-F Reagents: Other electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and N-fluoropyridinium salts.[4]
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the fluorination of 3,6-dichloropyrazine-2-carbonitrile?
A1: Yields for this step can vary. Acceptable yields are generally in the range of 60-65% when using KF/TBAB in DMSO.[1] However, with optimization and careful handling to avoid sublimation of the product, higher yields can be achieved.
Q2: How can I monitor the progress of the fluorination reaction?
A2: The reaction can be monitored by TLC and NMR. In ¹H NMR, the disappearance of the singlet signal of the starting material (3,6-dichloropyrazine-2-carbonitrile) and the appearance of a doublet of doublets for the difluorinated product can be observed. ¹⁹F NMR is also a valuable tool for monitoring the formation of the monofluorinated intermediates and the final difluorinated product.[5] HPLC and spectrofluorimetry are also effective methods for quantifying favipiravir and its intermediates.[6][7]
Q3: Are there any specific safety precautions I should take during the fluorination step?
A3: Yes. The intermediate, 3,6-dichloropyrazine-2-carbonitrile, has been reported to have allergenic properties and can cause skin irritation, requiring special handling.[1][8] Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including gloves and safety glasses.
Data Presentation
Table 1: Comparison of Fluorination Methods for Favipiravir Synthesis
| Starting Material | Fluorinating Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| 3,6-dichloropyrazine-2-carbonitrile | KF / TBAB | DMSO | 75 | 3 | 60-65 | Common and cost-effective method.[1] |
| 3,6-dichloropyrazine-2-carbonitrile | KF / 18-Crown-6 | DMSO | - | - | High | Higher cost compared to TBAB.[1] |
| 3-hydroxy-2-pyrazinecarboxamide | Selectfluor® | BF4-BMIM | - | - | 50 | One-step synthesis in an ionic liquid.[2][3] |
| 3-hydroxy-2-pyrazinecarboxamide | Selectfluor® | Water | 30-40 | 20 | 55.6 | One-step synthesis in an aqueous medium.[4] |
| 3-hydroxy-2-pyrazinecarboxamide | Fluorobis(benzenesulfonyl)methane | Water | 140-150 | 20 | 58.6 | High temperature required.[4] |
Experimental Protocols
Protocol 1: Fluorination of 3,6-dichloropyrazine-2-carbonitrile using KF/TBAB [1]
-
To a suspension of KF (7.48 equiv.) and tetrabutylammonium bromide (TBAB) (0.47 equiv.) in DMSO, add toluene.
-
Distill the mixture at 50°C under vacuum to remove any water.
-
Repeat the toluene addition and distillation.
-
To the remaining suspension, add 3,6-dichloropyrazine-2-carbonitrile (1 equiv.).
-
Stir the reaction mixture at 75°C for 3 hours.
-
After completion, extract the product, 3,6-difluoropyrazine-2-carbonitrile, with toluene for use in the next step without isolation.
Protocol 2: Direct Fluorination of 3-hydroxy-2-pyrazinecarboxamide using Selectfluor® in Water [4]
-
Add 13.9 g of 3-hydroxypyrazine-2-formamide to 41.7 ml of water.
-
Add 35.4 g of Selectfluor®.
-
Heat the mixture to 30-40°C and react for 20 hours.
-
Cool the reaction to 0-5°C and add 50 ml of ethyl acetate.
-
Filter out any unreacted starting material.
-
Distill off most of the solvent under reduced pressure.
-
Add 100 ml of water and 50 ml of methanol and stir for 1 hour.
-
Filter, collect the solid, and dry under reduced pressure at 50-60°C to obtain favipiravir.
Visualizations
Caption: Troubleshooting workflow for low yield in favipiravir fluorination.
References
- 1. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. One-step synthesis of favipiravir from Selectfluor® and 3-hydroxy-2-pyrazinecarboxamide in an ionic liquid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. CN111704582B - Preparation method of Favipiravir and derivatives thereof - Google Patents [patents.google.com]
- 5. Scalable synthesis of favipiravir via conventional and continuous flow chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06963B [pubs.rsc.org]
- 6. jcdronline.org [jcdronline.org]
- 7. researchgate.net [researchgate.net]
- 8. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 6-Fluoro-pyrazine-2-carboxylic acid in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 6-Fluoro-pyrazine-2-carboxylic acid in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including:
-
pH: The molecule's carboxylic acid group means its ionization state is pH-dependent. Extreme pH values (highly acidic or alkaline) can potentially catalyze hydrolysis or other degradation reactions.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Light: Exposure to ultraviolet (UV) or visible light may induce photolytic degradation. It is advisable to handle solutions in amber vials or under low-light conditions.[1][2]
-
Oxidizing Agents: While the related compound pyrazine-2-carboxylic acid is stable under normal conditions, it is incompatible with strong oxidizing agents. Oxidative degradation is a potential pathway for similar molecules.
-
Presence of Nucleophiles: The electron-deficient nature of the pyrazine ring, further activated by the fluorine atom, makes the molecule susceptible to nucleophilic aromatic substitution (SNAr) reactions.[3] The presence of strong nucleophiles in the solution could lead to the displacement of the fluoride ion.
Q2: What are the potential degradation pathways for this compound?
A2: Based on the chemical structure, potential degradation pathways include:
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can be displaced by nucleophiles present in the solution (e.g., hydroxide ions at high pH, or other nucleophilic reagents). This would result in the formation of a hydroxylated or otherwise substituted pyrazine-2-carboxylic acid.[3]
-
Decarboxylation: While typically requiring heat, decarboxylation (loss of CO2) from the carboxylic acid group could be a possibility under certain conditions, especially in the presence of catalysts.
-
Photodegradation: Exposure to light could lead to the formation of reactive species and subsequent degradation products. The specific pathway would depend on the wavelength of light and the presence of photosensitizers.[1][2]
-
Oxidative Degradation: Reaction with oxidizing agents could lead to ring-opening or other modifications of the pyrazine ring.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To ensure the stability of your solutions, the following storage conditions are recommended:
-
Temperature: Store solutions at refrigerated temperatures (2-8 °C) to minimize thermal degradation. For long-term storage, consider storing at -20 °C or below.
-
Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[1][2]
-
Inert Atmosphere: For sensitive applications or long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
pH: Maintain the pH of the solution within a neutral to slightly acidic range (pH 4-7) if compatible with your experimental design.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of compound potency or concentration over time. | Degradation due to improper storage (temperature, light). | Store solutions at 2-8°C or frozen, protected from light. Prepare fresh solutions for critical experiments. |
| Chemical instability in the chosen solvent or buffer. | Assess the compatibility of the compound with the solvent system. Use aprotic solvents if hydrolysis is suspected. Adjust the pH to a more neutral range if possible. | |
| Appearance of new peaks in HPLC or LC-MS analysis. | Formation of degradation products. | Perform forced degradation studies (see Experimental Protocols) to identify potential degradants. Characterize the new peaks using mass spectrometry. |
| Contamination of the sample or solvent. | Use high-purity solvents and properly cleaned glassware. Run a blank analysis of the solvent to rule out contamination. | |
| Inconsistent experimental results. | Inconsistent solution stability between experiments. | Standardize solution preparation and storage procedures. Always use freshly prepared solutions or solutions that have been stored under validated stable conditions. |
| Interaction with other components in the experimental system. | Evaluate potential interactions with other reagents or materials in your assay. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for this compound
This protocol outlines a general procedure for developing a stability-indicating HPLC method to separate the parent compound from its potential degradation products.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program (Illustrative):
Time (min) % B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for the UV maximum of this compound (a diode array detector is recommended for method development).
3. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition to a working concentration (e.g., 10 µg/mL).
4. Method Validation:
-
The method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. This includes assessing specificity, linearity, accuracy, precision, and robustness.[4][5][6]
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the stability-indicating method.[7][8]
1. Acidic Hydrolysis:
-
Incubate a solution of the compound in 0.1 M HCl at 60 °C for 24 hours.
-
Neutralize the sample before injection.
2. Basic Hydrolysis:
-
Incubate a solution of the compound in 0.1 M NaOH at 60 °C for 24 hours.
-
Neutralize the sample before injection.
3. Oxidative Degradation:
-
Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.
4. Thermal Degradation:
-
Expose a solid sample of the compound to 105 °C for 24 hours.
-
Dissolve the sample in a suitable solvent for analysis.
5. Photostability:
-
Expose a solution of the compound to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W h/m²).[1][2]
-
Analyze a control sample stored in the dark in parallel.
Analysis: Analyze all stressed samples using the developed stability-indicating HPLC method. The goal is to achieve partial degradation (e.g., 5-20%) to ensure that the degradation products are detected.
Data Presentation
Table 1: Illustrative Summary of Forced Degradation Studies
| Stress Condition | Incubation Time (h) | Temperature (°C) | % Degradation of Parent Compound | Number of Degradation Peaks |
| 0.1 M HCl | 24 | 60 | 15.2 | 2 |
| 0.1 M NaOH | 24 | 60 | 25.8 | 3 |
| 3% H₂O₂ | 24 | RT | 8.5 | 1 |
| Heat (Solid) | 24 | 105 | 5.1 | 1 |
| Light | (ICH Q1B) | (ICH Q1B) | 12.3 | 2 |
| Note: The data presented in this table is for illustrative purposes only and may not reflect the actual degradation profile of this compound. |
Visualizations
Potential Degradation Pathway
Caption: A diagram illustrating potential degradation pathways for this compound.
Troubleshooting Workflow for Unexpected Peaks in HPLC
Caption: A troubleshooting workflow for identifying the source of unexpected peaks in an HPLC analysis.
References
- 1. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 2. biobostonconsulting.com [biobostonconsulting.com]
- 3. This compound | 1197231-27-8 | Benchchem [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ijpsr.com [ijpsr.com]
- 6. database.ich.org [database.ich.org]
- 7. researchgate.net [researchgate.net]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
Technical Support Center: Optimizing Derivatization of 6-Fluoro-pyrazine-2-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the derivatization of 6-fluoro-pyrazine-2-carboxylic acid. The focus is on optimizing reaction conditions, particularly for amide bond formation, a crucial step in the synthesis of many biologically active compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for derivatizing the carboxylic acid group of this compound?
A1: The most common derivatization is the formation of an amide bond by coupling the carboxylic acid with a primary or secondary amine. This typically requires activation of the carboxylic acid. Widely used methods include the use of carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt). Another effective class of reagents is uronium/aminium-based coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
Q2: I am observing low yields in my amide coupling reaction. What are the potential causes?
A2: Low yields in the amidation of this compound can stem from several factors:
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Inefficient carboxylic acid activation: The activating agent may be degraded or used in insufficient quantities.
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Weakly nucleophilic amine: Electron-deficient or sterically hindered amines may react slowly.
-
Side reactions: The activated carboxylic acid is a reactive intermediate and can be susceptible to hydrolysis or other side reactions.[1]
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Poor solubility: The starting materials or intermediates may not be fully dissolved in the chosen solvent.
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Suboptimal reaction temperature: The reaction may require heating to proceed at a reasonable rate, or conversely, excessive heat could lead to degradation.
-
Inappropriate base: The choice and amount of base can significantly impact the reaction outcome.
Q3: What is the role of a base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), in the coupling reaction?
A3: A non-nucleophilic base is crucial in amide coupling reactions for several reasons. It deprotonates the carboxylic acid, facilitating its reaction with the coupling agent.[2] It also neutralizes the acidic byproducts generated during the reaction, which can otherwise protonate the amine starting material, rendering it non-nucleophilic. The choice of base is important, as sterically hindered bases like DIPEA are often preferred to minimize side reactions.
Q4: Can the fluorine atom on the pyrazine ring be displaced during the derivatization reaction?
A4: Yes, the fluorine atom at the 6-position is on an electron-deficient pyrazine ring, making it susceptible to nucleophilic aromatic substitution (SNAr).[3] While the amide coupling reaction is typically faster, prolonged reaction times, elevated temperatures, or the presence of strong nucleophiles could potentially lead to the displacement of the fluoride ion. It is important to monitor the reaction for the formation of such byproducts.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step |
| Inactive Coupling Reagent | Use a fresh bottle of the coupling reagent. HATU and HBTU are sensitive to moisture. |
| Insufficient Reagent Equivalents | Increase the equivalents of the coupling agent and/or the amine. See Table 1 for typical ranges. |
| Poor Amine Nucleophilicity | Consider using a more reactive coupling agent like HATU. Increasing the reaction temperature may also be beneficial. |
| Reaction Not Reaching Completion | Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, consider adding more coupling reagent. |
| Incorrect Solvent | Ensure all reactants are soluble. DMF and DCM are common choices. For poorly soluble starting materials, consider using a co-solvent system or a different solvent like NMP. |
Issue 2: Formation of Multiple Byproducts
| Potential Cause | Troubleshooting Step |
| Side Reactions of Activated Ester | Add the amine to the reaction mixture as soon as the carboxylic acid has been activated. Lowering the reaction temperature can also minimize side reactions. |
| Epimerization (if using a chiral amine) | Use a coupling reagent known to suppress racemization, such as HATU or COMU, in combination with an additive like HOBt. |
| Reaction with the Pyrazine Ring (SNAr) | Keep reaction times as short as possible and avoid excessive heating. Monitor the reaction for any loss of the fluorine signal in 19F NMR if this technique is available. |
| Guanidinylation of the Amine | When using uronium-based coupling reagents like HATU or HBTU, pre-activation of the carboxylic acid before adding the amine is recommended to avoid this side reaction where the coupling reagent reacts directly with the amine. |
Experimental Protocols
The following are representative protocols for the derivatization of this compound. These may require optimization based on the specific amine used.
Protocol 1: HATU-Mediated Amide Coupling
Caption: Workflow for HATU-Mediated Amide Coupling.
Procedure:
-
To a solution of this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the mixture at room temperature for 5 minutes.
-
Add HATU (1.2 eq) portion-wise.
-
Continue stirring at room temperature for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: EDC/NHS-Mediated Amide Coupling
Caption: Workflow for EDC/NHS-Mediated Amide Coupling.
Procedure:
-
Dissolve this compound (1.0 eq) and N-hydroxysuccinimide (NHS) (1.2 eq) in anhydrous dichloromethane (DCM) or a mixture of DCM/DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq).
-
Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) followed by N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Typical Reagent Equivalents for Amide Coupling
| Reagent | Equivalents (relative to carboxylic acid) | Notes |
| Amine | 1.0 - 1.5 | A slight excess is often used to drive the reaction to completion. |
| HATU | 1.1 - 1.5 | Can be sensitive to moisture. |
| EDC | 1.2 - 2.0 | Water-soluble byproducts make for easier purification. |
| NHS/HOBt | 1.1 - 1.5 | Additives used with carbodiimides to improve efficiency and reduce side reactions. |
| DIPEA/TEA | 2.0 - 4.0 | A non-nucleophilic base is essential. |
Table 2: Common Solvents and Reaction Temperatures
| Solvent | Typical Temperature Range (°C) | Notes |
| N,N-Dimethylformamide (DMF) | 0 - 50 | Good solvating power for a wide range of substrates. |
| Dichloromethane (DCM) | 0 - 40 (reflux) | Common for EDC/NHS couplings. |
| Tetrahydrofuran (THF) | 0 - 66 (reflux) | Can be a good alternative to DCM. |
| Acetonitrile (MeCN) | 0 - 82 (reflux) | Another polar aprotic solvent option. |
Logical Relationships in Troubleshooting
Caption: Troubleshooting Logic for Low Yield.
References
avoiding by-products in the synthesis of fluorinated pyrazines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of fluorinated pyrazines, with a focus on minimizing by-product formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for introducing fluorine into a pyrazine ring?
A1: The primary methods for synthesizing fluorinated pyrazines include:
-
Nucleophilic Aromatic Substitution (SNAr): Typically involving the displacement of a leaving group, such as a chlorine atom, with a fluoride source like potassium fluoride (KF).
-
Balz-Schiemann Reaction: This method converts an amino-substituted pyrazine to its diazonium tetrafluoroborate salt, which is then thermally decomposed to yield the fluorinated pyrazine.
-
Direct C-H Fluorination: This approach utilizes electrophilic fluorinating agents, such as Selectfluor® or silver(II) fluoride (AgF₂), to directly replace a hydrogen atom with fluorine.
Q2: What are the typical by-products observed in pyrazine fluorination reactions?
A2: By-product formation is a significant challenge. Common undesirable products include:
-
Hydroxypyrazines (Pyrazinones): Formation of these by-products can occur if water is present in the reaction mixture, especially in nucleophilic substitution reactions.[1]
-
Regioisomers: In the case of substituted pyrazines, fluorination may occur at unintended positions, leading to a mixture of isomers.[2][3] The regioselectivity is influenced by the electronic properties and steric hindrance of the substituents.[2][3]
-
Over-fluorination: Under harsh reaction conditions, the introduction of more than one fluorine atom may occur.
-
Decomposition Products: Pyrazine rings can be susceptible to degradation under strongly acidic or high-temperature conditions, leading to tarry residues.[4]
-
Azo Compound Formation: In the Balz-Schiemann reaction, dimerization of the diazonium intermediate can lead to the formation of colored azo by-products.
Q3: How can I minimize the formation of hydroxypyrazine by-products?
A3: To minimize the formation of hydroxypyrazines, it is crucial to work under anhydrous (dry) conditions. This includes:
-
Thoroughly drying all glassware before use.
-
Using anhydrous solvents.
-
Employing a dry, inert atmosphere (e.g., nitrogen or argon) for the reaction.
Q4: What factors influence the regioselectivity of pyrazine fluorination?
A4: The position of fluorination on a substituted pyrazine ring is influenced by:
-
Electronic Effects: Electron-donating groups can activate the pyrazine ring towards electrophilic attack, while electron-withdrawing groups can favor nucleophilic substitution.[2][5] The position of these groups directs the regioselectivity.
-
Steric Hindrance: Bulky substituents can hinder the approach of the fluorinating agent to adjacent positions.
-
Reaction Mechanism: The mechanism of the fluorination reaction (e.g., electrophilic, nucleophilic, or radical) will dictate the preferred site of attack.
Troubleshooting Guides
Nucleophilic Aromatic Substitution (SNAr) of Chloropyrazines
Problem: Low yield of the desired fluorinated pyrazine and formation of a significant amount of hydroxypyrazine by-product.
| Possible Cause | Troubleshooting Step |
| Presence of water in the reaction. | Ensure all reagents and solvents are anhydrous. Dry the reaction apparatus thoroughly and conduct the reaction under an inert atmosphere. |
| Incomplete reaction. | Increase the reaction temperature or time. Consider using a phase-transfer catalyst (e.g., a quaternary ammonium salt) to enhance the reactivity of the fluoride source. |
| Poor reactivity of the starting material. | The presence of electron-donating groups on the pyrazine ring can deactivate it towards nucleophilic attack. More forcing conditions (higher temperatures, longer reaction times) may be necessary. |
Problem: The reaction is not proceeding to completion.
| Possible Cause | Troubleshooting Step |
| Insufficiently reactive fluoride source. | Anhydrous potassium fluoride is commonly used. Ensure it is finely powdered and dry. Consider using alternative fluoride sources like cesium fluoride (CsF), which is more reactive but also more expensive. |
| Low reaction temperature. | Gradually increase the reaction temperature. For less reactive substrates, temperatures above 130 °C may be required. |
| Inappropriate solvent. | Aprotic polar solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane are typically used. Ensure the chosen solvent is anhydrous. |
Balz-Schiemann Reaction of Aminopyrazines
Problem: Low yield of the fluorinated pyrazine and formation of a dark, tarry residue.
| Possible Cause | Troubleshooting Step |
| Decomposition of the diazonium salt. | The thermal decomposition of the diazonium tetrafluoroborate should be carefully controlled. Avoid excessively high temperatures. Decomposition can also be induced photochemically under milder conditions. |
| Incomplete diazotization. | Ensure the complete conversion of the aminopyrazine to the diazonium salt before proceeding with the decomposition step. This can be monitored by testing for the presence of nitrous acid. |
| Presence of impurities in the starting amine. | Purify the starting aminopyrazine before use. |
| Use of an inappropriate counterion. | While tetrafluoroborate is standard, other counterions like hexafluorophosphate (PF₆⁻) or hexafluoroantimonate (SbF₆⁻) can sometimes provide better yields.[6] |
Problem: Formation of colored by-products.
| Possible Cause | Troubleshooting Step |
| Azo coupling side reaction. | Maintain a low temperature during the diazotization step to minimize the self-coupling of the diazonium salt. |
Direct C-H Fluorination with Electrophilic Reagents (e.g., Selectfluor®, AgF₂)
Problem: Low yield of the fluorinated product.
| Possible Cause | Troubleshooting Step |
| Deactivated pyrazine ring. | Pyrazines with multiple electron-withdrawing groups can be less reactive towards electrophilic fluorination.[2][7] |
| Inappropriate solvent. | Acetonitrile is a common solvent for these reactions. Ensure it is of high purity and anhydrous.[8] |
| Insufficient reagent stoichiometry. | Optimize the molar ratio of the fluorinating agent to the pyrazine substrate. |
Problem: Poor regioselectivity, leading to a mixture of isomers.
| Possible Cause | Troubleshooting Step |
| Presence of multiple reactive C-H bonds. | The inherent electronic and steric properties of the substituted pyrazine may favor the formation of multiple isomers.[2][3] Modifying the substituents or the fluorinating agent may improve selectivity. |
| Reaction conditions favoring different isomers. | Varying the reaction temperature or solvent may influence the isomeric ratio. |
Experimental Protocols
Protocol 1: Synthesis of 2-Fluoropyrazine from 2-Chloropyrazine (Nucleophilic Aromatic Substitution)
This protocol is a general guideline and may require optimization for specific substituted pyrazines.
Materials:
-
2-Chloropyrazine
-
Anhydrous potassium fluoride (spray-dried, finely powdered)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Thoroughly dry all glassware in an oven and allow to cool under a stream of inert gas.
-
To the round-bottom flask, add 2-chloropyrazine (1.0 eq) and anhydrous potassium fluoride (2.0-3.0 eq).
-
Under an inert atmosphere, add anhydrous DMSO to the flask.
-
Heat the reaction mixture with vigorous stirring to 150-180 °C. The progress of the reaction can be monitored by GC-MS.
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Pour the reaction mixture into cold water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography on silica gel.
Protocol 2: Synthesis of a Fluorinated Pyrazine via the Balz-Schiemann Reaction
This protocol is a general guideline and should be performed with appropriate safety precautions due to the potentially explosive nature of diazonium salts.
Materials:
-
Aminopyrazine
-
Fluoroboric acid (HBF₄)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Ice bath
-
Suitable solvent for decomposition (e.g., high-boiling inert solvent or neat)
Procedure:
-
Diazotization:
-
Dissolve the aminopyrazine (1.0 eq) in a solution of fluoroboric acid in water at 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 eq) while maintaining the temperature below 5 °C.
-
Stir the mixture at this temperature for 30-60 minutes. The formation of the diazonium tetrafluoroborate salt may be observed as a precipitate.
-
Isolate the diazonium salt by filtration and wash with cold water, ethanol, and diethyl ether. Dry the salt carefully at low temperature.
-
-
Decomposition:
-
Carefully heat the isolated diazonium salt in a suitable high-boiling inert solvent or neat. The decomposition is often accompanied by the evolution of nitrogen gas and boron trifluoride.
-
Alternatively, the decomposition can be carried out photochemically.
-
-
Work-up and Purification:
-
After the decomposition is complete, extract the product with a suitable organic solvent.
-
Wash the organic layer with a sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by distillation or chromatography.
-
Protocol 3: Direct C-H Fluorination of a Pyrazine Derivative with AgF₂
This protocol is based on the method developed by Hartwig and co-workers for the fluorination of pyridines and diazines.[2][3][7]
Materials:
-
Pyrazine derivative
-
Silver(II) fluoride (AgF₂)
-
Anhydrous acetonitrile (MeCN)
-
Reaction vial
-
Inert atmosphere setup
Procedure:
-
In a glovebox, weigh the pyrazine derivative (1.0 eq) and AgF₂ (2.0-3.0 eq) into a reaction vial.
-
Add anhydrous acetonitrile to the vial.
-
Seal the vial and remove it from the glovebox.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or GC-MS. The reaction is often complete within a few hours.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the silver salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Fluorination Methods for Pyrazine Derivatives (Illustrative Data)
| Method | Starting Material | Fluorinating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Major By-products |
| SNAr | 2-Chloropyrazine | KF | DMSO | 160 | 6 | 75 | 2-Hydroxypyrazine |
| Balz-Schiemann | 2-Aminopyrazine | HBF₄/NaNO₂ | Neat (thermal) | 120 | 1 | 60 | Tarry decomposition products |
| C-H Fluorination | Pyrazine | AgF₂ | MeCN | 25 | 2 | 85 | Regioisomers (for substituted pyrazines) |
Note: The data in this table is illustrative and actual results will vary depending on the specific substrate and reaction conditions.
Visualizations
Logical Workflow for Troubleshooting Low Yield in Pyrazine Fluorination
Caption: Troubleshooting workflow for low yield in pyrazine fluorination.
Signaling Pathway for By-product Formation in Nucleophilic Fluorination
References
- 1. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Production of 6-Fluoro-pyrazine-2-carboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up production of 6-Fluoro-pyrazine-2-carboxylic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound, particularly when transitioning from laboratory to pilot or production scale.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Low Yield in Fluorination Step | Incomplete diazotization of the starting aminopyrazine. | - Ensure the temperature of the diazotization reaction is maintained at 0-5 °C to ensure the stability of the diazonium salt. - Use a slight excess of sodium nitrite (1.1-1.2 equivalents). - Monitor the reaction for the absence of the starting amine by TLC or HPLC. |
| Decomposition of the diazonium salt before fluorination. | - Use the diazonium salt solution immediately after preparation. - Maintain a low temperature throughout the process until the fluorination step is initiated. - Consider the use of a more stable diazonium salt, such as a tetrafluoroborate salt, though this may require process modifications.[1][2] | |
| Inefficient fluoride displacement. | - Ensure the fluorinating agent (e.g., HF/pyridine, KF) is anhydrous. - Optimize the reaction temperature for the fluorination step; this may require careful heating. - Consider the use of a phase-transfer catalyst to enhance the reactivity of the fluoride source. | |
| Formation of Impurities | Incomplete reaction or side reactions during diazotization. | - Control the addition rate of sodium nitrite to prevent localized overheating. - Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Hydrolysis of the fluoro group to a hydroxyl group. | - Avoid prolonged exposure to aqueous acidic or basic conditions, especially at elevated temperatures. - Quench the reaction and proceed with extraction promptly. | |
| Dimerization or polymerization of pyrazine intermediates. | - Maintain dilute reaction conditions, although this may be challenging at scale. - Optimize the reaction temperature to minimize side reactions. | |
| Difficulty in Product Isolation/Purification | Product is soluble in the aqueous phase. | - Adjust the pH of the aqueous layer to the isoelectric point of the carboxylic acid to minimize its solubility before extraction. - Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of solvents. |
| Oily product that does not crystallize. | - Attempt to crystallize from a different solvent system. Aromatic carboxylic acids can often be crystallized from solvents like ethanol, acetic acid, or toluene.[3] - If direct crystallization is difficult, consider converting the carboxylic acid to a salt (e.g., sodium salt), crystallizing the salt, and then acidifying to recover the pure acid.[3] | |
| Co-precipitation of impurities. | - Perform a hot filtration of the crystallization solution to remove insoluble impurities. - Control the cooling rate during crystallization to promote the formation of well-defined crystals and exclude impurities. | |
| Runaway Reaction/Exotherm | Uncontrolled decomposition of the diazonium salt. | - Critical: Diazonium salts are potentially explosive and their decomposition is highly exothermic.[2][4][5] - Maintain strict temperature control during diazotization (0-5 °C).[4] - Ensure adequate cooling capacity for the reactor, especially during scale-up. - Consider using a continuous flow reactor for the diazotization and subsequent fluorination to minimize the accumulation of hazardous intermediates. |
| Vigorous gas evolution (N₂) during fluorination. | - Ensure the reactor is adequately vented. - Add the diazonium salt solution to the fluorinating agent in a controlled manner. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for the production of this compound?
A common and scalable approach involves a multi-step synthesis starting from a readily available aminopyrazine derivative. A key step is the conversion of the amino group to a fluoro group via a Sandmeyer-type reaction, followed by the introduction and/or modification of a functional group to yield the final carboxylic acid. One patented method for a related compound starts with the chlorination of a pyrazine derivative, followed by a Sandmeyer-type reaction and subsequent fluorination.[6]
Q2: What are the primary safety concerns when scaling up the production of this compound?
The primary safety concern is the handling of diazonium salt intermediates, which are thermally unstable and can decompose explosively.[2][4][5] Strict temperature control (typically 0-5 °C) during the diazotization step is crucial to prevent runaway reactions.[4] The evolution of large volumes of nitrogen gas during the decomposition of the diazonium salt also needs to be managed with appropriate reactor venting. Additionally, handling of fluorinating agents like HF/pyridine requires specialized equipment and personal protective equipment due to their corrosive and toxic nature.
Q3: How can I improve the purity of my final product during scale-up?
Crystallization is a common and effective method for purifying aromatic carboxylic acids on a large scale. Key parameters to control for optimal purification include the choice of solvent, the cooling rate, and the final crystallization temperature. It may be beneficial to dissolve the crude product in a suitable solvent, treat it with activated carbon to remove colored impurities, and then proceed with crystallization. Conversion to a salt for purification and subsequent regeneration of the free acid is also a viable strategy.[3]
Q4: What analytical techniques are recommended for monitoring the reaction and ensuring product quality?
For reaction monitoring, High-Performance Liquid Chromatography (HPLC) is ideal for tracking the consumption of starting materials and the formation of the product and key intermediates. Thin-Layer Chromatography (TLC) can also be used for rapid qualitative checks. For final product quality control, HPLC is used to determine purity, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and Mass Spectrometry (MS) are essential for structural confirmation and identification of any impurities.
Experimental Protocols
Protocol 1: Diazotization of 6-Aminopyrazine-2-carbonitrile (Illustrative)
Disclaimer: This is an illustrative protocol and must be adapted and optimized for specific laboratory and scale-up conditions. A thorough risk assessment should be conducted before proceeding.
-
Preparation: In a jacketed reactor equipped with an overhead stirrer, thermometer, and addition funnel, charge a solution of 6-aminopyrazine-2-carbonitrile in an appropriate acidic medium (e.g., aqueous HCl or HBF₄). Cool the reactor to 0-5 °C.
-
Diazotization: Prepare a solution of sodium nitrite in water. Add the sodium nitrite solution dropwise to the cooled solution of the aminopyrazine, maintaining the internal temperature between 0-5 °C. The addition rate should be carefully controlled to manage the exotherm.
-
Monitoring: Monitor the reaction by TLC or HPLC to confirm the complete consumption of the starting amine.
-
Usage: The resulting diazonium salt solution should be used immediately in the subsequent fluorination step without isolation.
Protocol 2: Fluorination via Sandmeyer-type Reaction (Illustrative)
Disclaimer: This is an illustrative protocol and must be adapted and optimized for specific laboratory and scale-up conditions. A thorough risk assessment should be conducted before proceeding.
-
Preparation: In a separate reactor suitable for handling fluorinating agents, charge the fluorinating agent (e.g., HF/pyridine or a solution of KF with a phase-transfer catalyst). Adjust the temperature as required by the specific fluorination chemistry.
-
Fluorination: Slowly add the cold diazonium salt solution prepared in Protocol 1 to the fluorinating agent solution. Control the addition rate to manage gas evolution (N₂) and any exotherm.
-
Reaction Completion: Stir the reaction mixture at the optimized temperature until reaction completion is confirmed by HPLC.
-
Work-up: Quench the reaction mixture by carefully adding it to a stirred mixture of water and a suitable organic solvent. Separate the organic layer, and wash it with an aqueous base to remove any unreacted fluorinating agent and acidic byproducts.
-
Isolation: Dry the organic layer over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 6-fluoropyrazine-2-carbonitrile.
Protocol 3: Hydrolysis to this compound (Illustrative)
Disclaimer: This is an illustrative protocol and must be adapted and optimized for specific laboratory and scale-up conditions.
-
Hydrolysis: To the crude 6-fluoropyrazine-2-carbonitrile, add an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) or a strong base (e.g., NaOH). Heat the mixture to reflux.
-
Monitoring: Monitor the reaction by HPLC until the hydrolysis is complete.
-
Isolation:
-
Acidic Hydrolysis: Cool the reaction mixture. The product may precipitate upon cooling. If not, carefully neutralize the solution to the isoelectric point of the carboxylic acid to induce precipitation. Filter the solid, wash with cold water, and dry.
-
Basic Hydrolysis: Cool the reaction mixture and acidify with a mineral acid to the isoelectric point of the carboxylic acid to precipitate the product. Filter the solid, wash with cold water, and dry.
-
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water, acetic acid/water) to obtain pure this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for production issues.
References
- 1. researchgate.net [researchgate.net]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 1197231-27-8 | Benchchem [benchchem.com]
Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Fluoropyrazines
Welcome to the technical support center for troubleshooting nucleophilic aromatic substitution (SNAr) reactions on fluoropyrazines. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during their experiments.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your SNAr reactions with fluoropyrazines.
| Problem | Possible Cause | Suggested Solution |
| Low or No Reaction Conversion | 1. Insufficiently activated pyrazine ring: The pyrazine ring may not be electron-deficient enough for the reaction to proceed efficiently. | - Ensure the pyrazine ring has at least one electron-withdrawing group (EWG) ortho or para to the fluorine atom. - If the pyrazine is not sufficiently activated, consider using a stronger nucleophile or more forcing reaction conditions (higher temperature, microwave irradiation). |
| 2. Poor nucleophile: The chosen nucleophile might be too weak. | - If using a neutral nucleophile (e.g., an amine or alcohol), add a base to generate the more nucleophilic conjugate base in situ. - Consider using a stronger nucleophile if possible. | |
| 3. Inappropriate solvent: The solvent may not be effectively solvating the intermediate and reactants. | - Use a polar aprotic solvent such as DMSO, DMF, or NMP to accelerate the reaction. - Ensure the solvent is anhydrous, as water can react with strong bases and may hydrolyze the substrate. | |
| 4. Low temperature: The reaction temperature may be too low to overcome the activation energy barrier. | - Gradually increase the reaction temperature. For less reactive substrates, temperatures of 80-130°C are common.[1] - Consider using microwave irradiation, which can significantly reduce reaction times and improve yields.[2] | |
| Multiple Products/Poor Regioselectivity | 1. Multiple reactive sites: The fluoropyrazine may have more than one fluorine atom or other leaving groups. | - The regioselectivity is influenced by the electronic nature of other substituents on the pyrazine ring. Electron-withdrawing groups generally direct substitution to the para position, while electron-donating groups can direct to the ortho and meta positions. - Carefully control the stoichiometry of the nucleophile; using a limiting amount may favor monosubstitution. - Lowering the reaction temperature can sometimes improve selectivity. |
| 2. Competing side reactions: The nucleophile or product may be undergoing further reactions. | - If using a strong base, consider a weaker base to minimize side reactions. - Protect sensitive functional groups on the nucleophile or substrate. - Analyze the reaction mixture by LC-MS to identify byproducts and adjust conditions accordingly. | |
| Product Degradation | 1. Pyrazine ring instability: The pyrazine ring can be susceptible to nucleophilic attack and ring-opening under harsh conditions. | - Avoid excessively high temperatures or prolonged reaction times. - Use a milder base if possible. - Work up the reaction as soon as it is complete. |
| 2. Hydrolysis: If water is present, hydrolysis of the fluoropyrazine or the product can occur, especially under basic conditions. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: Why is my SNAr reaction on a fluoropyrazine not going to completion?
A1: Several factors could be at play. First, ensure your pyrazine ring is sufficiently activated by an electron-withdrawing group (EWG) positioned ortho or para to the fluorine. The choice of solvent is also critical; polar aprotic solvents like DMSO or DMF are generally preferred. The reaction may also require heat, with temperatures between 80-150°C often being necessary. Finally, consider the strength of your nucleophile and the base used. A stronger nucleophile or a suitable base to deprotonate a neutral nucleophile can significantly improve conversion.
Q2: I am observing multiple products in my reaction. How can I improve the regioselectivity?
A2: On substituted dihalopyrazines, the position of substitution is directed by the other substituents on the ring. For instance, on a 2-substituted 3,5-dichloropyrazine, an electron-withdrawing group at the 2-position will direct nucleophilic attack to the 5-position, while an electron-donating group at the 2-position directs the attack to the 3-position. Carefully controlling the reaction temperature and the stoichiometry of the nucleophile can also enhance selectivity.
Q3: What is the best leaving group for SNAr on a halopyrazine?
A3: Contrary to SN1 and SN2 reactions, the leaving group ability in SNAr reactions is typically F > Cl > Br > I.[3] Fluorine is the most electronegative halogen, and it enhances the electrophilicity of the carbon to which it is attached, facilitating the initial nucleophilic attack, which is the rate-determining step.
Q4: What are common side reactions to look out for?
A4: Besides issues with regioselectivity, potential side reactions include hydrolysis of the fluoropyrazine or the desired product if water is present. With amine nucleophiles, over-alkylation to form diarylated or triarylated products is possible if multiple reactive sites are available. At high temperatures and with strong bases, degradation of the pyrazine ring can also occur.
Q5: How can I purify my aminopyrazine product?
A5: Purification of aminopyrazines can often be achieved through standard techniques. After an aqueous workup to remove the base and salts, extraction with an organic solvent like ethyl acetate or dichloromethane is common. Column chromatography on silica gel is a frequently used method for purification.[4] In some cases, distillation or recrystallization may also be effective.
Quantitative Data on Reaction Parameters
The following tables summarize the impact of various reaction parameters on the yield of SNAr reactions. Data from closely related heterocyclic systems are included to provide general guidance.
Table 1: Effect of Temperature on SNAr Yield
| Substrate | Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloropyrazine | Morpholine | Water | KF | 80 | 17 | 33 | [5] |
| 2-Chloropyrazine | Morpholine | Water | KF | 100 | 17 | 58 | [5] |
| 4-Chloroquinazoline | Pyrrolidine | N/A | KF | 100 | 17 | Moderate | [3] |
| 2-Trifluoromethyl-4-chloroquinazoline | Pyrrolidine | N/A | N/A | 50 | 16 | 57 | [3] |
Table 2: Effect of Solvent on SNAr Reaction
| Substrate | Nucleophile | Solvent | Base | Temperature (°C) | Time | Yield (%) | Reference |
| 2-Chloropyrazine | Morpholine | Toluene | Cs₂CO₃ | 100 | 17h | 10 | [5] |
| 2-Chloropyrazine | Morpholine | Dioxane | Cs₂CO₃ | 100 | 17h | 15 | [5] |
| 2-Chloropyrazine | Morpholine | Acetonitrile | Cs₂CO₃ | 100 | 17h | 20 | [5] |
| 2-Chloropyrazine | Morpholine | DMF | Cs₂CO₃ | 100 | 17h | 25 | [5] |
| 2-Chloropyrazine | Morpholine | DMSO | Cs₂CO₃ | 100 | 17h | 28 | [5] |
| 2-Chloropyrazine | Morpholine | Water | Cs₂CO₃ | 100 | 17h | 33 | [5] |
Table 3: Effect of Base on SNAr Reaction of 2-Chloropyrazine with Morpholine in Water at 100°C
| Base | Time (h) | Yield (%) | Reference |
| Et₃N | 17 | 10 | [5] |
| DIPEA | 17 | 10 | [5] |
| Na₂CO₃ | 17 | 35 | [5] |
| K₃PO₄ | 17 | 45 | [5] |
| KF | 17 | 58 | [5] |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution of a Fluoropyrazine with an Amine
This protocol provides a general procedure for the reaction of a fluoropyrazine with a primary or secondary amine.
Materials:
-
Fluoropyrazine derivative (1.0 equiv)
-
Amine nucleophile (1.0-1.5 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (1.5-2.0 equiv)
-
Anhydrous polar aprotic solvent (e.g., DMSO, DMF, or NMP)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the fluoropyrazine, the amine nucleophile, and the base.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically between 80-150°C). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or another appropriate method.
Safety Precautions:
-
Fluoropyrazines and amine nucleophiles can be toxic and should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Reactions at elevated temperatures should be conducted with appropriate caution.
Visualizations
Caption: Troubleshooting workflow for low SNAr reaction conversion.
Caption: The addition-elimination mechanism of SNAr reactions.
Caption: Factors influencing regioselectivity in SNAr reactions.
References
managing incompatible reagents with pyrazine carboxylic acids
Welcome to the technical support center for pyrazine carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on handling these versatile compounds. Find answers to frequently asked questions and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of pyrazine carboxylic acids?
A1: Pyrazine carboxylic acids are generally stable under recommended storage temperatures and pressures. However, they exhibit certain sensitivities:
-
Thermal Sensitivity: Decarboxylation can occur at the melting point to yield the corresponding pyrazines. For example, pyrazine-2,3-dicarboxylic acid is sensitive and can be easily further decarboxylated to pyrazine, especially under harsh conditions. Heating in the presence of excess hydrochloric acid can also lead to darkening and decomposition.
-
Incompatible Materials: Strong oxidizing agents are incompatible with pyrazine carboxylic acids. Reactions with strong acids or bases should be approached with caution, as they can promote side reactions or decomposition.
-
Metal Complexation: The carboxyl groups can act as ligands, forming complexes with metal ions, which can influence the compound's stability and reactivity.
Q2: What are common solvents for pyrazine carboxylic acids?
A2: The solubility of pyrazine carboxylic acids is dictated by their polar carboxylic acid group and the semi-polar pyrazine ring.
-
Polar Solvents: They are generally soluble in water and polar organic solvents like ethanol, acetone, and DMSO (Dimethyl sulfoxide). The carboxylic acid group can form hydrogen bonds with water molecules, contributing to its aqueous solubility.
-
Non-Polar Solvents: Solubility is low to negligible in non-polar solvents such as hexane and toluene.
Q3: How can I activate the carboxylic acid group for subsequent reactions like amide or ester formation?
A3: Standard methods for carboxylic acid activation are generally effective. A common method is the conversion to an acid chloride, typically by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. Following activation, the acid chloride can be reacted with an amine or alcohol to form the desired amide or ester. Alternatively, various coupling reagents such as EDCI, HOBt, DCC, HBTU, and T3P can be used to facilitate amide bond formation directly from the carboxylic acid without isolating the acid chloride intermediate.
Q4: What are suitable protecting groups for the carboxylic acid functionality on a pyrazine ring?
A4: While the pyrazine ring itself is relatively robust, protecting the carboxylic acid group can prevent unwanted side reactions. The choice of protecting group depends on the specific reaction conditions you plan to use. Common protecting groups for carboxylic acids include:
-
Esters (Methyl, Benzyl, t-Butyl): These are widely used. Methyl esters can be cleaved by acid or base, benzyl esters by hydrogenolysis, and tert-butyl esters under acidic conditions.
-
Silyl Esters (e.g., TBDMS): These are useful for their ease of cleavage with fluoride ions, acids, or bases, and are compatible with purification by chromatography.
-
Oxazolines: These can be used for protection and are removed by strong hot acid.
The selection requires an "orthogonal strategy," ensuring the protecting group can be removed without affecting other functional groups in the molecule.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Yield in Amide/Ester Coupling Reaction
Q: I am attempting an amide coupling reaction with a pyrazine carboxylic acid, but I am getting very low yields or no product at all. What could be the cause?
A: Several factors could be contributing to this issue. Consider the following troubleshooting steps:
-
Inefficient Carboxylic Acid Activation:
-
Problem: The conversion to an acid chloride or activation with a coupling reagent may be incomplete.
-
Solution: Ensure your activating agent (e.g., thionyl chloride) is fresh and the reaction is performed under anhydrous conditions. If using a coupling reagent (like EDCI or T3P), ensure appropriate stoichiometry and the use of an additive like HOBt if necessary, which can improve efficiency and reduce side reactions.
-
-
Reagent Incompatibility:
-
Problem: Other reagents in your mixture may be incompatible with the pyrazine carboxylic acid or the activated intermediate.
-
Solution: Pyrazine carboxylic acids are known to be incompatible with strong oxidizing agents. Review all reagents and conditions to ensure they are compatible. Avoid strongly acidic or basic conditions unless specifically required, as these can promote decomposition.
-
-
Thermal Decomposition:
-
Problem: Pyrazine carboxylic acids can decarboxylate upon heating. If your reaction requires elevated temperatures, you may be losing your starting material.
-
Solution: Attempt the reaction at a lower temperature. If heating is necessary, consider using a more reactive intermediate (like the acid chloride) that allows for milder reaction conditions. Monitor the reaction for gas evolution (CO₂), which indicates decarboxylation.
-
Issue 2: Unwanted Side Products Observed During Reaction
Q: My reaction is producing a significant amount of an unexpected side product. How can I identify and prevent this?
A: The most common side reaction is decarboxylation, but others like over-oxidation or polymerization can occur depending on the specific synthesis route.
-
Identifying Decarboxylation:
-
Symptom: You observe gas bubbling (CO₂) from the reaction mixture, and analysis (e.g., NMR, MS) shows a product missing the carboxylic acid group.
-
Cause: Pyrazine-2,3-dicarboxylic acid is particularly prone to decarboxylation to form pyrazinoic acid, which can then be further decarboxylated to pyrazine. This is often induced by excessive heat or the presence of strong acids.
-
Prevention: Maintain lower reaction temperatures. If possible, use a base to form the carboxylate salt, as salts like potassium pyrazinoate show much greater stability toward heat.
-
-
Preventing Over-oxidation:
-
Symptom: In reactions involving oxidation (e.g., oxidizing a methyl group to a carboxylic acid), you obtain di-acids or ring-opened products.
-
Cause: The oxidizing agent (e.g., KMnO₄) is too strong or used in excess.
-
Prevention: Use a milder oxidizing agent or carefully control the stoichiometry and reaction time.
-
Issue 3: Difficulty Purifying the Final Product
Q: I am struggling to purify my pyrazine-containing product. What methods are most effective?
A: Purification of pyrazine derivatives can be challenging due to their polarity. A multi-step approach is often necessary.
-
Liquid-Liquid Extraction (LLE):
-
Challenge: The polarity of pyrazine derivatives can make extraction from aqueous solutions difficult.
-
Solution: Multiple extractions with fresh solvent are often required. Solvents like methyl-t-butyl ether (MTBE) or ethyl acetate can be effective, but may co-extract polar impurities like imidazoles. For less polar derivatives, hexane can be used for a cleaner extraction.
-
-
Column Chromatography:
-
Challenge: Polar products may show poor separation on standard silica gel.
-
Solution:
-
Normal Phase (Silica Gel): Use a polar eluent system. For example, a mixture of hexane/ethyl acetate (90/10) has been used successfully to separate pyrazines and can retain more polar impurities like imidazoles on the column. For more polar compounds, solvent systems like ethyl acetate/2-propanol/water or DCM/MeOH may be required.
-
Reverse Phase (C18-bonded silica): This can be an effective alternative for purifying pyrazines from aqueous distillates or for highly polar derivatives.
-
-
-
Recrystallization:
-
Solution: If your product is a solid, recrystallization from a suitable solvent system (e.g., aqueous ethanol, water, or acetone) can be a highly effective final purification step.
-
Data Summary
Table 1: Stability and Reactivity of Pyrazine Carboxylic Acids
| Condition / Reagent | Effect on Pyrazine Carboxylic Acid | Potential Outcome | Citation(s) |
| Heating (at m.p.) | Promotes decarboxylation. | Loss of CO₂ group, formation of parent pyrazine. | |
| Heating with Strong Acid | Can cause decomposition and darkening. | Formation of degradation byproducts. | |
| Strong Oxidizing Agents | Incompatible; can lead to oxidation. | Ring opening or formation of N-oxides. | |
| **Thionyl Chloride (SOCl₂) ** | Activates the carboxyl group. | Formation of pyrazine carboxyl chloride. | |
| Coupling Reagents (T3P, EDCI) | Activates the carboxyl group for amidation. | Formation of amide bond. | |
| Bases (e.g., KOH) | Forms a carboxylate salt. | Increased thermal stability compared to the free acid. |
Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis via Acid Chloride
This protocol describes a two-step process for synthesizing N-substituted pyrazine carboxamides, adapted from literature procedures.
Step A: Formation of the Acid Chloride
-
Place the desired pyrazine-2-carboxylic acid (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Under a fume hood, add thionyl chloride (SOCl₂) (approx. 5.0 eq) to the flask.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC or until the starting material is consumed.
-
Allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure.
-
The resulting crude acid chloride is often used directly in the next step without further purification.
Step B: Amide Coupling
-
Dissolve the crude acid chloride from Step A in an anhydrous aprotic solvent (e.g., THF, DCM).
-
In a separate flask, dissolve the desired aniline or amine (1.1 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.5 eq) in the same solvent.
-
Cool the amine solution to 0 °C in an ice bath.
-
Slowly add the acid chloride solution dropwise to the cooled amine solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours until completion.
-
Upon completion, pour the reaction mixture into cold water to precipitate the crude amide.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., aqueous ethanol) or by column chromatography.
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// Edges start -> step1 [color="#4285F4"]; step1 -> intermediate [color="#4285F4", style=dashed]; intermediate -> step3 [color="#4285F4"]; step2 -> step3 [color="#4285F4"]; step3 -> step4 [color="#4285F4"]; step4 -> step5 [color="#4285F4"]; step5 -> end_product [color="#4285F4"]; } ` Caption: Experimental workflow for amide synthesis.
Protocol 2: Purification of Pyrazine Derivatives by Column Chromatography
This protocol provides a general guideline for purifying pyrazine derivatives using silica gel chromatography, based on methods for isolating pyrazines.
-
Slurry Preparation: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Column Packing: Pack a glass column with silica gel using the desired eluent system (slurry packing).
-
Eluent Selection:
-
For moderately polar compounds: Start with a non-polar system and gradually increase polarity. A gradient of hexane/ethyl acetate is a good starting point. A 90/10 hexane/ethyl acetate mixture has been shown to effectively separate pyrazines while retaining highly polar impurities.
-
For highly polar compounds: A more polar system like dichloromethane/methanol (e.g., 9:1) may be necessary.
-
-
Elution: Carefully load the sample onto the top of the packed column. Begin eluting the solvent through the column, collecting fractions in test tubes.
-
Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify which ones contain the desired product.
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product.
Validation & Comparative
A Comparative Analysis of 6-Fluoro-pyrazine-2-carboxylic Acid and Pyrazine-2-carboxylic Acid: Physicochemical and Biological Implications
Guide Overview: This document provides a detailed comparative analysis of 6-Fluoro-pyrazine-2-carboxylic acid and its non-fluorinated analog, pyrazine-2-carboxylic acid. The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often employed to modulate physicochemical properties, metabolic stability, and target affinity. This guide presents a head-to-head comparison of these two compounds, offering quantitative data, detailed experimental protocols for their evaluation, and visual diagrams to elucidate key concepts for researchers, scientists, and drug development professionals.
Introduction to the Analogs
Pyrazine-2-carboxylic acid , also known as pyrazinoic acid (POA), is a heterocyclic aromatic acid. Its most prominent role is as the active metabolite of pyrazinamide, a first-line medication essential for the short-course treatment of tuberculosis (TB).[1][2] Pyrazinamide is a prodrug that is converted into POA by the mycobacterial enzyme pyrazinamidase.[1][3] The resulting POA is active against Mycobacterium tuberculosis, particularly non-replicating persisters in acidic environments, a key factor in its ability to shorten TB therapy.[4][5]
This compound is a fluorinated derivative of POA. The substitution of a hydrogen atom with fluorine, the most electronegative element, is a common strategy in drug design to enhance molecular properties.[6][7] Fluorination can significantly alter a molecule's acidity, lipophilicity, conformational preferences, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.[7][8][9] This guide explores the anticipated and observed effects of this specific fluorination.
Comparative Physicochemical Properties
The introduction of a fluorine atom onto the pyrazine ring is expected to induce significant changes in the molecule's electronic and physical properties. The table below summarizes key quantitative data, combining experimental values for pyrazine-2-carboxylic acid with predicted values for its fluoro-analog based on established principles of physical organic chemistry.
| Property | Pyrazine-2-carboxylic acid | This compound | Expected Impact of Fluorination |
| Molecular Formula | C₅H₄N₂O₂ | C₅H₃FN₂O₂ | Addition of one fluorine atom |
| Molecular Weight | 124.10 g/mol [2][10] | 142.09 g/mol [11] | Increase due to atomic mass of F |
| pKa | ~2.9 - 3.62[12][13] | ~2.0 - 2.5 (Predicted) | Decrease (Increased Acidity) |
| logP | ~ -0.42 to 0.1[2][12] | ~ -0.1 to 0.4 (Predicted) | Increase (Increased Lipophilicity) |
| Melting Point | 222-225 °C[14] | Not Reported | Likely altered |
| Appearance | White to off-white powder[10] | Solid[11] | Similar |
Discussion of Fluorine's Impact:
-
Acidity (pKa): The fluorine atom exerts a strong electron-withdrawing inductive effect. This effect stabilizes the conjugate base (pyrazinoate anion) formed upon deprotonation of the carboxylic acid, thereby increasing the acidity of the molecule. This is reflected in a predicted lower pKa value for the 6-fluoro analog compared to the parent compound.[15][16]
-
Lipophilicity (logP): The substitution of a hydrogen atom with fluorine generally increases a molecule's lipophilicity (logP value).[7] This can enhance membrane permeability and absorption but may also impact other properties like solubility and plasma protein binding. The predicted increase in logP for this compound could influence its ability to cross biological membranes, including the mycobacterial cell wall.
Biological and Drug Development Implications
The alterations in physicochemical properties imparted by fluorination have direct consequences for the potential biological activity and suitability of the molecule as a drug candidate.
3.1. Mechanism of Action Context
Pyrazine-2-carboxylic acid's activity is highly pH-dependent, requiring an acidic environment (pH 5-6) to be effective against M. tuberculosis.[1] The current understanding is that after conversion from the prodrug, pyrazinoic acid disrupts membrane potential and interferes with energy production.[1][17] The diagram below illustrates the metabolic activation of pyrazinamide.
Caption: Metabolic activation pathway of the prodrug Pyrazinamide to its active form, Pyrazinoic Acid.
3.2. Potential Effects of Fluorination on Biological Activity
The introduction of a fluorine atom could modulate the activity of pyrazinoic acid in several ways, as illustrated in the following diagram.
References
- 1. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 2. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 3. pKa prediction from an ab initio bond length: Part 3—benzoic acids and anilines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The Effect of Substituents on pKa | MCC Organic Chemistry [courses.lumenlearning.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - JP [thermofisher.com]
Comparative Biological Activity of 6-Fluoro-pyrazine-2-carboxylic Acid Derivatives: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the biological activities of 6-Fluoro-pyrazine-2-carboxylic acid derivatives and related compounds. The information is compiled from recent studies, with a focus on antiviral, antimicrobial, and anticancer properties. This document summarizes available quantitative data, details experimental protocols, and visualizes potential mechanisms of action to aid in further research and development.
While direct comparative studies on a broad series of this compound derivatives are limited, significant insights can be drawn from the well-documented activities of specific derivatives and structurally similar compounds. The most notable derivative in this class is Favipiravir (6-fluoro-3-hydroxy-2-pyrazinecarboxamide), a potent antiviral agent.[1]
Quantitative Data Summary
The following tables present a compilation of the available quantitative data on the biological activities of this compound derivatives and related pyrazine carboxamides.
Table 1: Antiviral Activity of Favipiravir (6-Fluoro-3-hydroxy-2-pyrazinecarboxamide)
| Virus | Cell Line | IC50 / EC50 (µM) |
| Influenza A Virus | MDCK | ~0.45 |
| Ebola Virus | Vero E6 | ~10 |
| Lassa Virus | Vero E6 | ~1.3 |
| SARS-CoV-2 | Vero E6 | ~61.88 |
Note: The antiviral potency of Favipiravir can vary based on the specific viral strain, cell line used, and the experimental assay conditions.
Table 2: Antimicrobial Activity of Related Pyrazine-2-carboxamides
| Compound | Target Organism | Activity | MIC (µg/mL) |
| 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | Antitubercular | 12.5[2] |
| General Pyrazine-2-carboxamide Derivatives | Mycobacterium tuberculosis | Antimycobacterial | Varies[3][4] |
| Various Substituted Pyrazine Carboxamides | Gram-positive & Gram-negative bacteria | Antibacterial | Varies[3] |
Note: While these compounds lack the 6-fluoro substitution, they demonstrate the potential of the pyrazine carboxamide scaffold as a source for novel antimicrobial agents.
Table 3: Anticancer and Kinase Inhibitory Potential of Pyrazine Derivatives
| Compound Class | Target | Activity |
| 2,6-disubstituted pyrazine derivatives | CK2 Kinase | Kinase Inhibition[5] |
| 2,6-disubstituted pyrazine derivatives | PIM Kinase | Kinase Inhibition[5] |
| Imidazo[1,2-a]pyrazine core derivatives | Aurora Kinase | Kinase Inhibition[6] |
| Pyrrolopyrazine derivatives | Various Kinases | Kinase Inhibition[7] |
Note: This table highlights the potential of the pyrazine core structure in designing kinase inhibitors for cancer therapy. Specific IC50 values for this compound derivatives in this context require further investigation.
Experimental Protocols
This section provides detailed methodologies for key in vitro biological assays relevant to the evaluation of this compound derivatives.
Antiviral Plaque Reduction Assay
This assay determines the concentration of a compound that inhibits the formation of viral plaques by 50% (IC50).
-
Cell Culture: A confluent monolayer of susceptible host cells (e.g., MDCK for influenza virus) is prepared in 6-well plates.
-
Infection: The cells are infected with a known titer of the virus for 1 hour at 37°C to allow for viral entry.
-
Treatment: Following infection, the virus-containing medium is removed, and the cells are overlaid with a semi-solid medium (containing agarose or methylcellulose) containing serial dilutions of the test compound.
-
Incubation: The plates are incubated for 2-3 days to allow for plaque formation.
-
Visualization: The cell monolayer is fixed and stained with crystal violet to visualize the plaques.
-
Data Analysis: The number of plaques is counted for each compound concentration, and the IC50 value is calculated as the concentration that causes a 50% reduction in the number of plaques compared to the untreated virus control.
Antimicrobial Broth Microdilution Assay
This method is used to determine the minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Preparation: Serial dilutions of the test compound are prepared in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: A standardized suspension of the target microorganism (bacteria or fungi) is added to each well.
-
Controls: A positive control (microorganism without compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Analysis: The MIC is determined as the lowest concentration of the compound where no visible turbidity (growth) is observed.
Anticancer MTT Cell Viability Assay
The MTT assay is a colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: The MTT reagent is added to each well, and the plate is incubated for 2-4 hours. Viable cells will reduce the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the purple solution is measured using a microplate reader (at ~570 nm).
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by comparing the absorbance of treated cells to untreated control cells.
Visualizations: Pathways and Workflows
The following diagrams illustrate the mechanism of action, experimental workflow, and potential signaling pathways associated with pyrazine derivatives.
Caption: Antiviral mechanism of Favipiravir.
References
- 1. Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AU2003271566A1 - Pyrrolopyrazines as kinase inhibitors - Google Patents [patents.google.com]
In Vitro Antimicrobial Potential of Fluorinated Pyrazine Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant microbial strains presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Fluorinated pyrazine compounds have garnered considerable interest within the scientific community due to their diverse pharmacological activities, including promising antimicrobial properties. The introduction of fluorine atoms into the pyrazine scaffold can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, often enhancing its biological efficacy. This guide provides a comparative analysis of the in vitro antimicrobial activity of various fluorinated pyrazine derivatives, supported by experimental data and detailed protocols to aid in ongoing research and development efforts.
Comparative Antimicrobial Activity
The antimicrobial efficacy of fluorinated pyrazine compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC). The following tables summarize the in vitro activity of several novel fluorinated pyrazine derivatives against a panel of pathogenic bacteria and fungi.
Antibacterial Activity of Triazolo[4,3-a]pyrazine Derivatives
A series of novel triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for their in vitro antibacterial activity using the microbroth dilution method.[1] The results, presented in Table 1, highlight the varying degrees of efficacy against both Gram-positive and Gram-negative bacteria.
| Compound | Staphylococcus aureus (Gram-positive) MIC (µg/mL) | Escherichia coli (Gram-negative) MIC (µg/mL) |
| 2e | 32 | 16 |
| Ampicillin (Control) | 32 | 8 |
Table 1: MIC values of a selected triazolo[4,3-a]pyrazine derivative (2e) compared to Ampicillin.[1]
Among the tested compounds, derivative 2e demonstrated notable antibacterial activity, with an MIC of 32 µg/mL against Staphylococcus aureus and 16 µg/mL against Escherichia coli, comparable to the standard antibiotic, ampicillin.[1]
Antimycobacterial and Antibacterial Activity of 3-Benzylaminopyrazine-2-carboxamides
In another study, a series of fifteen 3-benzylaminopyrazine-2-carboxamides were synthesized and screened for their antimycobacterial and antibacterial activity.[2] Four of these compounds showed significant activity against Mycobacterium tuberculosis H37Rv, with MIC values ranging from 6 to 42 µM.[2] The most potent compound, 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide (8), exhibited an MIC of 6 µM and displayed low cytotoxicity.[2] The antibacterial screening against common bacterial strains revealed moderate activity for some compounds against Enterococcus faecalis and Staphylococcus aureus (Table 2).[2]
| Compound | Enterococcus faecalis MIC (µM) | Staphylococcus aureus MIC (µM) |
| 4 | 62.5 - 125 | 31.25 |
| 5 | 62.5 - 125 | 31.25 |
Table 2: MIC values of selected 3-benzylaminopyrazine-2-carboxamides against Gram-positive bacteria.[2]
Experimental Protocols
The following section details the methodologies employed in the in vitro screening of fluorinated pyrazine compounds for their antimicrobial activity.
Microbroth Dilution Method
The microbroth dilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[1][3]
-
Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium (e.g., Mueller Hinton Broth) to achieve a specific turbidity, corresponding to a known cell density.[3]
-
Serial Dilution: The test compounds are serially diluted in the broth medium within a 96-well microtiter plate to obtain a range of concentrations.[3]
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under specific conditions (e.g., 35±1 °C for 18-24 hours for bacteria and 48 hours for fungi).[3]
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.[3][4][5]
Determination of Minimum Bactericidal (MBC) and Fungicidal (MFC) Concentrations
Following the MIC determination, the MBC or MFC can be ascertained to evaluate the cidal activity of the compounds.
-
Subculturing: Aliquots from the wells showing no visible growth in the MIC assay are subcultured onto an appropriate agar medium.[6]
-
Incubation: The agar plates are incubated under suitable conditions to allow for the growth of any surviving microorganisms.
-
MBC/MFC Determination: The MBC or MFC is defined as the lowest concentration of the antimicrobial agent that results in a 99.9% reduction in the initial inoculum count.[6]
Potential Mechanisms of Action and Experimental Workflow
The antimicrobial activity of pyrazine derivatives is believed to occur through various mechanisms, including the inhibition of essential bacterial enzymes. Docking studies have suggested that these compounds may target DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication.[1] Other potential targets include the E. coli MurB enzyme, involved in peptidoglycan synthesis, and 14α-lanosterol demethylase in fungi.[7]
The following diagrams illustrate a typical experimental workflow for in vitro antimicrobial screening and a simplified representation of the proposed mechanism of action.
Caption: Experimental workflow for in vitro antimicrobial screening.
Caption: Proposed mechanism of action for antimicrobial activity.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. turkjps.org [turkjps.org]
- 4. Minimum inhibitory concentrations and resistance for selected antimicrobial agents (including imipenem, linezolid and tigecycline) of bacteria obtained from eye infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
comparing the efficacy of different fluorinating agents for pyrazine synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into bioactive molecules is a cornerstone of modern drug discovery, often leading to enhanced metabolic stability, binding affinity, and bioavailability. Pyrazine scaffolds are prevalent in pharmaceuticals, and their fluorination is a key strategy for molecular optimization. This guide provides an objective comparison of common electrophilic fluorinating agents for pyrazine synthesis, supported by experimental data, to aid researchers in selecting the most suitable reagent for their specific needs.
At a Glance: Comparison of Fluorinating Agents
The following table summarizes the performance of three common electrophilic fluorinating agents—Selectfluor®, N-Fluorobenzenesulfonimide (NFSI), and Silver (II) Fluoride (AgF₂)—in the synthesis of fluorinated pyrazines. While a direct comparison on identical substrates is limited in the literature, this compilation provides valuable insights into their reactivity and efficiency under various conditions.
| Fluorinating Agent | Substrate | Product | Reagent Equiv. | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation |
| Selectfluor® | 2-Amino-5-bromopyrazine | 2-Amino-5-bromo-3-fluoropyrazine | 1.2 | Acetonitrile | RT | 12 | 85 | [1] |
| NFSI | 2-(p-tolyl)pyrazine | 2-fluoro-3-(p-tolyl)pyrazine & 2-fluoro-5-(p-tolyl)pyrazine | 1.5 | MeNO₂/MeCN | 110 | 24 | 55 (mixture) | [2] |
| AgF₂ | 2-Phenylpyrazine | 2-Fluoro-6-phenylpyrazine | 3.0 | Acetonitrile | RT | 1.5 | 81 | [3][4] |
| AgF₂ | 2,5-Dimethylpyrazine | 2-Fluoro-3,6-dimethylpyrazine | 3.0 | Acetonitrile | RT | 1.5 | 75 | [5][6] |
| AgF₂ | 2-Chloropyrazine | 2-Chloro-3-fluoropyrazine & 2-Chloro-5-fluoropyrazine | 3.0 | Acetonitrile | RT | 1.5 | 60 (mixture) | [5][6] |
Note: The yields and reaction conditions are reported as found in the cited literature and may vary based on the specific substrate and experimental setup.
Reagent Profiles
Selectfluor® (F-TEDA-BF₄)
Selectfluor® is a versatile and widely used electrophilic fluorinating agent known for its high reactivity and ease of handling.[7] It is an air- and moisture-stable solid, making it convenient for routine laboratory use.[8] In the context of pyrazine synthesis, it has been shown to be effective for the fluorination of electron-rich pyrazines, such as aminopyrazines.
N-Fluorobenzenesulfonimide (NFSI)
NFSI is another common, bench-stable electrophilic fluorinating agent.[8] While generally considered less reactive than Selectfluor®, it is effective for the fluorination of a broad range of substrates.[9] For the fluorination of less activated pyrazines, transition-metal catalysis (e.g., Palladium) can be employed to facilitate the reaction.[2]
Silver (II) Fluoride (AgF₂)
AgF₂ has emerged as a highly effective reagent for the direct C-H fluorination of pyridines and diazines, including pyrazines.[5][6] This method is particularly noteworthy for its ability to fluorinate a range of substituted pyrazines at room temperature with high regioselectivity for the position adjacent to the nitrogen atom.[5][6] However, AgF₂ is a strong oxidizing agent and is sensitive to moisture, requiring careful handling.[4]
Experimental Protocols
General Workflow for Pyrazine Fluorination
The following diagram illustrates a general experimental workflow for the synthesis of fluorinated pyrazines using an electrophilic fluorinating agent.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. orgsyn.org [orgsyn.org]
- 5. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 8. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 9. brynmawr.edu [brynmawr.edu]
Comparative Analysis of 6-Fluoro-pyrazine-2-carboxylic Acid's Mechanism of Action in Antiviral Therapy
A comprehensive guide for researchers and drug development professionals on the validation of the antiviral mechanism of 6-Fluoro-pyrazine-2-carboxylic acid, contextualized through its active amide derivative, Favipiravir, and compared with alternative viral polymerase inhibitors, Remdesivir and Galidesivir.
This guide provides an in-depth comparison of the mechanism of action of this compound, primarily through the lens of its well-studied derivative, Favipiravir. The performance and mechanistic underpinnings are objectively compared with two other prominent viral RNA-dependent RNA polymerase (RdRp) inhibitors, Remdesivir and Galidesivir, supported by experimental data.
Introduction to this compound and Favipiravir
This compound is a key chemical scaffold, the amide of which is the broad-spectrum antiviral agent Favipiravir (also known as T-705).[1] Favipiravir is a prodrug that, once intracellular, is converted into its active form, favipiravir ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[2][3] This active metabolite is the entity responsible for the antiviral effect.
Mechanism of Action of Favipiravir
Favipiravir-RTP primarily targets the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[2][3] The mechanism is twofold:
-
Lethal Mutagenesis: The predominant mechanism of action is the induction of lethal mutagenesis. Favipiravir-RTP is incorporated into the nascent viral RNA strand, where it can be misread by the RdRp. This leads to an accumulation of mutations in the viral genome, ultimately resulting in a non-viable viral population.[4][5][6]
-
Chain Termination: To a lesser extent, the incorporation of Favipiravir-RTP can also lead to the premature termination of viral RNA synthesis.[6]
This dual mechanism of action contributes to its broad-spectrum activity against various RNA viruses.[1]
Alternative Viral Polymerase Inhibitors
For a comprehensive validation, it is crucial to compare Favipiravir's mechanism with that of other RdRp inhibitors.
-
Remdesivir: An adenosine nucleotide analog prodrug. Its active triphosphate form (Remdesivir-TP) is incorporated into the viral RNA chain and causes delayed chain termination, thereby halting viral replication.[7]
-
Galidesivir (BCX4430): Another adenosine analog that also acts as an RNA polymerase inhibitor. Its active triphosphate form gets incorporated into the growing viral RNA strand, leading to premature chain termination.[8][9]
Data Presentation: Comparative Performance
The following tables summarize the quantitative data from various in vitro and clinical studies, comparing the efficacy of Favipiravir, Remdesivir, and Galidesivir.
Table 1: In Vitro Efficacy against Viral RNA Polymerases (IC50)
| Compound | Virus | IC50 (µM) | Reference |
| Favipiravir-RTP | Influenza Virus | 0.341 | [10] |
| Human Norovirus | ~2.5 | [11] | |
| Remdesivir-TP | MERS-CoV | 0.032 | [12] |
| Galidesivir-TP | Dengue-2 Virus | 42 ± 12 | [13] |
| Zika Virus | 47 ± 5 | [13] |
Table 2: In Vitro Antiviral Activity in Cell Culture (EC50)
| Compound | Virus | Cell Line | EC50 (µM) | Reference |
| Favipiravir | Influenza A (H1N1) | MDCK | 0.014 - 0.55 µg/ml | [10] |
| SARS-CoV-2 | Vero E6 | 67 | [14] | |
| Remdesivir | SARS-CoV-2 | Primary human airway epithelial cells | 0.0099 | [15] |
| Galidesivir | Dengue-2 Virus | Monkey kidney-derived cells | 32.8 | [16] |
| Zika Virus | Various | 3.8 - 11.7 | [16] | |
| Lassa Virus | Vero | 43.0 | [17] | |
| Junin Virus | Vero | 42.2 | [17] |
Table 3: Evidence of Lethal Mutagenesis
| Compound | Virus Model | Observation | Reference |
| Favipiravir | Norovirus (in vivo) | 5- to 6-fold increase in mutation frequency. | [4] |
| Influenza A (H1N1) | Enrichment of G→A and C→T mutations. | [5] | |
| Remdesivir | SARS-CoV-2 | Primarily delayed chain termination. | [6] |
Table 4: Clinical Trial Outcomes - Viral Clearance
| Compound | Study/Trial | Key Finding | Reference |
| Favipiravir | COVID-19 | Showed benefits in mild to moderate cases. | [7] |
| Remdesivir | PLATCOV (COVID-19) | Accelerated oropharyngeal viral clearance by 42%. | [18][19] |
| ACTT-1 (COVID-19) | Shorter time to recovery (11 vs. 15 days for placebo). | [20] | |
| Galidesivir | Phase 1 (COVID-19) | Associated with a more rapid, dose-dependent decline in viral RNA in the respiratory tract, but no clinical efficacy benefit was observed. | [21][22] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.
In Vitro RNA-dependent RNA Polymerase (RdRp) Inhibition Assay
Objective: To determine the concentration of the active triphosphate form of the drug that inhibits 50% of the viral RdRp activity (IC50).
Protocol (General):
-
Reaction Mixture Preparation: Prepare a reaction buffer typically containing Tris-HCl (pH 8.0), KCl, MgCl2, and TCEP.[23]
-
Enzyme and Template-Primer: Incubate the recombinant viral RdRp complex (e.g., SARS-CoV-2 nsp12/nsp7/nsp8) with an annealed RNA template-primer duplex.[23]
-
Initiation of Reaction: Add a mixture of natural nucleoside triphosphates (NTPs), including one radiolabeled NTP (e.g., [α-³²P]GTP), and varying concentrations of the inhibitor (e.g., Favipiravir-RTP).
-
Incubation: Incubate the reaction mixture at a virus-specific optimal temperature (e.g., 30°C) for a defined period (e.g., 30-90 minutes).[23]
-
Quenching: Stop the reaction by adding a quenching buffer containing formamide and EDTA.[23]
-
Analysis: Denature the products by heating and resolve them using denaturing polyacrylamide gel electrophoresis (PAGE).[23]
-
Quantification: Visualize the RNA products by autoradiography and quantify the band intensities to determine the extent of inhibition at each drug concentration.
-
IC50 Calculation: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[24]
Cell-Based Antiviral Activity Assay
Objective: To determine the concentration of the drug that inhibits the viral replication in a cell culture system by 50% (EC50).
Protocol (General):
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero E6 or MDCK cells) in 96-well plates and incubate until a confluent monolayer is formed.[8][25]
-
Drug Dilution: Prepare serial dilutions of the test compound in the cell culture medium.
-
Infection: Infect the cells with the virus at a specific multiplicity of infection (MOI).[25]
-
Treatment: Immediately after infection, remove the virus inoculum and add the medium containing the different concentrations of the test compound.
-
Incubation: Incubate the plates for a period sufficient for multiple rounds of viral replication (e.g., 48-72 hours).[25]
-
Endpoint Measurement: Quantify the extent of viral replication. This can be done through various methods:
-
Plaque Reduction Assay: Staining the cell monolayer to visualize and count viral plaques.
-
Viral RNA Quantification: Extracting RNA from the supernatant and quantifying viral RNA copies using RT-qPCR.[26]
-
Cytopathic Effect (CPE) Inhibition Assay: Visually scoring the virus-induced cell death or using a cell viability assay (e.g., XTT assay).[27]
-
-
EC50 Calculation: Plot the percentage of viral inhibition against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the EC50 value.[26]
Mandatory Visualizations
Caption: Intracellular activation of Favipiravir and its dual inhibitory mechanism on viral RdRp.
Caption: Workflow for in vitro and cell-based validation of antiviral activity.
References
- 1. mdpi.com [mdpi.com]
- 2. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase [jstage.jst.go.jp]
- 3. The Significance of Remdesivir and Favipiravir Therapies to Survival of COVID-19 Patients – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Lethal Mutagenesis of RNA Viruses and Approved Drugs with Antiviral Mutagenic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. T-705 (Favipiravir) Induces Lethal Mutagenesis in Influenza A H1N1 Viruses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. biomed.papers.upol.cz [biomed.papers.upol.cz]
- 8. tandfonline.com [tandfonline.com]
- 9. dovepress.com [dovepress.com]
- 10. Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biochemical Evaluation of the Inhibition Properties of Favipiravir and 2′-C-Methyl-Cytidine Triphosphates against Human and Mouse Norovirus RNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The antiviral compound remdesivir potently inhibits RNA-dependent RNA polymerase from Middle East respiratory syndrome coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Remdesivir: A Review in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. Clinical Antiviral Efficacy of Remdesivir in Coronavirus Disease 2019: An Open-Label, Randomized Controlled Adaptive Platform Trial (PLATCOV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. jwatch.org [jwatch.org]
- 21. firstwordpharma.com [firstwordpharma.com]
- 22. BioCryst Provides Update on Galidesivir Program [globenewswire.com]
- 23. biorxiv.org [biorxiv.org]
- 24. researchgate.net [researchgate.net]
- 25. journals.asm.org [journals.asm.org]
- 26. Favipiravir strikes the SARS-CoV-2 at its Achilles heel, the RNA polymerase | bioRxiv [biorxiv.org]
- 27. selleckchem.com [selleckchem.com]
Structure-Activity Relationship of Substituted Pyrazine-2-Carboxamides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazine-2-carboxamide scaffold is a versatile pharmacophore that has been extensively explored in medicinal chemistry, leading to the development of compounds with a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted pyrazine-2-carboxamides across various therapeutic targets, supported by experimental data and detailed methodologies.
Antitubercular Activity
Pyrazinamide, a pyrazine-2-carboxamide derivative, is a cornerstone of first-line tuberculosis treatment. Research has focused on modifying this core structure to enhance efficacy and overcome resistance. Key SAR observations indicate that substitutions on both the pyrazine ring and the amide nitrogen are crucial for potent antitubercular activity.
Key Findings:
-
Substitution at C5 and C6 of the pyrazine ring: The introduction of a chlorine atom at the C6 position and a tert-butyl group at the C5 position on the pyrazine ring has been shown to increase antitubercular activity.[1][2]
-
Amide Substituents: Aromatic substituents on the amide nitrogen significantly influence activity. For instance, an N-(3-iodo-4-methylphenyl) group has demonstrated high potency against Mycobacterium tuberculosis.[3] The presence of a benzyl group, particularly with electron-donating substituents like a 4-methoxy group, has also resulted in significant antimycobacterial activity.[1]
-
Lipophilicity: A correlation between increased lipophilicity and higher antitubercular activity has been observed in some series of these compounds.[4]
Table 1: Antitubercular Activity of Substituted Pyrazine-2-carboxamides against M. tuberculosis H37Rv
| Compound | R1 | R2 | R3 | Activity (MIC/IC90 in µg/mL) | Reference |
| Pyrazinamide | H | H | H | 6.25 - 20 | [2][3] |
| 1 | H | H | 3-iodo-4-methylphenyl | < 2.0 (MIC) | [3] |
| 2 | tert-butyl | Cl | 3-iodo-4-methylphenyl | 0.819 (IC90) | [2][3] |
| 3 | tert-butyl | Cl | 4-methoxybenzyl | 6.25 (MIC) | [1] |
| 4 | H | Cl | 3,4-dichlorophenyl | 61% inhibition at 6.25 | |
| 5 | tert-butyl | Cl | 3,5-dibromo-4-hydroxyphenyl | 72% inhibition | [4] |
Antifungal Activity
Certain substituted pyrazine-2-carboxamides have demonstrated promising activity against various fungal strains, with the SAR revealing specific structural requirements for potent inhibition.
Key Findings:
-
Optimal Substitutions: A 5-tert-butyl-6-chloro substitution on the pyrazine ring combined with an N-(4-methyl-1,3-thiazol-2-yl) group on the carboxamide showed the highest antifungal effect against Trichophyton mentagrophytes.[4] Another potent compound featured a 5-chloro-N-(3-trifluoromethylbenzyl) substitution pattern.[1]
Table 2: Antifungal Activity of Substituted Pyrazine-2-carboxamides
| Compound | R1 | R2 | R3 | Fungal Strain | Activity (MIC in µmol/mL) | Reference |
| 6 | tert-butyl | Cl | 4-methyl-1,3-thiazol-2-yl | Trichophyton mentagrophytes | 31.25 | [4] |
| 7 | H | Cl | 3-trifluoromethylbenzyl | Trichophyton mentagrophytes | 15.62 | [1] |
Anticancer Activity: FGFR Inhibition
A series of 3-amino-pyrazine-2-carboxamide derivatives have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are crucial targets in cancer therapy.
Key Findings:
-
Core Structure: The 3-amino-pyrazine-2-carboxamide core is essential for activity.
-
Amide Substituent: An N-(3,5-dihydroxyphenyl) group on the carboxamide was found to be a key feature for potent FGFR inhibition.
-
SAR Exploration: Structure-activity relationship studies led to the identification of a pan-FGFR inhibitor that effectively blocked the activation of FGFR and its downstream signaling pathways at submicromolar concentrations. This compound also showed potent antitumor activity in various cancer cell lines with FGFR abnormalities.
Table 3: In Vitro Activity of a Lead FGFR Inhibitor
| Compound | Target | IC50 (nM) | Reference |
| 18i (from cited research) | FGFR1 | Favorable (submicromolar) | |
| FGFR2 | Favorable (submicromolar) | ||
| FGFR3 | Favorable (submicromolar) | ||
| FGFR4 | Favorable (submicromolar) |
Below is a diagram illustrating the general signaling pathway of FGFR, which can be inhibited by these pyrazine-2-carboxamide derivatives.
Caption: FGFR signaling pathway and point of inhibition.
Photosynthesis Inhibition
Several substituted pyrazine-2-carboxamides have been found to inhibit the photosynthetic electron transport in spinach chloroplasts.
Key Findings:
-
Active Substitutions: The most active inhibitors of the oxygen evolution rate were found to be 5-tert-butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)-pyrazine-2-carboxamide and 5-tert-butyl-6-chloro-N-(1,3-thiazol-2-yl)-pyrazine-2-carboxamide.[4]
-
Lipophilicity and Electron-Withdrawing Effects: The inhibitory activity is dependent on both the lipophilicity of the compounds and the electron-withdrawing effects of the substituents.
Table 4: Photosynthesis Inhibition by Substituted Pyrazine-2-carboxamides
| Compound | R1 | R2 | R3 | Activity (IC50 in µmol/L) | Reference |
| 8 | tert-butyl | Cl | 5-bromo-2-hydroxyphenyl | 41.9 | [4] |
| 9 | tert-butyl | Cl | 1,3-thiazol-2-yl | 49.5 | [4] |
| 10 | tert-butyl | Cl | N-benzyl | 7.4 | [1] |
| 11 | tert-butyl | Cl | 4-chlorobenzyl | 13.4 | [1] |
Anti-trypanosomal Activity
Quantitative structure-activity relationship (QSAR) studies on 6-arylpyrazine-2-carboxamides have identified key structural features for their inhibitory activity against Trypanosoma brucei.
Key Findings:
-
Structural Correlation: The presence of an N-sec-butylformamide and a substituted benzene ring correlates with the inhibitory activity against Trypanosoma brucei.
Experimental Protocols
General Synthesis of Substituted Pyrazine-2-carboxamides
The general synthetic route for the preparation of substituted pyrazine-2-carboxamides is depicted below.
Caption: General synthesis of pyrazine-2-carboxamides.
Procedure:
-
A substituted pyrazine-2-carboxylic acid is refluxed with thionyl chloride, often in an inert solvent like toluene, to form the corresponding pyrazine-2-carbonyl chloride.[5]
-
The excess thionyl chloride is removed under vacuum.[2]
-
The resulting acid chloride is then condensed with a variety of ring-substituted amines to yield the final substituted pyrazine-2-carboxamide derivatives.[4][5]
In Vitro Antimycobacterial Activity Assay (Microplate Alamar Blue Assay - MABA)
-
Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC.
-
The compounds to be tested are dissolved in DMSO to prepare stock solutions.
-
The assay is performed in a 96-well microplate. Each well contains the bacterial suspension and the test compound at various concentrations.
-
Pyrazinamide is used as a standard drug for comparison.[5]
-
The plates are incubated at 37°C for a specified period.
-
Alamar Blue reagent is added to each well, and the plates are re-incubated.
-
A color change from blue to pink indicates bacterial growth. The minimal inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents this color change.
Photosynthesis Inhibition Assay (Spinach Chloroplasts)
-
The rate of oxygen evolution is measured using a Clark-type oxygen electrode.
-
The reaction mixture contains isolated chloroplasts, a buffer solution, and an artificial electron acceptor (e.g., 2,6-dichlorophenol-indophenol - DCPIP).
-
The test compounds are added to the reaction mixture at various concentrations.
-
The mixture is illuminated, and the rate of oxygen evolution is monitored.
-
The concentration of the compound that causes 50% inhibition of the oxygen evolution rate (IC50) is determined.[4]
In Vitro Anti-trypanosomal Activity Assay (Alamar Blue Assay)
-
Trypanosoma brucei bloodstream forms are cultured in HMI-9 medium.
-
The assay is conducted in 96-well plates, with each well containing the parasite culture and the test compound at different concentrations.
-
The plates are incubated for a set period (e.g., 24-72 hours).
-
Alamar Blue reagent is added to each well, and the plates are incubated further.
-
The fluorescence is measured (excitation ~530 nm, emission ~590 nm). A decrease in fluorescence compared to the control indicates inhibition of parasite growth.[8]
-
The IC50 value, the concentration of the compound that inhibits parasite growth by 50%, is calculated.[8]
Structure-Activity Relationship Logic
The exploration of the SAR for pyrazine-2-carboxamides follows a logical workflow to identify key structural features that govern their biological activity.
Caption: Workflow for SAR evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted N-Phenylpyrazine-2-carboxamides: Synthesis and Antimycobacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. jocpr.com [jocpr.com]
- 6. Spinach Chloroplast Lab Report - 1106 Words | Bartleby [bartleby.com]
- 7. amherst.edu [amherst.edu]
- 8. Screening and Identification of Inhibitors of Trypanosoma brucei Cathepsin L with Antitrypanosomal Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of Antitubercular Agents: A Comparative Analysis of Pyrazine Derivatives
A deep dive into the structure-activity relationships and antimycobacterial efficacy of novel pyrazinamide analogs reveals promising candidates in the fight against tuberculosis. This guide synthesizes recent findings on pyrazine derivatives, offering a comparative analysis of their in vitro activities, experimental protocols, and potential mechanisms of action.
Tuberculosis (TB) remains a formidable global health challenge, necessitating the development of new and more effective therapeutic agents. Pyrazinamide (PZA), a cornerstone of first-line anti-TB treatment, has inspired the exploration of a vast chemical space of pyrazine derivatives.[1][2][3] This comparison guide provides a detailed overview of the antitubercular activity of various pyrazine derivatives, drawing upon recent experimental data to inform researchers, scientists, and drug development professionals.
Comparative Antitubercular Activity
The antimycobacterial efficacy of pyrazine derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of Mycobacterium tuberculosis (Mtb). Recent studies have identified several derivatives with potent activity, often exceeding that of the parent drug, pyrazinamide.
Below is a compilation of quantitative data from various studies, highlighting the in vitro activity of selected pyrazine derivatives against the H37Rv strain of M. tuberculosis.
| Compound Class | Representative Compound(s) | MIC (µg/mL) | IC50 (µM) | IC90 (µM) | Key Findings | Reference |
| Pyrazine-1,3,4-Oxadiazole Analogs | 2e, 2f, 2n | 3.13 - 12.5 | - | - | Halogen substitutions enhance lipophilicity and target interactions. Compound 2f shows strong binding affinity for the DprE1 enzyme. | |
| Pyrazine and 1,2,4-Triazole Hybrids | T4, T5, T6, T11, T14, T15, T16, T18 | ≤21.25 µM (MIC) | - | - | Eight compounds demonstrated noteworthy activity against Mtb. In silico studies suggest DprE1 as a potential target. | [3][4] |
| Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide Derivatives | 6a, 6e, 6h, 6j, 6k, 7e | - | 1.35 - 2.18 | 3.73 - 4.00 | Compounds exhibited significant activity against M. tuberculosis H37Ra and were non-toxic to human cells. | [2] |
| Pyrazine-based Hydrazide/Hydrazones | 8a, 8b, 8c, 8d, 14b, 18 | ≤6.25 | - | - | Six compounds displayed significant activity, with pantothenate synthetase suggested as a possible target. | [5] |
| N-phenyl pyrazine-2-carboxamide Derivatives | 7i, 7l | <2 (mg/L) | - | IC90 = 0.819 µg/mL (for a related compound) | Iodine substitution on the benzene ring was important for antimycobacterial activity. | [6] |
| Pyrazinamide Derivatives with Alkyl Chains/Six-membered Rings | 1f | 8.0 | - | - | Derivative 1f showed the best antibacterial activity (99.6%) among the synthesized compounds. | [7][8] |
| Pyrrolo[1,2-a]pyrazine Incorporated Indolizine Derivatives | 7c, 7d, 7f, 7g, 7i, 7j, 7k | 1.6 | - | - | Several compounds were very potent against M. tuberculosis H37Rv. | [9] |
| 5-methylpyrazine-2-carbohydrazide derivatives | PM series | - | - | - | Seven compounds showed remarkable anti-tubercular activity. | [10] |
Understanding the Mechanism of Action
Pyrazinamide itself is a prodrug that requires conversion to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase.[1][11] POA is thought to have multiple targets, including disrupting membrane potential and inhibiting fatty acid synthase I.[1][12][13] Resistance to pyrazinamide is most commonly associated with mutations in the pncA gene, which encodes for pyrazinamidase.[14]
The diverse mechanisms of action of pyrazinamide and its derivatives are a key area of research. Some novel derivatives are being designed to bypass the conventional activation pathway of pyrazinamide, potentially offering activity against PZA-resistant strains. For instance, in silico studies on pyrazine-1,3,4-oxadiazole analogs and pyrazine-triazole hybrids suggest that the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a key enzyme in the synthesis of the mycobacterial cell wall, may be a target.[3][15]
Figure 1: Simplified signaling pathway of Pyrazinamide's mechanism of action.
Experimental Protocols: A Closer Look
The evaluation of antitubercular activity relies on standardized and reproducible experimental protocols. The Microplate Alamar Blue Assay (MABA) is a commonly employed method for determining the MIC of compounds against M. tuberculosis.[15][9][16]
Detailed Methodology for Microplate Alamar Blue Assay (MABA):
-
Preparation of Mycobacterial Culture: Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, and catalase) and glycerol. The culture is incubated at 37°C until it reaches the log phase of growth.
-
Compound Preparation: The pyrazine derivatives to be tested are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions. Serial dilutions of the compounds are then prepared in 96-well microplates.
-
Inoculation: The mycobacterial culture is diluted to a standardized concentration, and a specific volume is added to each well of the microplate containing the test compounds. Control wells containing only the bacterial culture (positive control) and wells with only medium (negative control) are also included.
-
Incubation: The plates are incubated at 37°C for a period of 5-7 days.
-
Addition of Alamar Blue: After the incubation period, a solution of Alamar Blue (resazurin) is added to each well. Alamar Blue is a redox indicator that is blue in its oxidized state and turns pink in its reduced state, which occurs in the presence of viable, metabolically active cells.
-
Reading and Interpretation: The plates are incubated for another 12-24 hours, and the color change is observed. The MIC is determined as the lowest concentration of the compound that prevents the color change from blue to pink, indicating the inhibition of mycobacterial growth.
Figure 2: A step-by-step workflow of the Microplate Alamar Blue Assay.
Structure-Activity Relationship (SAR) Insights
The chemical structure of pyrazine derivatives plays a crucial role in their antimycobacterial activity. The pyrazine ring is considered essential for activity.[17] Modifications to the carboxamide side chain and substitutions on the pyrazine ring have been extensively explored to enhance potency and overcome resistance.
Key SAR observations include:
-
Lipophilicity: Increasing the lipophilicity of the molecule, often through the addition of halogen atoms or bulky alkyl groups, can enhance cell wall penetration and improve activity.[15]
-
Side Chain Modifications: The amide group of pyrazinamide is a common site for modification. Replacing it with other functional groups, such as hydrazones or incorporating it into larger heterocyclic systems, has led to potent new derivatives.[5]
-
Bioisosteric Replacement: Replacing parts of the pyrazinamide scaffold with bioisosteres, which are substituents with similar physical or chemical properties, is a strategy to improve efficacy and pharmacokinetic properties.[3][8]
Figure 3: Logical relationship of Structure-Activity Relationship (SAR) in pyrazine derivatives.
The continued exploration of pyrazine derivatives holds significant promise for the development of novel antitubercular agents. By leveraging the insights from comparative analyses and detailed experimental evaluations, the scientific community can accelerate the discovery of more potent and safer drugs to combat the global threat of tuberculosis.
References
- 1. Pyrazinamide - Wikipedia [en.wikipedia.org]
- 2. Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and biological evaluation of novel hybrid compounds bearing pyrazine and 1,2,4-triazole analogues as potent antitubercular agents - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D3PM00054K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Novel pyrazine based anti-tubercular agents: Design, synthesis, biological evaluation and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. researchgate.net [researchgate.net]
- 11. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]
- 12. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. Mechanisms of Pyrazinamide Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, Biological Evaluation, and Computational Studies of Pyrazine-1,3,4-Oxadiazole Analogs as Potential Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. docsity.com [docsity.com]
A Comparative Analysis of the Antifungal Potential of Pyrazine-2-Carboxylic Acid Amides
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel antifungal agents, pyrazine-2-carboxylic acid amides have emerged as a promising scaffold. This guide provides a comparative assessment of the antifungal properties of various derivatives of this compound class, drawing upon available experimental data. While specific data on 6-Fluoro-pyrazine-2-carboxylic acid amides is not extensively available in the public domain, this guide will focus on structurally related analogs to provide a valuable reference for researchers in the field. The antifungal activity is compared against established antifungal drugs to benchmark their potential.
Comparative Antifungal Activity
The antifungal efficacy of various pyrazine-2-carboxylic acid amide derivatives has been evaluated against several pathogenic fungal strains. The data, presented in terms of Minimum Inhibitory Concentration (MIC), is summarized below. A lower MIC value indicates higher antifungal potency.
Table 1: In Vitro Antifungal Activity of Pyrazine Carboxamide Derivatives against Candida albicans
| Compound | MIC (µg/mL) | Reference Antifungal | MIC (µg/mL) |
| Pyrazine-2-carboxylic acid (pyridin-2-yl)-amide | < 6.25 | Fluconazole | 6.25 |
| Pyrazine-2-carboxylic acid (5-chloro-pyridin-2-yl)-amide | 12.5 | Fluconazole | 6.25 |
| Pyrazine-2-carboxylic acid (4-methyl-pyridin-2-yl)-amide | 25 | Fluconazole | 6.25 |
| 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide | 125 µmol/L | - | - |
Data for pyrazine-2-carboxylic acid amides is sourced from a study on pyrazine carboxamide derivatives[1]. Data for the chlorinated derivative is from a separate study[2].
Table 2: In Vitro Antifungal Activity of Pyrazine Carboxamide Derivatives against Aspergillus niger
| Compound | Activity Level | Reference Antifungal |
| Pyrazine-2-carboxylic acid (pyridin-2-yl)-amide | ++ | Fluconazole |
| Pyrazine-2-carboxylic acid (5-chloro-pyridin-2-yl)-amide | ++ | Fluconazole |
| Pyrazine-2-carboxylic acid (4-methyl-pyridin-2-yl)-amide | + | Fluconazole |
| 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide | - | - |
Activity is qualitatively reported as: ++ (Very good), + (Good), - (No activity)[1].
Table 3: Antifungal Activity of 6-Substituted Amiloride Analogs (Pyrazine Core) against Cryptococcus neoformans
| Compound | MIC (µg/mL) | MFC (µg/mL) |
| 6-(2-benzofuran) HMA analog | 16 | 16 |
| 5-piperidine-6-(2-benzofuran) analog | 16 | 16 |
| 4-CF3-phenyl HMA analog | 16 | 16 |
HMA: 5-(N,N-hexamethylene)amiloride. MFC stands for Minimum Fungicidal Concentration. Data is sourced from a study on amiloride analogs[3][4].
Experimental Protocols
The following protocols are based on standardized methods for antifungal susceptibility testing and are representative of the methodologies used in the cited studies.
1. Broth Microdilution Method for Yeasts (e.g., Candida albicans)
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast isolates.[5][6][7][8]
-
Inoculum Preparation:
-
Yeast isolates are subcultured on Sabouraud Dextrose Agar (SDA) and incubated at 35°C for 24-48 hours to ensure purity and viability.
-
A few colonies are transferred to a sterile saline solution.
-
The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
The inoculum is further diluted in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Assay Procedure:
-
The test compounds and reference antifungals are serially diluted in RPMI-1640 medium in a 96-well microtiter plate.
-
Each well is inoculated with the prepared fungal suspension.
-
A growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only) are included.
-
The plates are incubated at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.
-
2. Disc Diffusion Method for Fungi
This method provides a qualitative assessment of antifungal activity.
-
Inoculum Preparation:
-
A standardized fungal inoculum is prepared as described for the broth microdilution method.
-
The inoculum is evenly spread onto the surface of an agar plate (e.g., Mueller-Hinton agar supplemented with glucose).
-
-
Assay Procedure:
-
Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface.
-
A disc with the solvent used to dissolve the compound serves as a negative control, and a disc with a standard antifungal (e.g., fluconazole) is used as a positive control.
-
The plates are incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
The diameter of the zone of growth inhibition around each disc is measured. A larger zone of inhibition indicates greater antifungal activity.
-
Visualizations
Experimental Workflow for Antifungal Susceptibility Testing
Caption: Workflow of the Broth Microdilution Method.
Logical Relationship of Structure and Antifungal Activity
Caption: Factors influencing antifungal activity.
References
- 1. jocpr.com [jocpr.com]
- 2. Synthesis, Antimycobacterial, Antifungal and Photosynthesis-Inhibiting Activity of Chlorinated N-phenylpyrazine-2-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Antifungal activity of 6-substituted amiloride and hexamethylene amiloride (HMA) analogs [frontiersin.org]
- 4. Antifungal activity of 6-substituted amiloride and hexamethylene amiloride (HMA) analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Hepatotoxicity of Fluorinated Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hepatotoxicity of various fluorinated carboxylic acids (FCAs), a class of compounds with widespread industrial applications and emerging health concerns. This document summarizes key experimental findings, details methodologies from pivotal studies, and visualizes relevant biological pathways to support informed research and development decisions.
Quantitative Data Summary
The following table summarizes the in vivo hepatotoxic effects of different fluorinated carboxylic acids based on studies in male mice.
| Compound | Dose | Exposure Duration | Key Hepatotoxic Effects | Reference |
| Perfluorooctanoic acid (PFOA) | 10 mg/kg/d | 28 days | Significant increase in relative liver weight, hepatomegaly, karyolysis, decrease in urea cycle-related enzyme protein levels. | [1][2] |
| 6:2 Fluorotelomer carboxylic acid (6:2 FTCA) | 5 mg/kg/day | 28 days | No obvious liver injury, fewer significantly altered genes (39) compared to 6:2 FTSA. Exhibited weak hepatotoxicity. | [3][4] |
| Perfluorobutanoic acid (PFBA) | Up to 10 ppm | 96 hours | Lower toxicity than PFOA. Caused localized lipid droplet accumulation in a zebrafish liver cell line. | [5] |
| Perfluorohexanoic acid (PFHxA) | Up to 10 ppm | 96 hours | Lower toxicity than PFOA in a zebrafish liver cell line. | [5] |
| Perfluoropolyether carboxylic acids (PFO2HxA, PFO3OA) | Up to 10 mg/kg/d | 28 days | Did not induce marked increases in relative liver weight and showed almost no accumulation in the liver or serum. | [1][2] |
| Perfluoropolyether carboxylic acid (PFO4DA) | 2 and 10 mg/kg/d | 28 days | Significantly increased relative liver weight, though to a lesser degree than PFOA. Induced urea cycle disorder and led to 198 differentially expressed liver genes at 10 mg/kg/d. | [1][2] |
Note: Direct comparison of toxicity should be made with caution due to variations in experimental models and conditions.
Key Signaling Pathways in FCA-Induced Hepatotoxicity
Studies suggest that the hepatotoxicity of many fluorinated carboxylic acids is mediated through the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARα.[6][7] Activation of PPARα in rodents leads to peroxisome proliferation, altered lipid metabolism, and can contribute to liver enlargement.[8] However, the relevance of this pathway to humans is a subject of ongoing research, with some studies suggesting that human liver cells are less responsive to PPARα activation by these compounds.[7]
Another identified mechanism of hepatotoxicity, particularly for compounds like PFOA and its alternative PFO4DA, involves the disruption of the urea cycle.[1][2] This can lead to an accumulation of ammonia, which is toxic to the brain and can contribute to hepatic encephalopathy.
The following diagram illustrates a generalized experimental workflow for assessing the in vivo hepatotoxicity of fluorinated carboxylic acids.
Caption: In vivo hepatotoxicity assessment workflow.
Experimental Protocols
In Vivo Hepatotoxicity Assessment in Mice
This protocol is a synthesized representation based on methodologies described in the cited literature.[1][2][3][4]
1. Animal Model:
-
Species: Male C57BL/6 mice.
-
Age: Typically 6-8 weeks old at the start of the study.
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle, and ad libitum access to food and water.
2. Dosing:
-
Test Compounds: Fluorinated carboxylic acids dissolved in a suitable vehicle (e.g., 0.5% Tween-20 in deionized water).
-
Administration: Daily oral gavage.
-
Dosage: Varies depending on the compound, for example, 5 mg/kg/day for 6:2 FTCA or a range of 0.4, 2, or 10 mg/kg/day for PFOA and its alternatives.[2][3][4]
-
Duration: Typically 28 days.
3. In-life Observations:
-
Daily monitoring of clinical signs of toxicity.
-
Weekly measurement of body weight and food and water consumption.
4. Terminal Procedures:
-
At the end of the dosing period, mice are euthanized.
-
Blood is collected for serum biochemistry analysis (e.g., alanine aminotransferase (ALT), aspartate aminotransferase (AST)).
-
The liver is excised, weighed, and portions are collected for histopathological examination, gene expression analysis (e.g., RNA sequencing), and protein analysis (e.g., Western blotting).
5. Histopathology:
-
Liver tissues are fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).
-
Sections are examined microscopically for signs of liver injury, such as inflammation, necrosis, and changes in cell morphology.[4]
6. Gene and Protein Expression Analysis:
-
Total RNA is extracted from liver tissue for gene expression profiling, often using RNA sequencing to identify differentially expressed genes.
-
Protein is extracted for Western blot analysis to quantify the levels of specific proteins involved in relevant pathways (e.g., PPARs, urea cycle enzymes).
In Vitro Cytotoxicity Assessment
This protocol is a generalized representation based on in vitro studies.[5][6]
1. Cell Culture:
-
Cell Line: Human hepatocarcinoma cell lines (e.g., HepG2) or zebrafish liver cell lines are commonly used.[5][6]
-
Culture Conditions: Cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
2. Compound Exposure:
-
Cells are seeded in multi-well plates and allowed to attach.
-
The culture medium is then replaced with a medium containing various concentrations of the test fluorinated carboxylic acids.
-
Exposure Duration: Typically ranges from 24 to 96 hours.
3. Cytotoxicity Assays:
-
Cell Viability: Assessed using methods like the MTT or WST-1 assay, which measure mitochondrial activity.[9]
-
Membrane Integrity: Lactate dehydrogenase (LDH) release into the culture medium is measured to assess cell membrane damage.
4. Mechanistic Studies:
-
Gene Expression: Changes in the expression of target genes (e.g., PPARα and its target genes) are measured using quantitative real-time PCR (qRT-PCR).
-
Lipid Accumulation: Staining with dyes like Oil Red O or Nile Red can be used to visualize and quantify intracellular lipid droplets.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative Hepatotoxicity of Novel PFOA Alternatives (Perfluoropolyether Carboxylic Acids) on Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative hepatotoxicity of 6:2 fluorotelomer carboxylic acid and 6:2 fluorotelomer sulfonic acid, two fluorinated alternatives to long-chain perfluoroalkyl acids, on adult male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. experts.illinois.edu [experts.illinois.edu]
- 6. In vitro toxicological characterization of perfluorinated carboxylic acids with different carbon chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. experts.umn.edu [experts.umn.edu]
- 8. Adverse Effects of Perfluorooctane Sulfonate on the Liver and Relevant Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of in vitro hepatotoxic potencies of a series of perfluoroalkyl substances (PFASs) based on gene expression changes in HepaRG liver cells - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Heats: Microwave-Assisted vs. Conventional Synthesis of Pyrazine Derivatives
A comprehensive comparison for researchers, scientists, and drug development professionals on the efficiency and methodologies of microwave-assisted and conventional heating in the synthesis of pyrazine derivatives, complete with experimental data and detailed protocols.
The synthesis of pyrazine derivatives, a critical scaffold in medicinal chemistry and materials science, has traditionally relied on conventional heating methods. However, the advent of microwave-assisted organic synthesis (MAOS) has presented a compelling alternative, promising accelerated reaction times and improved yields. This guide provides an objective comparison of these two heating techniques for pyrazine derivative synthesis, supported by experimental data and detailed methodologies to aid researchers in selecting the optimal approach for their specific needs.
Performance Comparison: A Quantitative Overview
Microwave-assisted synthesis consistently demonstrates significant advantages in terms of reaction speed and often provides comparable or even superior yields compared to conventional heating methods. The data presented below, collated from various studies on the synthesis of pyrazine and structurally related heterocyclic compounds, highlights these key differences.
| Product Type | Heating Method | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Diarylpyrimidine Derivatives | Microwave-Assisted | 10 minutes | 250 | 72 | [1] |
| Conventional Heating | 24 hours | Reflux | 80 | [1] | |
| Pyrazoline Derivatives | Microwave-Assisted | 2 - 12 minutes | Not Specified | High | [2] |
| Conventional Heating | Several hours | Reflux | Moderate to High | [2] | |
| Pyrazolopyrimidine Derivatives | Microwave-Assisted | 4 minutes | 100 | 80 - 95 | [3] |
| Conventional Heating | 60 minutes | 100 | Lower than MW | [3] | |
| Quinoline Derivatives | Microwave-Assisted | 3 - 4 minutes | 80 | 50 - 80 | [3] |
| Conventional Heating | 3 hours to overnight | Reflux | Lower than MW | [3] |
The Underlying Principles: A Tale of Two Heating Mechanisms
The stark contrast in performance between these two methods stems from their fundamental heating mechanisms.
Conventional heating relies on the transfer of thermal energy from an external source through the walls of the reaction vessel to the solvent and finally to the reactants. This process of conduction and convection is often slow and can lead to uneven heating, with the vessel walls being significantly hotter than the bulk of the reaction mixture.
In contrast, microwave-assisted heating utilizes the ability of polar molecules (solvents and reactants) to absorb microwave energy directly and convert it into heat. This "in-core" heating is rapid and uniform, leading to a dramatic reduction in reaction times and often minimizing the formation of side products that can occur with prolonged exposure to high temperatures in conventional methods.
Experimental Protocols: A Practical Guide
The following are representative experimental protocols for the synthesis of pyrazine derivatives using both microwave-assisted and conventional heating methods. These are generalized procedures and may require optimization for specific substrates.
Microwave-Assisted Synthesis of 2,3,5,6-Tetrasubstituted Pyrazines
This protocol is a general guideline for the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound under microwave irradiation.
Materials:
-
1,2-Diamine (e.g., ethylenediamine)
-
1,2-Dicarbonyl compound (e.g., diacetyl)
-
Ethanol
-
Microwave reactor vial (10 mL) with a magnetic stir bar
-
Microwave reactor
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the 1,2-diamine (1.0 mmol) and the 1,2-dicarbonyl compound (1.0 mmol).
-
Add ethanol (3 mL) to the vial.
-
Seal the vial with a cap.
-
Place the vial in the cavity of the microwave reactor.
-
Irradiate the reaction mixture at a constant power of 150 W with a temperature limit of 120°C for 5-10 minutes.
-
After the irradiation is complete, allow the vial to cool to room temperature.
-
The reaction mixture can then be concentrated under reduced pressure, and the crude product purified by column chromatography or recrystallization.
Conventional Heating Synthesis of 2,3,5,6-Tetrasubstituted Pyrazines
This protocol describes a typical reflux procedure for the synthesis of tetrasubstituted pyrazines.
Materials:
-
1,2-Diamine (e.g., ethylenediamine)
-
1,2-Dicarbonyl compound (e.g., diacetyl)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,2-diamine (1.0 mmol) and the 1,2-dicarbonyl compound (1.0 mmol) in ethanol (10 mL).
-
Attach a reflux condenser to the flask.
-
Heat the reaction mixture to reflux using a heating mantle or an oil bath, with vigorous stirring.
-
Maintain the reaction at reflux for 4-8 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography or recrystallization.
Experimental Workflow Visualization
The general workflow for both synthetic approaches can be visualized as follows:
Conclusion
For the synthesis of pyrazine derivatives, microwave-assisted heating presents a clear advantage in terms of significantly reduced reaction times and often improved yields when compared to conventional heating methods. The direct and efficient energy transfer in MAOS not only accelerates the chemical transformation but can also lead to cleaner reactions with fewer byproducts. While conventional heating remains a viable and accessible method, the evidence strongly suggests that for rapid and efficient synthesis of pyrazine libraries, particularly in a drug discovery and development context, microwave-assisted synthesis is the superior methodology. Researchers are encouraged to consider the adoption of MAOS to enhance their synthetic efficiency and throughput.
References
- 1. revistas.javeriana.edu.co [revistas.javeriana.edu.co]
- 2. Microwave-Assisted Synthesis of Some 3,5-Arylated 2-Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of Analytical Methods for the Quantification of 6-Fluoro-pyrazine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methods for the quantification of 6-Fluoro-pyrazine-2-carboxylic acid, a key intermediate in pharmaceutical synthesis. Due to a lack of published, validated methods specifically for this analyte, this document outlines proposed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) methods. The performance data and protocols are based on established methods for analogous compounds, such as other pyrazine derivatives, fluorinated aromatic carboxylic acids, and various organic acids.[1][2] These recommendations serve as a robust starting point for method development and validation in a research or quality control setting.
Data Presentation: Comparison of Proposed Analytical Methods
The following table summarizes the anticipated performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of this compound. The values are extrapolated from validated methods for similar aromatic and fluorinated carboxylic acids.
| Parameter | HPLC-UV | LC-MS/MS | Source (Analogous Compounds) |
| Linearity (R²) | > 0.999 | > 0.99 | [3][4] |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | [3][4][5] |
| Precision (%RSD) | < 5% | < 15% | [3][4][5] |
| Limit of Detection (LOD) | ~0.02 - 0.1 µg/mL | ~0.01 - 1 ng/mL | [5][6] |
| Limit of Quantification (LOQ) | ~0.05 - 0.5 µg/mL | ~0.05 - 5 ng/mL | [3][4][7] |
| Throughput | Moderate | High | General Knowledge |
| Selectivity | Moderate (Potential for interference) | High (Based on mass-to-charge ratio) | General Knowledge |
| Cost | Lower | Higher | [3][4] |
Experimental Protocols
The following sections detail generalized experimental protocols that can be adapted and optimized for the quantification of this compound.
Proposed HPLC-UV Method
This method is suitable for quantifying higher concentrations of the analyte and is a cost-effective option for routine analysis.[3][4]
a. Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard and sample in a suitable diluent (e.g., a mixture of water and acetonitrile or methanol) to a known concentration.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
b. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]
-
Mobile Phase: Isocratic or gradient elution using a mixture of acidified water (e.g., 0.1% formic or phosphoric acid) and an organic solvent like acetonitrile or methanol. A typical starting point could be 80:20 (v/v) acidified water:acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 - 40 °C.[9]
-
Detection Wavelength: UV detection at approximately 210-220 nm, where carboxylic acids typically absorb, or at a specific maximum absorbance wavelength determined by scanning the analyte.[9]
-
Injection Volume: 10 µL.
c. Validation Parameters to Evaluate:
-
Specificity: Analyze blank samples and known related compounds to ensure no interfering peaks at the retention time of the analyte.
-
Linearity: Analyze a minimum of five concentrations across the expected sample concentration range.
-
Accuracy: Perform recovery studies by spiking a known amount of analyte into a blank matrix.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing replicate samples.
-
LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Proposed LC-MS/MS Method
This method provides higher sensitivity and selectivity, making it ideal for trace-level quantification or analysis in complex matrices.[10]
a. Sample Preparation:
-
Follow the same initial steps as for HPLC-UV for preparing stock solutions and calibration standards. Due to the high sensitivity, concentrations will be significantly lower.
-
For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering components.[11]
-
An internal standard (ideally, a stable isotope-labeled version of the analyte) should be added to all samples and standards to improve accuracy and precision.[12][13]
b. Chromatographic Conditions:
-
Column: C18 or HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.8 µm particle size).[14]
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
A gradient elution is typical, starting with a high aqueous percentage and increasing the organic phase percentage over time.[14]
-
-
Flow Rate: 0.2 - 0.4 mL/min.[14]
-
Column Temperature: 40 °C.[14]
-
Injection Volume: 1 - 5 µL.[14]
c. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI), likely in negative mode to deprotonate the carboxylic acid.[10]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion (Q1) will be the deprotonated molecule [M-H]⁻. The product ion (Q3) will be a characteristic fragment generated by collision-induced dissociation. These transitions must be determined by infusing a standard solution of this compound.
-
Optimization: Optimize ion source parameters (e.g., capillary voltage, source temperature) and collision energy for the specific MRM transition to maximize signal intensity.
d. Validation Parameters to Evaluate:
-
In addition to the parameters listed for HPLC-UV, matrix effects should be thoroughly investigated by comparing the analyte response in a pure solvent versus a post-extraction spiked matrix sample.
Mandatory Visualization
The following diagrams illustrate the general workflows for analytical method validation.
Caption: General workflow for analytical method validation.
Caption: Logical workflow for sample quantification.
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed | Semantic Scholar [semanticscholar.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
- 9. scioninstruments.com [scioninstruments.com]
- 10. researchgate.net [researchgate.net]
- 11. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US7494822B2 - Method of quantification of carboxylic acids by mass spectrometry - Google Patents [patents.google.com]
- 13. US20050070023A1 - Method of analysis of carboxylic acid by mass spectrometry - Google Patents [patents.google.com]
- 14. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Off-Target Effects: A Comparison Guide to the Cross-Reactivity of 6-Fluoro-pyrazine-2-carboxylic Acid Based Compounds
For Immediate Release
In the landscape of modern drug discovery, the pyrazine scaffold is a cornerstone, recognized for its presence in a multitude of biologically active compounds. The strategic addition of a fluorine atom to this core, as seen in 6-Fluoro-pyrazine-2-carboxylic acid and its derivatives, has been a key strategy in medicinal chemistry to enhance potency and modulate physicochemical properties. However, the potential for off-target interactions, or cross-reactivity, remains a critical consideration in the development of safe and effective therapeutics. This guide provides a comparative analysis of the cross-reactivity of this compound-based compounds, supported by available experimental data and detailed methodologies to aid researchers in this field.
Quantitative Analysis of Kinase Inhibition
The cross-reactivity of novel compounds is often first assessed against a panel of kinases, as these enzymes represent a large and diverse family of drug targets. Unintended inhibition of kinases can lead to a range of adverse effects. Below is a summary of the inhibitory activity of a representative this compound derivative, 6-fluoro-3-hydroxypyrazine-2-carboxamide , against a panel of eight tyrosine kinases.
| Target Kinase | Kinase Family | % Inhibition at 10 µM |
| AXL1 | Receptor Tyrosine Kinase | Low |
| EPHA1 | Receptor Tyrosine Kinase | Low |
| TRKA | Receptor Tyrosine Kinase | Low |
| FAK | Non-Receptor Tyrosine Kinase | Low |
| ITK | Non-Receptor Tyrosine Kinase | Low |
| JAK3 | Non-Receptor Tyrosine Kinase | Low |
| PYK2 | Non-Receptor Tyrosine Kinase | Low |
| SYK | Non-Receptor Tyrosine Kinase | Low |
Data sourced from a study on pyrazine-2-carboxamide derivatives, where "low" indicates minimal to no significant inhibition was reported at the tested concentration.
Understanding the Broader Implications
The pyrazine ring system, with its two nitrogen atoms, can participate in hydrogen bonding, a crucial interaction for binding to biological targets.[1] Pyrazine derivatives have demonstrated a wide array of biological activities, including roles as anticancer, anti-inflammatory, and diuretic agents.[1] The introduction of a fluorine atom can significantly enhance the therapeutic potency of these compounds.[1]
While the specific compound 6-fluoro-3-hydroxypyrazine-2-carboxamide showed low inhibitory activity against the tested tyrosine kinase panel, it is important to note that other pyrazine-based molecules have been developed as potent and selective kinase inhibitors. For instance, Darovasertib, a pyrazine-2-carboxamide derivative, is a potent PKC inhibitor. This highlights the diverse potential of the pyrazine scaffold and the importance of thorough cross-reactivity profiling for each new derivative.
Experimental Protocols
To ensure the reproducibility and accuracy of cross-reactivity studies, detailed and validated experimental protocols are essential. Below are methodologies for key assays used in determining the selectivity of small molecule compounds.
Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a luminescent-based assay with high sensitivity suitable for high-throughput screening.[2][3][4]
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
Kinase of interest
-
Substrate for the kinase
-
ATP
-
Test compound (e.g., 6-fluoro-3-hydroxypyrazine-2-carboxamide)
-
Multiwell plates (white, opaque for luminescence readings)
-
Luminometer
Procedure:
-
Kinase Reaction Setup:
-
Prepare a reaction mix containing the kinase, its substrate, and ATP in the appropriate reaction buffer.
-
Add the test compound at the desired concentration (e.g., 10 µM) to the reaction mix. A control reaction without the test compound should be run in parallel.
-
Incubate the reaction at the optimal temperature for the kinase (typically 30°C) for a predetermined amount of time (e.g., 60 minutes).
-
-
Termination of Kinase Reaction and ATP Depletion:
-
Add a volume of ADP-Glo™ Reagent equal to the volume of the kinase reaction to each well.
-
This step stops the kinase reaction and depletes the remaining unconsumed ATP.
-
Incubate for 40 minutes at room temperature.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal from the newly synthesized ATP.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition by comparing the luminescence of the wells containing the test compound to the control wells.
-
% Inhibition = 100 * (1 - (Signal_compound / Signal_control))
-
General Workflow for Cross-Reactivity Screening
A systematic approach is crucial for evaluating the cross-reactivity of a compound. The following workflow illustrates the logical progression from initial screening to more detailed characterization.
Signaling Pathways and Potential for Off-Target Effects
Understanding the signaling pathways in which a target is involved is crucial for predicting potential on- and off-target effects. For instance, if a compound is designed to inhibit a specific kinase in a cancer-related pathway, it is important to know if that kinase has other physiological roles or if the compound interacts with kinases in unrelated but vital pathways.
The diagram below depicts a simplified signaling cascade, illustrating how a kinase inhibitor might exert its effects and where potential cross-reactivity could interfere with other cellular processes.
Conclusion
The development of this compound-based compounds holds significant promise for addressing various therapeutic needs. However, a thorough understanding and rigorous evaluation of their cross-reactivity profiles are paramount to ensure their safety and efficacy. The data and protocols presented in this guide serve as a foundational resource for researchers to design and interpret cross-reactivity studies, ultimately contributing to the development of more selective and safer medicines. As more data on the selectivity of this class of compounds become available, this guide will be updated to provide the most current comparative information.
References
Safety Operating Guide
Navigating the Safe Disposal of 6-Fluoro-pyrazine-2-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 6-Fluoro-pyrazine-2-carboxylic acid, ensuring compliance with safety protocols and regulatory requirements.
1. Hazard Assessment and Personal Protective Equipment (PPE):
Recommended PPE:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from spills.
-
Respiratory Protection: If handling the powder outside of a fume hood, a dust mask or respirator may be necessary to avoid inhalation.
2. Waste Segregation and Containerization:
Proper segregation of chemical waste is fundamental to safe disposal. This compound waste should be collected in a dedicated, properly labeled hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible chemicals can react, leading to the generation of heat, gas, or hazardous byproducts.
-
Use a chemically compatible container , such as a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.
-
The container should be in good condition, with no leaks or cracks.
3. Labeling of Waste Containers:
Accurate and clear labeling of waste containers is a regulatory requirement and essential for safe handling and disposal. The label should include:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or lab.
4. Storage of Chemical Waste:
Waste containers should be stored in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be located at or near the point of generation.
-
Keep the container closed at all times , except when adding waste.
-
Store the container in a secondary containment bin to prevent spills from spreading.
-
Ensure the storage area is well-ventilated.
5. Disposal Procedure:
The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company.
-
Do not pour this chemical down the drain. The environmental impact of fluorinated organic compounds can be significant.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup of the hazardous waste. They will have established procedures and contracts with certified disposal vendors.
-
Due to the stable carbon-fluorine bond, high-temperature incineration is often the preferred method for the complete destruction of fluorinated organic compounds to prevent their release into the environment. Your EHS office will be able to confirm the appropriate disposal method.
Quantitative Data Summary:
While specific quantitative data for this compound is limited, the following table summarizes general guidelines for laboratory hazardous waste accumulation.
| Parameter | Guideline | Source |
| Maximum Accumulation Volume in SAA | 55 gallons of hazardous waste or 1 quart of acutely hazardous waste | EPA[1] |
| Maximum Accumulation Time in SAA | 12 months, provided accumulation limits are not exceeded | University of Pennsylvania EHRS[2] |
Experimental Protocol for Waste Neutralization (Hypothetical):
Note: This is a hypothetical protocol for informational purposes only. Neutralization should only be performed by trained personnel after a thorough risk assessment and with the approval of the EHS office. The efficacy of this procedure for this compound has not been confirmed.
-
Preparation: In a fume hood, prepare a dilute solution of sodium bicarbonate (e.g., 5%) in a large beaker with a stir bar.
-
Slow Addition: Slowly and carefully add the this compound waste to the bicarbonate solution while stirring continuously. The carboxylic acid group will react with the bicarbonate, producing carbon dioxide gas. The addition must be slow to control the rate of gas evolution and prevent foaming over.
-
pH Monitoring: Monitor the pH of the solution using a pH meter or pH strips. Continue adding the waste until the solution is neutralized (pH 6-8).
-
Disposal of Neutralized Solution: Even after neutralization, the solution may still contain the fluorinated pyrazine ring and should be disposed of as hazardous waste. The primary hazard of corrosivity has been removed, but the environmental persistence of the fluorinated organic component remains.
Logical Relationship for Disposal Decision Making:
The following diagram illustrates the decision-making process for the proper disposal of this compound.
A flowchart outlining the procedural steps for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environments. Always consult your institution's specific guidelines and EHS office for any questions or clarification.
References
Navigating the Safe Handling of 6-Fluoro-pyrazine-2-carboxylic Acid: A Guide for Laboratory Professionals
Personal Protective Equipment (PPE): Your First Line of Defense
When handling 6-Fluoro-pyrazine-2-carboxylic acid, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE to minimize exposure and ensure personal safety.
| Body Part | Personal Protective Equipment (PPE) | Specifications & Rationale |
| Eyes/Face | Safety Goggles / Face Shield | Must be worn at all times to protect against splashes and airborne particles. A face shield offers additional protection and is recommended when handling larger quantities or during procedures with a higher risk of splashing. |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use and dispose of them properly after handling the compound. |
| Respiratory | N95 Dust Mask or Half-mask Respirator | A dust mask should be used to prevent inhalation of the powdered compound.[1] For procedures that may generate significant dust or aerosols, a half-mask respirator with appropriate cartridges is advised. |
| Body | Laboratory Coat | A standard laboratory coat should be worn to protect skin and clothing from contamination. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for the safe handling of this compound. The following step-by-step guide outlines the key procedures from preparation to cleanup.
1. Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible and in good working order.
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Put on all required Personal Protective Equipment (PPE) as detailed in the table above.
2. Handling the Compound:
-
When weighing the solid, do so in a fume hood to contain any airborne particles.
-
Avoid creating dust. Use a spatula to handle the powder and avoid pouring it from a height.
-
If dissolving the compound, add it slowly to the solvent to prevent splashing.
-
Keep containers of this compound tightly closed when not in use to prevent contamination and accidental spills.
3. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3][4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[2][3][4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
4. Cleanup of Spills:
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Dispose of unused this compound and any solutions containing the compound as hazardous chemical waste.[2] Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour down the drain.
-
Contaminated Materials: Any materials used to clean up spills, as well as disposable PPE (such as gloves), should be placed in a sealed bag and disposed of as hazardous waste.
-
Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Once cleaned, the container can be disposed of according to your institution's guidelines for chemical containers.
Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
